MRGPRX1 agonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H14N2OS |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
5,6-dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N2OS/c1-9-6-4-5-7-12(9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3 |
Clé InChI |
QBBAZGZWTDSFJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=C3C(=C(SC3=NC=N2)C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the MRGPRX1 Agonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a significant therapeutic target for managing pruritus (itch) and pain.[1][2][3] As a primate-specific receptor primarily expressed in sensory neurons, MRGPRX1 presents a unique opportunity for developing targeted analgesics and anti-itch therapies with potentially fewer side effects than current treatments.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying MRGPRX1 activation by agonists, detailing the subsequent signaling cascades and the experimental methodologies used to elucidate these pathways.
Introduction to MRGPRX1
MRGPRX1 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which plays a crucial role in various somatosensory functions.[4] Its expression is largely restricted to small-diameter primary sensory neurons in the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][3] This specific expression pattern makes it an attractive target for therapeutic intervention in itch and pain, as targeting MRGPRX1 is less likely to cause widespread systemic side effects.[3] MRGPRX1 is activated by a variety of endogenous and exogenous ligands, including the endogenous peptide BAM8-22 and the antimalarial drug chloroquine.[4]
Agonist Binding and Receptor Activation
Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of MRGPRX1 in complex with agonists, offering unprecedented insight into the molecular basis of ligand recognition and receptor activation. These studies reveal a shallow orthosteric binding pocket capable of accommodating diverse peptidic and small-molecule agonists.[5]
Upon agonist binding, MRGPRX1 undergoes a conformational change, a hallmark of GPCR activation. This involves an outward movement of the intracellular ends of transmembrane helices 5 and 6, creating a binding site for intracellular G proteins.[6]
Downstream Signaling Pathways
MRGPRX1 is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades.[5][7] The specific pathway activated can depend on the agonist and the cellular context.
Gq/11-Mediated Signaling
The coupling of MRGPRX1 to Gq/11 proteins initiates a canonical signaling pathway that plays a significant role in itch sensation.[1][2]
-
Phospholipase C (PLC) Activation: Activated Gαq subunits stimulate phospholipase C (PLC).[7]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in neuronal activation and itch signaling.
-
TRP Channel Modulation: The Gq/11 pathway can also lead to the modulation of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, which are critical for itch and pain sensation.[1] However, the exact role and necessity of TRP channels downstream of MRGPRX1 are still under investigation, with some studies suggesting they may not be the primary effectors for all agonists.[4]
Gi/o-Mediated Signaling
In addition to Gq coupling, MRGPRX1 activation can also signal through Gi/o proteins, a pathway more closely associated with the modulation of pain.[8]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits released from Gi/o proteins can directly interact with and modulate the activity of various ion channels.[7]
-
Inhibition of High-Voltage-Activated (HVA) Calcium Channels: A key mechanism for pain inhibition is the Gβγ-mediated inhibition of N-type and P/Q-type HVA calcium channels at the presynaptic terminals of sensory neurons.[8][9] This reduces neurotransmitter release and dampens nociceptive signaling.
-
Modulation of TTX-Resistant Sodium Channels: Studies have shown that MRGPRX1 activation can increase the activity of tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels, such as Nav1.8 and Nav1.9, by lowering their activation threshold.[4] This leads to increased neuronal excitability and can contribute to itch sensation. This pathway is reported to be dependent on Gβγ subunits.[4]
-
Quantitative Data on MRGPRX1 Agonists
The following tables summarize key quantitative data for representative MRGPRX1 agonists.
Table 1: Agonist Potency in G Protein Activation Assays
| Agonist | Assay Type | Cell Line | G Protein | EC50 | Reference |
| BAM8-22 | BRET | HEK293T | Gq | 1.3 nM | [10] |
| Compound 16 | BRET | HEK293T | Gq | 19.5 nM | [1] |
| Chloroquine | Calcium Imaging | HEK293 | Gq-mediated | 1.2 µM | [1] |
Table 2: Agonist-Mediated Modulation of Ion Channels
| Agonist | Ion Channel | Effect | Cell Type | Method | Quantitative Measure | Reference |
| BAM8-22 | HVA Calcium Channels | Inhibition | DRG neurons | Electrophysiology | ~30% inhibition at 5 µM | [8] |
| BAM8-22 | TTX-R Sodium Channels | Increased Activity | DRG neurons | Electrophysiology | Lowered activation threshold | [4] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay measures the interaction between a receptor and its G protein upon agonist stimulation.
Objective: To quantify the potency and efficacy of an agonist in activating a specific G protein subtype (e.g., Gq).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding:
-
MRGPRX1
-
A Gα subunit (e.g., Gαq) fused to Renilla luciferase (Rluc8)
-
A Gβ subunit
-
A Gγ subunit fused to Green Fluorescent Protein (GFP2)
-
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Agonist Stimulation: The cell medium is replaced with a buffer containing the Rluc8 substrate (e.g., coelenterazine h) and varying concentrations of the test agonist.
-
Signal Detection: The plate is read using a microplate reader capable of detecting both the luminescence from Rluc8 and the fluorescence from GFP2.
-
Data Analysis: The BRET ratio is calculated as the ratio of GFP2 emission to Rluc8 emission. The net BRET ratio is determined by subtracting the background BRET ratio (no agonist) from the agonist-induced BRET ratio. Dose-response curves are generated by plotting the net BRET ratio against the agonist concentration, and the EC50 value is calculated.[10]
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To assess the activation of Gq-coupled receptors by monitoring downstream calcium mobilization.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing MRGPRX1 are cultured on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Agonist Application: A solution containing the agonist is added to the cells.
-
Fluorescence Monitoring: Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. Dose-response curves can be generated by plotting the peak ΔF/F0 against the agonist concentration.[11]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels in single cells.
Objective: To investigate the modulation of specific ion channels (e.g., HVA calcium channels, TTX-R sodium channels) by MRGPRX1 activation.
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from a relevant animal model (e.g., a humanized mouse expressing MRGPRX1).[4]
-
Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
-
Current Measurement: Specific voltage protocols are applied to elicit currents from the ion channels of interest. For example, a voltage step protocol can be used to activate HVA calcium channels.[9]
-
Agonist Perfusion: The agonist is applied to the cell via a perfusion system, and the effect on the ion channel currents is recorded.
-
Data Analysis: The amplitude and kinetics of the currents before, during, and after agonist application are analyzed to quantify the modulatory effect.
Conclusion
The mechanism of action for MRGPRX1 agonists is multifaceted, involving the activation of both Gq and Gi/o signaling pathways. These pathways ultimately lead to the modulation of various downstream effectors, including intracellular calcium levels and the activity of several key ion channels. A thorough understanding of these mechanisms, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting MRGPRX1 for the treatment of itch and pain. The continued exploration of MRGPRX1 signaling will undoubtedly uncover further complexities and provide new avenues for therapeutic intervention.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
The Function of MRGPRX1 Agonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a significant target in the fields of sensory biology and pharmacology. Expressed predominantly in small-diameter primary sensory neurons, this receptor plays a dual role in mediating both itch and pain, making it a compelling subject for the development of novel therapeutics.[1][2][3] Unlike traditional opioid receptors, MRGPRX1 offers a potential avenue for pain management with a reduced risk of addiction and other centrally-mediated side effects.[3] This technical guide provides an in-depth overview of the function of a specific positive allosteric modulator (PAM) of MRGPRX1, referred to as MRGPRX1 agonist 2 (also known as compound 1a), within the broader context of MRGPRX1 pharmacology.
This compound is a thieno[2,3-d]pyrimidine-based molecule that enhances the activity of endogenous and exogenous orthosteric agonists of MRGPRX1.[4] This guide will detail its mechanism of action, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its function.
Data Presentation: Quantitative Analysis of MRGPRX1 Modulators
The following tables summarize the quantitative data for this compound and other key modulators of the MRGPRX1 receptor. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Type | Assay | EC50 | Emax (% of BAM8-22) | Reference |
| This compound (compound 1a) | Positive Allosteric Modulator | FLIPR Calcium Assay | 0.48 µM | Not Reported | [4] |
| ML382 | Positive Allosteric Modulator | FLIPR Calcium Assay | 190 nM | 148% | [1][5] |
| BAM8-22 | Orthosteric Agonist | FLIPR Calcium Assay | 8 - 150 nM | 100% | [6] |
Table 1: In Vitro Potency and Efficacy of MRGPRX1 Modulators. This table provides a comparative overview of the potency (EC50) and efficacy (Emax) of this compound, ML382, and the endogenous agonist BAM8-22 in a functional cell-based assay.
| Compound | Animal Model | Behavioral Test | Route of Administration | Effective Dose | Effect | Reference |
| ML382 | Humanized MRGPRX1 Mice (CCI) | Heat Hypersensitivity | Intrathecal | 25 µM | Attenuation of heat hypersensitivity | [1] |
| BAM8-22 | Humanized MRGPRX1 Mice (CCI) | Mechanical Allodynia | Intrathecal | 5 µM | Attenuation of mechanical allodynia | [7] |
Table 2: In Vivo Efficacy of MRGPRX1 Modulators in Pain Models. This table summarizes the in vivo effects of MRGPRX1 modulators in a preclinical model of neuropathic pain.
Signaling Pathways
Activation of MRGPRX1 by its agonists leads to the engagement of multiple downstream signaling cascades, primarily through the Gq and Gi/o G protein families.[8][9]
The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10]
The Gi/o pathway activation, on the other hand, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as high-voltage-activated calcium channels.[7][8][10]
This compound, as a positive allosteric modulator, does not activate the receptor on its own. Instead, it binds to a site distinct from the orthosteric agonist binding site and enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating its downstream signaling effects.[5]
Figure 1: MRGPRX1 Signaling Pathway. This diagram illustrates the dual Gq and Gi/o signaling cascades activated by MRGPRX1 upon binding of an orthosteric agonist, and the potentiating role of a positive allosteric modulator (PAM) like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and other MRGPRX1 modulators.
Synthesis of this compound (Compound 1a)
The synthesis of this compound (5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine) is based on the general procedure for the synthesis of thieno[2,3-d]pyrimidine derivatives.[4]
Protocol:
-
Preparation of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine: This intermediate is synthesized from commercially available starting materials through a series of reactions including the Gewald reaction to form the thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one, and subsequent chlorination.
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add o-cresol (1.2 equivalents).
-
Add a base, such as potassium carbonate (K2CO3) (2 equivalents), to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
-
FLIPR Calcium Assay for MRGPRX1 PAM Activity
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human MRGPRX1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate the cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in HBSS.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the orthosteric agonist (e.g., BAM8-22) in HBSS. The concentration of the orthosteric agonist should be at its EC20 value to allow for the detection of potentiation.
-
Use the FLIPR instrument to add the compound solutions to the cell plate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the compounds.
-
Calculate the change in fluorescence as a measure of intracellular calcium mobilization.
-
Plot the dose-response curves and calculate the EC50 values using a four-parameter logistic equation.
-
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used rodent model of peripheral nerve injury-induced neuropathic pain.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse or rat with an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the skin over the lateral aspect of the thigh.
-
-
Surgical Procedure:
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve at approximately 1 mm intervals.
-
The ligatures should be tightened until they just elicit a brief twitch in the hind limb.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required and monitor the animal for signs of distress.
-
Allow the animal to recover for at least 7 days before behavioral testing.
-
Behavioral Testing for Pain Hypersensitivity
Von Frey Test for Mechanical Allodynia:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Hargreaves Test for Thermal Hyperalgesia:
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimatize.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat stimulus.
-
A cut-off time is used to prevent tissue damage.
Figure 2: In Vivo Experimental Workflow. This diagram outlines the key steps in the in vivo assessment of neuropathic pain, from the induction of the chronic constriction injury to the behavioral testing and data analysis.
Conclusion
This compound represents a promising class of molecules for the modulation of the MRGPRX1 receptor. As a positive allosteric modulator, it offers the potential for a more nuanced and targeted therapeutic approach compared to direct agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the function of MRGPRX1 and develop novel analgesics. The continued investigation of MRGPRX1 PAMs like this compound holds significant promise for the future of pain management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. ML382 - Immunomart [immunomart.com]
- 5. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of MRGPRX1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1). MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons and is a promising therapeutic target for modulating itch and pain.[1] Its role in both pruritus (itch) and analgesia (pain inhibition) makes it a unique focus for drug development.[1][2]
Introduction to MRGPRX1 and Therapeutic Potential
Mas-related G-protein-coupled receptors (MRGPRs) are a family of receptors involved in various somatosensory functions.[3][4] MRGPRX1, specifically, is expressed in dorsal root ganglia (DRG) and trigeminal ganglia (TG) sensory neurons.[1] Activation of this receptor can lead to distinct downstream effects, including the sensation of non-histaminergic itch and the inhibition of chronic pain.[1][3] This dual functionality presents a unique opportunity for developing novel therapeutics. For instance, MRGPRX1 agonists could serve as non-opioid analgesics for chronic pain, a significant area of unmet medical need.[1]
The development of potent and selective MRGPRX1 agonists has been accelerated by high-throughput screening (HTS) and structure-activity relationship (SAR) studies, leading to the identification of several chemical scaffolds.[5][6][7]
Discovery and Chemical Scaffolds of MRGPRX1 Agonists
The discovery of small molecule MRGPRX1 agonists has largely been driven by HTS campaigns followed by medicinal chemistry optimization. Initial hits have given rise to distinct chemical classes, including benzamidines, 1-aminoisoquinolines, and thieno[2,3-d]pyrimidines.[6][7][8]
Key Chemical Classes:
-
Benzamidines and 1-Aminoisoquinolines: HTS identified hit compounds that served as templates for a series of agonists.[6][7] Structural optimization, including the conversion of a benzamidine moiety to a 1-aminoisoquinoline, led to the discovery of highly potent agonists with improved selectivity over opioid receptors.[6][7]
-
Thieno[2,3-d]pyrimidines: This class includes positive allosteric modulators (PAMs) that enhance the effect of endogenous ligands.[8]
-
Arylsulfonamides: An HTS effort led to the discovery of ML382, an allosteric agonist from a series of arylsulfonamides.[5]
Quantitative Data on MRGPRX1 Agonists
The potency of these compounds is typically determined using in vitro functional assays, with the half-maximal effective concentration (EC50) being a key parameter.
| Compound Class | Representative Compound | Agonist Type | Potency (EC50) | Assay Type | Reference |
| Synthetic Agonist | Compound 16 | Orthosteric Agonist | High Potency (specific value not stated) | Gq-mediated activation | [1][2][9] |
| 1-Aminoisoquinoline | Compound 16 (Eisai) | Orthosteric Agonist | 50 nM | Calcium Mobilization | [7][10][11] |
| Thieno[2,3-d]pyrimidine | MRGPRX1 agonist 4 | Positive Allosteric Modulator | 100 nM (0.1 µM) | Not Specified | [8] |
| Arylsulfonamide | ML382 | Allosteric Agonist | Not Specified | Calcium Mobilization | [5] |
| Endogenous Peptide | BAM8-22 | Orthosteric Agonist | Varies | Calcium Mobilization | [3] |
Note: Compound naming can be inconsistent across publications. "Compound 16" from Gan et al. (2023) is distinct from the Eisai "compound 16" (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide).[1][6][7]
Synthesis of a Representative MRGPRX1 Agonist
The synthesis of potent MRGPRX1 agonists often involves multi-step chemical processes. As an example, the development of 1-aminoisoquinoline-based agonists, such as compound 16 by researchers at Eisai Co., involved the strategic conversion from an initial benzamidine hit compound.[6][7]
While the precise, step-by-step synthesis protocol for a proprietary compound like Eisai's 16 is detailed within its specific publication, a generalized approach for this chemical class involves:
-
Scaffold Construction: Building the core 1-aminoisoquinoline structure.
-
Coupling Reactions: Attaching the side chains through reactions such as ether synthesis or sulfonamide formation.
-
Purification: Utilizing techniques like column chromatography and HPLC to isolate the final, pure compound.[6][7]
Researchers aiming to synthesize such compounds should refer to the supporting information of relevant medicinal chemistry journals for detailed synthetic schemes and characterization data.[6]
MRGPRX1 Signaling Pathway
Upon agonist binding, MRGPRX1 primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade.[1][12] This pathway is central to the receptor's function in sensory neurons.
The activation sequence is as follows:
-
An agonist binds to the MRGPRX1 receptor.
-
The receptor undergoes a conformational change, activating the associated Gq protein.[12]
-
The activated Gαq subunit stimulates phospholipase C (PLC).[3][12]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
Elevated intracellular Ca2+ and DAG activate downstream effectors, including Protein Kinase C (PKC) and transient receptor potential (TRP) channels, ultimately leading to neuronal excitation and signaling.[3][12]
Some studies also suggest MRGPRX1 can couple to Gαi/o and Gβγ subunits, potentially modulating tetrodotoxin-resistant (TTX-R) sodium channels and influencing neuronal excitability through PLC-independent mechanisms.[3][12]
Experimental Protocols for Agonist Characterization
Validating and characterizing MRGPRX1 agonists requires a suite of in vitro and in vivo assays.
A. In Vitro Functional Assays
I. Calcium Mobilization Assay This is the primary assay for measuring Gq-coupled receptor activation by monitoring changes in intracellular calcium.[13]
-
Objective: To determine the potency (EC50) and efficacy of a test compound at MRGPRX1.
-
Cell Line: HEK293 cells stably or transiently expressing human MRGPRX1.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding to MRGPRX1 triggers the Gq pathway, leading to Ca2+ release from the ER, which causes a detectable increase in fluorescence.
-
Methodology:
-
Cell Plating: Seed MRGPRX1-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound. Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to establish a baseline fluorescence reading.
-
Measurement: Add the compound to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
II. Bioluminescence Resonance Energy Transfer (BRET) Assay BRET assays can be used to measure G-protein activation more directly.[14]
-
Objective: To quantify the interaction between MRGPRX1 and Gαq upon agonist stimulation.
-
Principle: The receptor is tagged with a bioluminescent donor (e.g., Renilla Luciferase, Rluc8) and the G-protein subunit (e.g., Gαq) is tagged with a fluorescent acceptor (e.g., GFP2). When an agonist brings the receptor and G-protein into proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.
-
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding for MRGPRX1-Rluc8, Gαq, Gβ, and Gγ-GFP2.[14]
-
Cell Plating: After 24 hours, harvest and reseed the transfected cells into white, opaque-bottom 96-well plates.
-
Assay: After another 24 hours, wash the cells with assay buffer. Add the luciferase substrate (e.g., coelenterazine h).
-
Measurement: Measure the luminescence at the emission wavelengths for both the donor and acceptor using a plate reader capable of BRET measurements.
-
Compound Stimulation: Add the agonist and measure the change in the BRET ratio over time.
-
Data Analysis: Plot the change in BRET ratio against compound concentration to determine the EC50.
-
B. In Vivo Behavioral Assays
I. Itch (Pruritus) Model
-
Objective: To assess the pruritogenic (itch-inducing) potential of an MRGPRX1 agonist.
-
Animal Model: Wild-type mice (e.g., C57BL/6) or "humanized" mice expressing human MRGPRX1.[3]
-
Methodology:
-
Acclimation: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Injection: Administer the test compound via subcutaneous or intradermal injection into the nape of the neck or the cheek.[9]
-
Observation: Videorecord the mice for 30-60 minutes post-injection.
-
Quantification: A blinded observer counts the number of scratching bouts directed toward the injection site.
-
Analysis: Compare the number of scratches induced by the compound to a vehicle control group. A known pruritogen like chloroquine can be used as a positive control.[9]
-
II. Neuropathic Pain Model
-
Objective: To evaluate the analgesic efficacy of an MRGPRX1 agonist.
-
Animal Model: A model of neuropathic pain (e.g., Chronic Constriction Injury, CCI, or Spared Nerve Injury, SNI) in mice or rats. Humanized MRGPRX1 mice are particularly valuable.[4][8]
-
Methodology:
-
Pain Model Induction: Surgically induce the neuropathic pain condition and allow the animals to recover and develop hypersensitivity (typically 7-14 days).
-
Baseline Measurement: Measure the baseline pain response using von Frey filaments (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).
-
Compound Administration: Administer the test compound systemically (e.g., via oral gavage, intraperitoneal injection).
-
Post-treatment Measurement: Measure the pain response at various time points after compound administration.
-
Analysis: Compare the withdrawal thresholds or latencies before and after treatment to determine if the compound produces an analgesic effect.
-
Discovery and Validation Workflow
The process of identifying and validating a novel MRGPRX1 agonist follows a structured, multi-stage workflow, from initial screening to preclinical evaluation.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 5. Discovery and characterization of a small molecule allosteric agonist of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGPRX1 agonist 1 | 2377379-39-8 | MOLNOVA [molnova.com]
- 11. cenmed.com [cenmed.com]
- 12. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the MRGPRX1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Mas-related G protein-coupled receptor X1 (MRGPRX1) signaling pathway. MRGPRX1, a primate-specific receptor, is predominantly expressed in small-diameter primary sensory neurons and is implicated in the modulation of both itch and pain, making it a compelling target for novel analgesic and anti-pruritic therapies. This document details the molecular mechanisms of MRGPRX1 activation, downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for studying this pathway.
Core Signaling Axis: Ligand-Activation and G Protein Coupling
MRGPRX1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins to initiate intracellular signaling cascades.[1][2] The activation of these pathways is dependent on the binding of specific ligands to the receptor's orthosteric pocket.
A variety of endogenous and synthetic ligands have been identified as MRGPRX1 agonists. Notably, the endogenous peptide BAM8-22 (Bovine Adrenal Medulla 8-22), a cleavage product of proenkephalin, is a potent agonist.[3] Synthetic small molecules, such as compound 16, and the antimalarial drug chloroquine also activate MRGPRX1, albeit with different potencies and potential for biased signaling.[4][5]
Upon agonist binding, MRGPRX1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then interact with downstream effector proteins to propagate the signal.
Downstream Signaling Pathways
The activation of Gαq and Gαi initiates distinct downstream signaling cascades that ultimately modulate neuronal excitability.
Gαq-Mediated Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG can modulate the activity of various ion channels, including Transient Receptor Potential (TRP) channels like TRPV1 and TRPA1, contributing to the sensation of itch and pain.[6] Furthermore, this pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK), which can influence gene expression and neuronal sensitization.[6]
Gαi-Mediated Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and cyclic nucleotide-gated ion channels. Additionally, the Gβγ subunits released from both Gq and Gi activation can directly interact with and modulate the activity of various ion channels, including voltage-gated calcium channels (VGCCs), leading to an inhibition of calcium influx and a decrease in neuronal excitability.[7] This inhibitory effect on VGCCs is thought to be a key mechanism behind the analgesic properties of MRGPRX1 activation.[7]
Quantitative Data on MRGPRX1 Ligands
The following tables summarize key quantitative data for selected MRGPRX1 agonists and modulators.
Table 1: Agonist Potency and Efficacy
| Agonist | Assay Type | EC50 (µM) | Emax (% of WT response) | Reference |
| BAM8-22 | BRET Gq Dissociation | 0.47 | 100 | [8] |
| Compound 16 | BRET Gq Dissociation | 0.03 | 98 | [8] |
| Chloroquine | BRET Gq Dissociation | 297.68 | Not specified | [5] |
Table 2: Modulator Activity
| Modulator | Type | Assay Type | IC50 (µM) | Reference |
| ML382 | Positive Allosteric Modulator (PAM) | HVA ICa Inhibition | 3.2 | [4] |
Note: EC50 and IC50 values can vary depending on the cell line, assay conditions, and specific readout used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MRGPRX1 signaling.
Cell Culture and Transfection
HEK293T cells are commonly used for heterologous expression of MRGPRX1 due to their robust growth and high transfection efficiency.
-
Cell Line: HEK293T cells (ATCC CRL-3216).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For functional assays, cells are transiently transfected with plasmids encoding MRGPRX1 and any necessary biosensors (e.g., for BRET assays) using a suitable transfection reagent like Lipofectamine 3000 (Thermo Fisher Scientific) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon Gq pathway activation.
-
Principle: Agonist activation of MRGPRX1-Gq signaling leads to IP3-mediated calcium release from the endoplasmic reticulum. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.
-
Materials:
-
HEK293T cells expressing MRGPRX1.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluo-4 AM calcium indicator dye (e.g., from Thermo Fisher Scientific).
-
Pluronic F-127.
-
Probenecid (to inhibit dye extrusion).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing HEK293T cells into black, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the compounds to the wells.
-
Immediately begin recording fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) for 2-3 minutes to capture the calcium transient.
-
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. Dose-response curves are generated by plotting ΔF/F0 against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response equation to determine EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay directly measures the interaction between MRGPRX1 and its cognate G proteins.
-
Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP). To measure G protein activation, the Gα subunit is fused to Rluc and the Gγ subunit is fused to GFP. In the inactive heterotrimeric state, the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon receptor activation and G protein dissociation, the distance between the donor and acceptor increases, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293T cells.
-
Expression plasmids: MRGPRX1, Gα-Rluc, Gβ, and Gγ-GFP.
-
White, opaque 96- or 384-well plates.
-
BRET substrate: Coelenterazine h or a suitable analog.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
-
Procedure:
-
Transfection: Co-transfect HEK293T cells with the four expression plasmids.
-
Cell Plating: 24 hours post-transfection, harvest the cells and seed them into white, opaque plates.
-
Assay:
-
48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate to each well and incubate for 5-10 minutes.
-
Measure the baseline BRET signal using a plate reader capable of detecting dual-wavelength emissions (e.g., ~485 nm for Rluc and ~530 nm for GFP).
-
Add the test compounds.
-
Immediately begin kinetic measurements of the BRET signal for 15-30 minutes.
-
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The change in the BRET ratio upon agonist stimulation is plotted against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.
cAMP Assay
This assay is used to measure the inhibition of adenylyl cyclase activity upon Gi pathway activation.
-
Principle: MRGPRX1 activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change in cAMP can be quantified using various commercially available kits, often based on competitive immunoassays or enzyme fragment complementation.
-
Materials:
-
HEK293T cells expressing MRGPRX1.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., LANCE cAMP from PerkinElmer, HitHunter cAMP from DiscoverX).
-
-
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing HEK293T cells in a suitable multi-well plate.
-
Assay:
-
Pre-treat the cells with forskolin to stimulate a basal level of cAMP production.
-
Add the test compounds and incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
-
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration. Dose-response curves are generated to determine IC50 values.
This guide provides a foundational understanding of the MRGPRX1 signaling pathway and the experimental approaches to study it. Further research into the nuances of biased agonism, receptor desensitization, and the interplay with other signaling pathways will continue to illuminate the therapeutic potential of targeting MRGPRX1.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. genecards.org [genecards.org]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Role of MRGPRX1 in Neuropathic Pain: A Technical Guide for Drug Discovery
Executive Summary
Neuropathic pain remains a significant clinical challenge, with current therapies often providing inadequate relief and substantial side effects. The Mas-related G protein-coupled receptor X1 (MRGPRX1), exclusively expressed in primate primary sensory neurons, has emerged as a highly promising therapeutic target for the development of novel, non-opioid analgesics.[1][2][3] Its restricted expression pattern in nociceptors suggests that targeting MRGPRX1 could minimize the central nervous system (CNS) and other off-target effects that limit the utility of current pain medications.[1][2][4][5] This technical guide provides an in-depth overview of the role of MRGPRX1 in neuropathic pain, detailing its signaling mechanisms, summarizing key preclinical data, outlining experimental protocols, and discussing its potential as a target for drug development.
Introduction to MRGPRX1
MRGPRX1 is a member of the Mas-related G protein-coupled receptor (MRGPR) family.[6][7] In humans, it is found predominantly in small-diameter dorsal root ganglion (DRG) and trigeminal ganglia (TG) neurons, which are critical for transmitting pain and itch sensations.[1][3][8] This highly specific expression profile is a key reason for the growing interest in MRGPRX1 as a drug target for pain.[9] The endogenous peptide BAM22 (Bovine Adrenal Medulla 22), a product of the proenkephalin A gene, can activate MRGPRX1.[5][10] Notably, levels of BAM22 are significantly increased in the spinal cord following nerve injury and inflammation, suggesting an endogenous role for this system in pain modulation.[5][10]
Due to species differences, agonists that activate human MRGPRX1 do not activate rodent orthologs, which has historically hampered in vivo research.[1][2][11] The development of a "humanized" transgenic mouse model, expressing human MRGPRX1 in the native sensory neurons, has been a pivotal advancement, enabling the elucidation of its function and therapeutic potential in pain states.[1][2][5][11][12]
Signaling Pathways of MRGPRX1 in Nociceptors
Activation of MRGPRX1 in sensory neurons triggers intracellular signaling cascades that ultimately lead to an inhibition of nociceptive transmission. The primary mechanism involves the modulation of voltage-gated calcium channels.
Gαi/o-Mediated Inhibition of Calcium Channels
Studies using the humanized MRGPRX1 mouse model have demonstrated that MRGPRX1 couples to pertussis toxin (PTX)-sensitive Gαi/o proteins.[10][13] Upon activation by an agonist such as BAM8-22 (a truncated, specific fragment of BAM22), the G protein dissociates. The Gβγ subunits are thought to directly bind to and inhibit high-voltage-activated (HVA) Ca2+ channels, specifically N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[1][10][12] This inhibition of calcium influx at the presynaptic terminals of nociceptors in the spinal cord dorsal horn reduces the release of excitatory neurotransmitters, thereby dampening pain signaling.[1][2][5][11]
Alternative Signaling Pathways
While the Gαi/o pathway is well-established for pain inhibition, other signaling routes have been described for MRGPRX1, particularly in the context of itch. Some studies suggest MRGPRX1 can also couple to Gαq, activating the phospholipase C (PLC) pathway.[3][13] This can lead to the activation of transient receptor potential (TRP) channels, such as TRPA1 and TRPV1, resulting in neuronal excitation and the sensation of itch.[14][15] Furthermore, MRGPRX1 activation can modulate tetrodotoxin-resistant (TTX-R) sodium channels, increasing neuronal excitability.[13] The preferential activation of inhibitory pathways in the spinal cord versus excitatory pathways in the periphery may explain why central activation of MRGPRX1 is analgesic while peripheral activation can be pruritic.[6]
Preclinical Efficacy in Neuropathic Pain Models
Data from the humanized MRGPRX1 mouse model provides strong evidence for the analgesic potential of targeting this receptor. Both direct agonists and positive allosteric modulators (PAMs) have shown efficacy in attenuating pain-related behaviors.
Agonist-Mediated Analgesia
Intrathecal (i.th.) administration of the MRGPRX1-specific agonist BAM8-22 has been shown to alleviate pain behaviors in models of chronic inflammatory and neuropathic pain.[12][16] In the chronic constriction injury (CCI) model of neuropathic pain, BAM8-22 reverses heat hypersensitivity.[10][17]
Positive Allosteric Modulation
Positive allosteric modulators represent a particularly attractive therapeutic strategy. PAMs, such as ML382, bind to a site on the receptor distinct from the agonist binding site and enhance the effect of the endogenous agonist.[5][18] This approach offers the potential for greater physiological control and a reduced risk of receptor desensitization and off-target effects.[6] In preclinical models, ML382 potentiates the inhibitory effects of BAM8-22 on HVA calcium currents and spinal nociceptive transmission.[1][2][11] Critically, following nerve injury where endogenous BAM22 levels are elevated, ML382 administered alone can effectively attenuate both evoked and spontaneous pain behaviors without requiring an exogenous agonist.[1][2][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on MRGPRX1 in pain models.
Table 1: In Vitro Electrophysiological Effects of MRGPRX1 Modulators
| Compound | Preparation | Assay | Concentration | Effect | Reference |
| BAM8-22 | Acutely dissociated DRG neurons from MrgprX1 mice | Whole-cell patch clamp | 0.5 µM | Inhibition of HVA Ca²⁺ currents | [5] |
| BAM8-22 + ω-conotoxin GVIA | Acutely dissociated DRG neurons from MrgprX1 mice | Whole-cell patch clamp | 1 µM | Reduced BAM8-22-induced inhibition of HVA ICa from 52.2% to 10.0% | [1] |
| ML382 + BAM8-22 | Acutely dissociated DRG neurons from MrgprX1 mice | Whole-cell patch clamp | 5 µM ML382 + 0.5 µM BAM8-22 | Significantly increased inhibition of ICa by BAM8-22 | [5] |
| BAM8-22 + ML382 | Spinal cord slices from CFA-treated MrgprX1 mice | Patch-clamp recording from SG neurons | 0.5 µM BAM8-22 + 5 µM ML382 | Enhanced inhibition of evoked EPSCs | [12] |
Table 2: In Vivo Behavioral Effects of MRGPRX1 Modulators in Neuropathic Pain Models
| Compound | Animal Model | Pain Model | Administration | Dose/Concentration | Effect | Reference |
| BAM8-22 | MrgprX1 mice | CCI of sciatic nerve | Intrathecal | 0.5 mM, 5 µL | Normalized decreased paw withdrawal latency to heat | [10][17] |
| ML382 | MrgprX1 mice | CCI of sciatic nerve | Lumbar puncture | 25 µM, 5 µL | Attenuated ongoing pain (increased time in drug-paired chamber) | [12] |
| ML382 | MrgprX1 mice | Formalin-induced pain | Intrathecal (pretreatment) | 25 µM, 5 µL | Significantly reduced second phase of pain behavior | [10] |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are outlines of key experimental protocols used in the study of MRGPRX1.
Generation of Humanized MrgprX1 Mice
This protocol is essential for in vivo studies of human MRGPRX1.
Reference for Protocol:[10][12]
Whole-Cell Patch-Clamp Electrophysiology from DRG Neurons
This technique is used to measure the activity of ion channels.
-
Animal Euthanasia and DRG Dissection: Euthanize an MrgprX1 mouse according to approved protocols. Dissect lumbar DRGs and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Enzymatic Digestion: Incubate DRGs in a solution containing collagenase and dispase to dissociate the neurons.
-
Mechanical Trituration: Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Cell Plating: Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and incubate.
-
Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope.
-
Continuously perfuse with external recording solution.
-
Identify GFP-positive neurons (expressing MRGPRX1).
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with internal solution.
-
Record HVA calcium currents using a voltage-step protocol (e.g., holding potential of -80 mV, stepping to various test potentials).
-
Apply drugs (e.g., BAM8-22, ML382) via the perfusion system and record changes in current amplitude.
-
Reference for Protocol:[1][10][12]
Chronic Constriction Injury (CCI) Neuropathic Pain Model
This is a standard surgical model to induce nerve injury-related pain.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Exposure: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Ligation: Loosely tie 3-4 ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation. The ligatures should be tightened until they elicit a brief twitch in the respective hind limb.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
-
Behavioral Testing: Begin behavioral testing (e.g., von Frey for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at a designated time point post-surgery (e.g., 7 days).
Reference for Protocol:[10][12]
MRGPRX1 as a Therapeutic Target: Opportunities and Challenges
MRGPRX1 presents a compelling profile for a next-generation analgesic target.
Opportunities:
-
High Specificity: The restricted expression of MRGPRX1 to nociceptors is its greatest asset, promising analgesia without the side effects associated with broadly expressed targets like opioid receptors.[1][2][4][5]
-
Novel Mechanism: As a non-opioid target, MRGPRX1 modulators could provide relief for patients who do not respond to or cannot tolerate existing medications.[18]
-
Allosteric Modulation: The validation of PAMs provides a sophisticated drug development strategy that could yield safer and more effective medicines by enhancing an endogenous pain-control mechanism.[9][12]
Challenges:
-
Itch and Pain Duality: The receptor's ability to mediate both itch and pain inhibition necessitates careful therapeutic design.[3] Strategies that favor central (spinal) over peripheral activation, such as developing PAMs that only act in the presence of locally elevated endogenous agonists in the spinal cord, are critical to avoid inducing itch.[9]
-
Drug Development: Standard challenges in small molecule development apply, including achieving high potency, selectivity, oral bioavailability, and the desired pharmacokinetic profile (e.g., sufficient CNS penetration to reach spinal targets).[1]
-
Translational Confidence: While the humanized mouse model is a powerful tool, ensuring that the findings translate effectively to human patients is the ultimate hurdle.[2][11]
Conclusion
The body of evidence strongly supports the role of MRGPRX1 as a key inhibitory modulator of neuropathic pain. Its specific expression in sensory neurons, coupled with robust preclinical validation of both agonists and positive allosteric modulators, establishes MRGPRX1 as a premier target for the development of innovative, non-opioid analgesics. Future research should focus on developing selective, orally bioavailable PAMs and further delineating the receptor's pharmacology to successfully translate this promising biology into a novel class of therapies for patients suffering from chronic neuropathic pain.
References
- 1. pnas.org [pnas.org]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 4. [PDF] Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Targeting Sensory Neuron GPCRs for Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of Mrgprs in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpdaconference.org [cpdaconference.org]
- 10. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human Sensory Neuron-specific Mas-related G Protein-coupled Receptors-X1 Sensitize and Directly Activate Transient Receptor Potential Cation Channel V1 via Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mas-related G-protein–coupled receptors inhibit pathological pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iasp-pain.org [iasp-pain.org]
The Role of MRGPRX1 in Itch Sensation: A Technical Guide for Researchers
December 17, 2025
Abstract
This technical guide provides a comprehensive overview of the Mas-related G protein-coupled receptor X1 (MRGPRX1) and its critical role in the modulation of itch sensation. As a primate-specific receptor primarily expressed in dorsal root ganglia (DRG) sensory neurons, MRGPRX1 has emerged as a key target for the development of novel therapeutics for non-histaminergic itch. This document details the molecular mechanisms of MRGPRX1 activation, its downstream signaling cascades, and the experimental methodologies employed to investigate its function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this field.
Introduction
Itch, or pruritus, is a complex sensory modality that can be broadly categorized into histaminergic and non-histaminergic pathways.[1][2] While histaminergic itch is effectively managed with antihistamines, non-histaminergic itch, often associated with chronic inflammatory and neuropathic conditions, presents a significant therapeutic challenge.[1][2] The discovery of the Mas-related G protein-coupled receptor (MRGPR) family has identified key players in non-histaminergic itch.[1][3][4][5] MRGPRX1, a primate-specific member of this family, is expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][2] It is recognized as a receptor for a variety of endogenous and exogenous pruritogens, positioning it as a crucial mediator of itch sensation in humans.[1][6][7]
MRGPRX1: Molecular Profile and Ligands
MRGPRX1 is a G protein-coupled receptor that shares homology with the murine MrgprA3 and MrgprC11.[3][7] This receptor is activated by a range of agonists, leading to the sensation of itch.
Agonists:
-
Bovine Adrenal Medulla 8-22 (BAM8-22): A cleavage product of proenkephalin A, BAM8-22 is a potent and specific agonist of MRGPRX1.[6][7][8][9] Its application to human skin induces a distinct itch sensation, often accompanied by stinging and burning, independent of histamine release.[6][8][9]
-
Chloroquine: A well-known antimalarial drug that frequently causes itch as a side effect.[1][7] Chloroquine directly activates MRGPRX1, providing a valuable tool for studying its function.[1][7]
-
Compound 16: A synthetic agonist with high potency and selectivity for MRGPRX1, developed as a potential analgesic.[1]
Antagonists:
While a range of synthetic antagonists and allosteric modulators have been developed for research purposes, there are currently no commercially available drugs that specifically target MRGPRX1 for therapeutic use.[1][10]
Signaling Pathways in MRGPRX1-Mediated Itch
Activation of MRGPRX1 initiates a signaling cascade within the sensory neuron, ultimately leading to the generation of action potentials and the transmission of the itch signal to the central nervous system.
G Protein Coupling
MRGPRX1 primarily couples to Gαq/11 and Gαi proteins.[11][12][13] Upon agonist binding, the activated G protein subunits dissociate and trigger downstream effector molecules.
Downstream Effectors
Initial hypotheses suggested that MRGPRX1 activation, similar to its murine homologs, might involve the Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[1] However, compelling evidence now indicates that MRGPRX1-mediated neuronal excitability and itch are independent of these channels.[6] Instead, the primary downstream effectors are tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels , namely Nav1.8 and Nav1.9 .[6]
Activation of MRGPRX1 leads to a lowering of the activation threshold for these sodium channels, resulting in an increased inward sodium current and robust action potential firing in DRG neurons.[6] This modulation of TTX-r sodium channels appears to be mediated by the Gβγ subunits of the G protein.[6]
Below is a diagram illustrating the core signaling pathway of MRGPRX1 in itch sensation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating MRGPRX1 function.
Table 1: Electrophysiological Properties of MRGPRX1-Expressing DRG Neurons
| Parameter | Value | Reference |
| Average Diameter | 14.7 ± 0.11 µm (n=148) | [6] |
| Average Whole-cell Capacitance | 27.2 ± 0.42 pF (n=148) | [6] |
| Average Resting Membrane Potential | -61.9 ± 0.66 mV (n=75) | [6] |
| BAM8-22 Evoked Peak Firing Rate | 3.8 ± 0.41 Hz (n=16) | [6] |
Table 2: Effects of Channel Blockers on BAM8-22 Evoked Action Potentials in MRGPRX1 Neurons
| Blocker | Concentration | Effect on Firing Rate | Reference |
| HC030031 (TRPA1 blocker) | 100 µM | No significant inhibition | [6] |
| Ruthenium Red (Broad TRP blocker) | 10 µM | No significant inhibition | [6] |
| DIDS (Chloride channel blocker) | 100 µM | No significant inhibition | [6] |
Table 3: Behavioral Responses to MRGPRX1 Agonist in Mice
| Mouse Strain | Agonist | Scratching Bouts (30 min) | Reference |
| Wildtype | BAM8-22 | 28.1 ± 4.1 | [6] |
| Nav1.9 Knockout | BAM8-22 | 9.1 ± 3.6 (Significant reduction) | [6] |
| Trpa1 Knockout | BAM8-22 | 27.9 ± 6.3 (No significant reduction) | [6] |
| Mrgpr-cluster Δ-/- | Chloroquine | >65% reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols used in the study of MRGPRX1.
Primary DRG Neuron Culture
-
Animal Model: Adult "humanized" MrgprX1 mice, where murine Mrgprs are replaced by human MRGPRX1, are typically used.[6]
-
Dissection and Dissociation:
-
Euthanize mice and dissect dorsal root ganglia (DRGs).
-
Collect DRGs in cold DH10 medium (90% DMEM/F-12, 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin).[6]
-
Treat with an enzyme solution (e.g., 5 mg/mL dispase, 1 mg/mL collagenase Type I in DPBS) at 37°C for 30 minutes.[6]
-
Mechanically triturate the ganglia and centrifuge the cell suspension.[6]
-
-
Plating and Culture:
-
Resuspend cells in DH10 medium.
-
Plate neurons on glass coverslips coated with poly-D-lysine and laminin.[6]
-
Culture in a humidified incubator at 37°C with 5% CO2.
-
Electrophysiological Recordings
-
Preparation: Use cultured DRG neurons 12-24 hours after plating.
-
Recording:
-
Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
The internal solution typically contains (in mM): 140 K-gluconate, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
-
Data Analysis: Analyze firing rates, action potential thresholds, and ion channel currents using appropriate software.
Calcium Imaging
-
Cell Loading:
-
Incubate cultured DRG neurons with a calcium-sensitive dye (e.g., Fura-2 AM) in the external recording solution for 30-60 minutes at 37°C.
-
-
Imaging:
-
Mount the coverslip onto a recording chamber on an inverted microscope equipped with a calcium imaging system.
-
Excite the cells at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emission.
-
The ratio of fluorescence intensities is used to determine changes in intracellular calcium concentration.
-
-
Stimulation: Apply agonists and antagonists via a perfusion system to observe real-time changes in calcium levels.
Behavioral Model of Itch
-
Animal Model: Use adult male C57BL/6J mice or genetically modified strains.[2]
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before injection.[2]
-
Injection:
-
Subcutaneously inject the pruritogen (e.g., BAM8-22, chloroquine) or vehicle into the nape of the neck.[2]
-
-
Observation and Quantification:
-
Videotape the mice for a set period (e.g., 30 minutes) immediately following injection.
-
An observer blinded to the treatment groups should count the number of scratching bouts directed at the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site.[2]
-
The following diagram outlines a typical experimental workflow for investigating MRGPRX1 function.
Clinical Relevance and Future Directions
The specific expression of MRGPRX1 in sensory neurons makes it an attractive target for the development of peripherally-restricted anti-itch therapeutics, potentially avoiding central nervous system side effects.[1][14] Furthermore, evidence suggests that MRGPRX1 may play a role in chronic itch conditions. For instance, in a mouse model of cholestatic pruritus, both the precursor to BAM8-22 and the receptor itself were found to be upregulated.[15][16] Similarly, in models of dry skin and contact dermatitis, the deletion of a cluster of Mrgpr genes, including the murine homologs of MRGPRX1, significantly reduced scratching behavior.[3][4]
Future research should focus on:
-
The development of potent and selective MRGPRX1 antagonists for clinical use.
-
A deeper understanding of the regulation of MRGPRX1 expression in chronic disease states.
-
Elucidating the potential interactions of MRGPRX1 with other receptors and ion channels in sensory neurons.
-
Investigating the role of MRGPRX1 in other sensory modalities, such as pain.[1][7]
Conclusion
MRGPRX1 is a key receptor in the mediation of non-histaminergic itch in humans. Its activation by ligands such as BAM8-22 and chloroquine leads to neuronal depolarization through the modulation of TTX-resistant sodium channels. The detailed understanding of its signaling pathways and the availability of robust experimental models provide a solid foundation for the development of novel and targeted therapies for debilitating itch conditions. This guide serves as a resource for researchers dedicated to advancing our knowledge of itch neurobiology and pharmacology.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Mrgprs activation is required for chronic itch conditions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. BAM8–22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release | Journal of Neuroscience [jneurosci.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Role of the Mrgpr Receptor Family in Itch | Basicmedical Key [basicmedicalkey.com]
- 12. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. iasp-pain.org [iasp-pain.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Endogenous Ligands of MRGPRX1
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in the small-diameter primary sensory neurons of the dorsal root and trigeminal ganglia.[1][2] Its strategic localization at the nexus of sensory signaling has implicated it in a diverse array of physiological and pathophysiological processes, most notably in the modulation of pain and itch. Emerging as a promising non-opioid target for analgesic drug development, a comprehensive understanding of its endogenous ligands is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the known endogenous ligands for MRGPRX1, their signaling pathways, and the experimental methodologies used for their characterization.
Endogenous Ligands for MRGPRX1
The primary endogenous agonists of MRGPRX1 are cleavage products of the proenkephalin A (PENK) precursor protein. These peptides are potent activators of the receptor, initiating downstream signaling cascades that modulate neuronal excitability.
Proenkephalin A-Derived Peptides
Bovine Adrenal Medulla (BAM) Peptides: The most extensively studied endogenous ligands for MRGPRX1 are the Bovine Adrenal Medulla peptides, particularly BAM8-22 and its longer precursor, BAM22.[3] These peptides are potent agonists, activating MRGPRX1 at nanomolar concentrations.[4]
-
BAM8-22 (VGRPEWWMDYQKRYG): This 15-amino acid peptide is a potent and well-characterized agonist of MRGPRX1.[4][5]
-
BAM22 (YGGFMKKMDELYPMEPEEEANGSEILAK): This 22-amino acid peptide also potently activates MRGPRX1.[3]
Other PENK-derived peptides that may interact with MRGPRX1 include:
-
Peptide M
-
Met-enkephalin-Arg-Phe
The quantitative data for the activation of MRGPRX1 by its primary endogenous ligands are summarized in the table below.
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| BAM8-22 | Calcium Mobilization | HEK293 | EC50 | 8 - 150 | [4] |
| BAM22 | Calcium Mobilization | HEK293 | EC50 | Potent agonist | [3][6] |
Note: While other peptides such as γ2-melanocyte-stimulating hormone (γ2-MSH), dynorphins, and neuropeptide FF have been suggested as potential ligands, some evidence indicates they may preferentially activate rodent orthologs (e.g., MrgprC11) and not the human MRGPRX1 receptor.[5] Further research is required to definitively establish their roles as direct endogenous agonists in humans.
Signaling Pathways
MRGPRX1 is a G protein-coupled receptor (GPCR) that couples to both Gαq and Gαi signaling pathways, leading to distinct downstream cellular responses.
Gαq Signaling Pathway
Activation of the Gαq pathway is a primary signaling mechanism for MRGPRX1. This pathway leads to an increase in intracellular calcium, which is a key event in neuronal activation and the sensation of itch.
MRGPRX1 Gαq Signaling Pathway
Gαi Signaling Pathway
In addition to Gq coupling, MRGPRX1 also signals through the Gαi pathway. This pathway is primarily associated with the inhibition of neuronal activity and is thought to mediate the analgesic effects of MRGPRX1 activation.
MRGPRX1 Gαi Signaling Pathway
Experimental Protocols
The identification and characterization of endogenous ligands for MRGPRX1 rely on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary method for identifying agonists that signal through the Gαq pathway by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing human MRGPRX1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 384-well, black, clear-bottom microplates at a density of 20,000 cells per well and incubate overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer containing probenecid.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 30-minute incubation at room temperature in the dark.
3. Compound Addition and Signal Detection:
-
Prepare a compound plate containing serial dilutions of the test ligands.
-
Use a fluorescence kinetic plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the test ligands from the compound plate to the cell plate.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) to detect the transient increase in intracellular calcium.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the dose-response curve and determine the EC50 value for each agonist.
Calcium Mobilization Assay Workflow
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to study G protein activation by measuring the proximity between a luciferase-tagged Gα subunit and a fluorescently-tagged Gβγ subunit.
1. Plasmid Construction and Transfection:
-
Construct plasmids encoding for MRGPRX1, a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc), and a Gγ subunit fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
-
Co-transfect HEK293T cells with these plasmids.
2. Cell Plating and Ligand Treatment:
-
Plate the transfected cells in a white, opaque 96-well microplate.
-
Incubate the cells with the luciferase substrate (e.g., coelenterazine h).
-
Add serial dilutions of the test ligands.
3. Signal Detection:
-
Measure the light emission at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the luciferase and the fluorescent protein (e.g., 485 nm for Rluc and 530 nm for GFP).
4. Data Analysis:
-
Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
An increase in the BRET ratio indicates G protein activation.
-
Plot the dose-response curve and determine the EC50 value.
BRET Assay Workflow
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
1. Membrane Preparation:
-
Homogenize cells or tissues expressing MRGPRX1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-BAM8-22) at various concentrations.
-
For competition assays, incubate with a fixed concentration of radioligand and increasing concentrations of an unlabeled test ligand.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
3. Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated.
Conclusion
The identification of proenkephalin A-derived peptides, particularly BAM8-22, as the primary endogenous ligands for MRGPRX1 has been a significant advancement in understanding the physiological roles of this receptor. The dual coupling of MRGPRX1 to both Gq and Gi signaling pathways provides a molecular basis for its involvement in both itch and pain modulation. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration of MRGPRX1 pharmacology. A thorough understanding of the interactions between endogenous ligands and MRGPRX1 is critical for the development of novel and selective therapeutics targeting this important sensory neuron-specific receptor. Further research to identify additional endogenous modulators and to fully elucidate the physiological context of their action will undoubtedly pave the way for innovative treatments for chronic pain and pruritic conditions.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Biology of the MRGPRX1 Receptor: A Technical Guide for Drug Discovery
Abstract
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, where it plays a crucial dual role in mediating both itch and pain inhibition.[1][2][3] This unique functional profile has positioned MRGPRX1 as a compelling target for the development of novel, non-opioid analgesics.[2][4][5] Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structural views of MRGPRX1 in various activation states, complexed with different G proteins, agonists, and allosteric modulators.[2][6][7] This guide provides an in-depth technical overview of the structural biology of MRGPRX1, detailing its architecture, ligand recognition mechanisms, signaling pathways, and the experimental protocols used for its study. The content is tailored for researchers, scientists, and drug development professionals aiming to leverage these structural insights for therapeutic innovation.
The Molecular Architecture of MRGPRX1
The MRGPRX1 receptor, a member of the Class A G protein-coupled receptor (GPCR) family, possesses the canonical seven-transmembrane (7TM) helical structure. However, structural studies have revealed distinct features that differentiate it from other GPCRs. Cryo-EM structures, solved at resolutions between 2.7 and 3.0 Å, show that MRGPRX1 has a uniquely shallow, broad, and wide-open orthosteric ligand-binding pocket located near the extracellular surface.[1][8][9] This is in contrast to many GPCRs where ligands bind deep within the transmembrane core.[1][10]
Furthermore, MRGPRX1 lacks several canonical motifs typically involved in receptor activation, such as the CWxP and DRY motifs.[11] Instead, it features a unique disulfide bond between transmembrane helices 4 and 5 (TM4-TM5), a deviation from the more common TM3-ECL2 disulfide bridge found in other Class A GPCRs.[11] These structural idiosyncrasies are critical for its specific ligand recognition and activation mechanisms.
Table 1: Cryo-EM Structures of the MRGPRX1 Receptor
| PDB ID | Complex Components | Ligand(s) | Resolution (Å) | Reference(s) |
| 8JGF | MRGPRX1-Gαq | BAM8-22 | 2.7 | [9] |
| 8JGG | MRGPRX1-Gαi1 | BAM8-22 | 3.0 | [9][12] |
| Not specified | MRGPRX1-Gαq | BAM8-22 & ML382 | High-resolution | [2][4][6] |
| 7S8R | MRGPRX1-Gαq | Compound 16 | 3.0 | [1][3][7] |
| Not specified | MRGPRX1-Gαi1 | CNF-Tx2 | 2.8 | [9] |
Ligand Recognition and Allosteric Modulation
The expansive and shallow nature of the MRGPRX1 binding pocket allows it to recognize a diverse range of ligands, from endogenous peptides to synthetic small molecules.
Orthosteric Agonist Binding
The activation of MRGPRX1 is critically dependent on electrostatic interactions within its orthosteric pocket. Key to this are two conserved acidic residues, D1775.36 and E1574.60 , which form strong salt bridges with positively charged groups on agonists.[1][2]
-
BAM8-22: This endogenous peptide agonist binds in a hairpin conformation. Its positively charged Arginine residue (Arg20) directly engages with D1775.36 and E1574.60.[2][10] The C-terminal "RF/RY" motif of peptide ligands like BAM8-22 is a crucial determinant for recognition, fitting into a unique hydrophobic pocket formed by residues at the ends of TM3 and TM4.[9][13][14]
-
Compound 16: This synthetic agonist also utilizes the key acidic residues for binding, with its 1-aminoisoquinoline group forming salt bridges with both D1775.36 and E1574.60.[1] Mutational analysis confirms that alanine substitution of these residues dramatically impairs receptor activation.[1][2]
Positive Allosteric Modulation (PAM)
The structure of MRGPRX1 co-complexed with BAM8-22 and the PAM ML382 reveals a unique mechanism of allosteric modulation. ML382 binds to a distinct allosteric pocket formed by TM1–TM3, TM6, and TM7.[2] Rather than inducing a conformational change from a distance, ML382 acts as a "molecular glue," forming direct hydrophobic interactions with both the receptor and the Tyr17 residue of the BAM8-22 peptide.[2][6][10] This direct contact stabilizes the agonist in its binding pocket, thereby increasing its affinity and potency.[2]
Table 2: Quantitative Ligand Activity at Human MRGPRX1
| Ligand | Type | Assay Type | Species | Potency (pEC50 / pKi) | Reference(s) |
| BAM8-22 | Full Agonist | Calcium Mobilization | Human | 5.3 – 7.8 (pEC50) | [15] |
| BAM8-22 | Full Agonist | Radioligand Binding | Human | 7.7 (pKi) | [15] |
| Compound 16 | Agonist | Calcium Mobilization | Human | 7.3 (pEC50) | [15][16] |
| Chloroquine | Agonist | Calcium Mobilization | Human | 3.5 (pEC50) | [15] |
| ML382 (with BAM8-22) | PAM | BRET G-protein Dissociation | Human | pKB values reported | [17] |
Receptor Activation and Signaling Pathways
Upon agonist binding, MRGPRX1 undergoes a series of conformational changes to engage and activate downstream G proteins. A key step in this process is the inward tilting and twisting of the extracellular portion of TM6, which is stabilized by a conserved hydrogen bond network.[9][18] This movement reorients the intracellular helices, creating a binding site for heterotrimeric G proteins.
MRGPRX1 exhibits promiscuous coupling, signaling through both Gαq and Gαi protein families to regulate distinct intracellular cascades.[9][12][13][18]
Gαq Signaling Pathway
Activation of the Gαq pathway is a primary signaling output for MRGPRX1, leading to neuronal excitation and the sensation of itch. This cascade involves the activation of Phospholipase C (PLC), which generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores.[19][20]
Gαi Signaling Pathway
The coupling of MRGPRX1 to Gαi is responsible for its analgesic effects.[5] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, including the inhibition of N-type voltage-gated calcium channels, which reduces nociceptive signaling at the spinal cord.[5]
Experimental Protocols and Methodologies
The structural and functional characterization of MRGPRX1 relies on a suite of sophisticated biochemical and cellular techniques.
Structural Determination via Cryo-Electron Microscopy
High-resolution structures of MRGPRX1 have been solved exclusively using single-particle cryo-EM, a technique well-suited for large, flexible membrane protein complexes.[21][22]
Detailed Methodology:
-
Protein Expression and Purification: The human MRGPRX1 gene, often with an N-terminal fusion like thermostabilized apocytochrome b562 (BRIL) for stability, is co-expressed with Gα, Gβ, and Gγ subunits in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system.[1]
-
Complex Formation: Cell membranes are harvested and solubilized in a detergent-containing buffer (e.g., DDM/CHS). The target ligand (agonist/PAM) is added to stabilize the active conformation, along with a conformation-specific single-chain variable fragment (scFv16) or nanobody (Nb35) that binds to the Gα/Gβ interface to prevent complex dissociation.[1][4]
-
Purification: The entire receptor-G protein-ligand complex is purified using affinity chromatography (e.g., anti-FLAG M1 affinity resin) followed by size-exclusion chromatography.[23]
-
Cryo-EM Grid Preparation and Data Acquisition: The purified complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitreous ice. Data is collected on a Titan Krios electron microscope equipped with a direct electron detector.[9]
-
Image Processing and Structure Determination: Movie frames are motion-corrected, and single-particle images are picked and subjected to 2D and 3D classification to obtain a homogeneous particle set. A final high-resolution 3D map is reconstructed, into which an atomic model of the complex is built and refined.[9]
Functional Characterization Assays
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
This assay measures the interaction between receptor and G protein subunits in live cells.
-
Cell Line Preparation: HEK293 cells are transiently transfected with plasmids encoding for MRGPRX1, Gα fused to Renilla luciferase (RLuc), and Gγ fused to Venus (a YFP variant).
-
Assay Protocol: Transfected cells are plated in a white 96-well plate. The RLuc substrate (e.g., coelenterazine h) is added.
-
Ligand Stimulation: The test compound (agonist) is added to the wells. Agonist-induced activation of MRGPRX1 causes the Gα-RLuc and Gγ-Venus subunits to dissociate, leading to a decrease in the BRET signal (the ratio of light emitted by Venus to light emitted by RLuc).
-
Data Analysis: Dose-response curves are generated by plotting the change in BRET ratio against ligand concentration to determine agonist potency (EC50).[14][17]
Calcium Mobilization Assay (FLIPR)
This assay measures Gαq activation by monitoring changes in intracellular calcium.
-
Cell Line Preparation: HEK293 cells stably expressing human MRGPRX1 are plated in a black-walled, clear-bottom 96- or 384-well plate.[24]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Assay Protocol: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken.
-
Ligand Addition: The test compound is added to the wells by the FLIPR's integrated liquid handler.
-
Data Acquisition: Fluorescence intensity is monitored in real-time. Agonist activation of the Gαq pathway triggers calcium release, resulting in a rapid increase in fluorescence.
-
Data Analysis: The maximum fluorescence signal change is used to generate dose-response curves and calculate EC50 values.[15][16]
Conclusion and Future Directions
The elucidation of the MRGPRX1 structure has provided an unprecedented atomic-level understanding of its function, ligand recognition, and allosteric modulation. These insights reveal a shallow, adaptable binding pocket and a unique "molecular glue" mechanism for positive allosteric modulation, offering clear pathways for structure-based drug design.[2][9]
Future efforts will likely focus on leveraging this structural information to design highly selective agonists and PAMs. A key challenge and opportunity will be to develop biased ligands that preferentially activate the Gαi pathway (for analgesia) over the Gαq pathway (associated with itch), thereby engineering potent non-opioid pain therapeutics with minimal side effects.[5][24] The detailed structural and functional blueprints presented here provide a robust foundation for the continued development of next-generation therapies targeting the MRGPRX1 receptor.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. researchgate.net [researchgate.net]
- 4. EMDB-27752: CryoEM structure of Gq-coupled MRGPRX1 with peptide agonist BAM8-22 - Yorodumi [pdbj.org]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. EMDB-36232: CryoEM structure of Gq-coupled MRGPRX1 with peptide agonist BAM8-22 - Yorodumi [pdbj.org]
- 14. researchgate.net [researchgate.net]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. misterx95.myds.me [misterx95.myds.me]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. diseases.jensenlab.org [diseases.jensenlab.org]
- 21. portlandpress.com [portlandpress.com]
- 22. biorxiv.org [biorxiv.org]
- 23. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to MRGPRX1 Expression in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Mas-related G protein-coupled receptor X1 (MRGPRX1), focusing on its expression in sensory neurons, the signaling pathways it governs, and the experimental methodologies used for its study. MRGPRX1 is a primate-specific receptor primarily expressed in primary sensory neurons and is a key target for novel therapeutics aimed at modulating itch and pain.[1][2][3]
Expression Profile of MRGPRX1
MRGPRX1 expression is highly restricted, primarily found in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][3] This specific expression pattern makes it an attractive target for non-opioid pain and itch therapies, as it minimizes the potential for off-target effects commonly associated with drugs that act on more widely expressed receptors.[3][4]
Cellular Localization and Neuron Subtypes
Spatial transcriptomics and other methodologies have identified MRGPRX1 in specific subsets of sensory neurons, including C-fiber nociceptors and C-low-threshold mechanoreceptors (C-LTMRs).[5] These neurons are crucial for transmitting sensations of pain and itch.[4] Studies using humanized mouse models, where murine Mrgprs are replaced with human MRGPRX1, have been instrumental in characterizing the receptor's function in a native-like environment.[3][6] In these models, MRGPRX1 expression is often driven by the promoter of its murine homolog, MrgprC11.[3][6]
Quantitative Expression Data
Quantitative analysis provides critical insights into the characteristics of MRGPRX1-expressing neurons and their regulation under different physiological conditions.
| Parameter | Value | Species/Model | Experimental Context | Reference |
| Neuron Diameter | 14.7 ± 0.11 µm (average) | Humanized MrgprX1 Mouse | Characterization of DRG neurons expressing MRGPRX1. | [6] |
| Whole-Cell Capacitance | 27.2 ± 0.42 pF (average) | Humanized MrgprX1 Mouse | Electrophysiological characterization of MRGPRX1+ neurons. | [6] |
| Resting Membrane Potential | -61.9 ± 0.66 mV (average) | Humanized MrgprX1 Mouse | Electrophysiological characterization of MRGPRX1+ neurons. | [6] |
| mRNA Expression | Significantly elevated | Bile Duct Ligation (BDL) Mice | RT-qPCR analysis of DRG neurons in a cholestatic pruritus model. | [7] |
| Co-expression | ~60-70% of human sensory neurons | Human | Co-expression with nociceptor markers SCN10A, TRPV1, or CALCA. | [5] |
| Co-expression | ~74% of CALCA+ neurons | Human | Co-expression with the pain-essential gene PRDM12. | [5] |
MRGPRX1 Signaling Pathways in Sensory Neurons
MRGPRX1 activation initiates complex downstream signaling cascades. It is known to couple to multiple G protein families, primarily Gαq/11 and Gαi/o, leading to distinct physiological outcomes related to itch and pain modulation.[3][8][9][10]
Gαq/11-Mediated Pathway (Pro-Nociceptive/Pruritic)
Activation of the Gαq/11 pathway is generally associated with neuronal excitation and the sensation of itch and pain.[8] This pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers sensitize and activate ion channels like TRPA1 and TRPV1, key players in nociception.[2][8]
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Human sensory neuron-specific Mas-related G protein-coupled receptors-X1 sensitize and directly activate transient receptor potential cation channel V1 via distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial transcriptomics of dorsal root ganglia identifies molecular signatures of human nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Sensory Neuron-specific Mas-related G Protein-coupled Receptors-X1 Sensitize and Directly Activate Transient Receptor Potential Cation Channel V1 via Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRGPRX1 Agonist 2 as a Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRGPRX1 agonist 2, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document details its pharmacological properties, the experimental protocols for its characterization, and the underlying signaling pathways.
Introduction to MRGPRX1 and Allosteric Modulation
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter dorsal root ganglion (DRG) sensory neurons, playing a crucial role in pain and itch sensation.[1] The activation of MRGPRX1 at the central terminals of these neurons by endogenous agonists like BAM8-22 has been shown to inhibit persistent pain, making it a promising non-opioid target for analgesia.[2][3][4][5]
Positive allosteric modulators (PAMs) offer a unique therapeutic strategy. Instead of directly activating the receptor, PAMs bind to a site topographically distinct from the orthosteric agonist binding site and potentiate the receptor's response to the endogenous agonist.[1] This approach can provide greater specificity and a more controlled physiological response, potentially minimizing side effects like itch that can be associated with peripheral MRGPRX1 activation.[1]
This compound, also identified as compound 1a in the scientific literature, is a thieno[2,3-d]pyrimidine-based molecule that acts as a potent PAM of human MRGPRX1.[1][6] Its ability to enhance the activity of orthosteric agonists makes it a valuable tool for studying MRGPRX1 function and a potential lead compound for the development of novel analgesics for neuropathic pain.[6]
Quantitative Data for this compound
The following table summarizes the in vitro pharmacological data for this compound (compound 1a) and related compounds as positive allosteric modulators of MRGPRX1. The data was obtained using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably expressing human MRGPRX1, in the presence of an EC20 concentration of the orthosteric agonist BAM8-22.[1]
| Compound ID | Structure | R¹ | R² | R³ | EC₅₀ (µM) | Eₘₐₓ (%) |
| 1a (this compound) | Thieno[2,3-d]pyrimidine | H | H | 4-Cl | 0.48 | 98 |
| 1b | Thieno[2,3-d]pyrimidine | H | H | 2,4-diCl | 0.081 | 100 |
| 1c | Thieno[2,3-d]pyrimidine | H | H | 3,4-diCl | 0.052 | 99 |
| 1d | Thieno[2,3-d]pyrimidine | H | H | 4-CF₃ | 0.17 | 100 |
| 1e | Thieno[2,3-d]pyrimidine | H | H | 4-F | 0.53 | 100 |
| 1f | Thieno[2,3-d]pyrimidine | H | H | H | 1.1 | 100 |
| 1g | Thieno[2,3-d]pyrimidine | Me | H | 3,4-diCl | 0.027 | 100 |
| 1h | Thieno[2,3-d]pyrimidine | Et | H | 3,4-diCl | 0.023 | 99 |
| 1i | Thieno[2,3-d]pyrimidine | i-Pr | H | 3,4-diCl | 0.021 | 97 |
| 1j | Thieno[2,3-d]pyrimidine | t-Bu | H | 3,4-diCl | 0.009 | 95 |
Data extracted from Berhane I, et al. J Med Chem. 2022;65(4):3218-3228.[6]
Signaling Pathways and Allosteric Modulation
MRGPRX1 is coupled to multiple G protein signaling pathways. The potentiation of these pathways by a PAM like this compound is central to its mechanism of action.
MRGPRX1 G-Protein Coupled Signaling
MRGPRX1 activation by an orthosteric agonist such as BAM8-22 initiates signaling through both Gq and Gi pathways.
-
Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This increase in cytosolic Ca²⁺ is a key signaling event that can be readily measured in cellular assays.[7][8]
-
Gi Pathway: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. More importantly for its analgesic effects, the Gβγ subunits dissociated from Gi can directly inhibit N-type voltage-gated calcium channels (Caᵥ2.2), reducing calcium influx at presynaptic terminals and thereby dampening neurotransmitter release and nociceptive signaling.[4]
This compound, as a PAM, enhances the signaling output of both pathways when an orthosteric agonist is present.
Caption: MRGPRX1 G-protein signaling pathways.
Logical Workflow of Positive Allosteric Modulation
The core principle of positive allosteric modulation is the potentiation of the orthosteric agonist's effect. A PAM on its own has little to no activity but significantly enhances the agonist's affinity and/or efficacy.
Caption: Logic of Positive Allosteric Modulation.
Experimental Protocols
The characterization of this compound as a PAM relies on robust in vitro cellular assays. Below are detailed methodologies for the key experiments.
FLIPR Calcium Flex Assay for PAM Activity
This assay measures changes in intracellular calcium concentration following receptor activation, leveraging the Gq-coupling of MRGPRX1.
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for its PAM activity at MRGPRX1 in the presence of a fixed concentration of an orthosteric agonist.
Materials:
-
HEK293 cells stably expressing human MRGPRX1.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).
-
Orthosteric agonist: BAM8-22.
-
Test compound: this compound.
-
384-well black-wall, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the MRGPRX1-HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C.
-
Compound Preparation:
-
Prepare a stock solution of the orthosteric agonist BAM8-22. Serially dilute it to determine the EC₂₀ concentration in a preliminary experiment.
-
Prepare serial dilutions of the test compound (this compound) at various concentrations in assay buffer containing the pre-determined EC₂₀ concentration of BAM8-22.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compound solutions (test compound + agonist) to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium mobilization response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF values against the logarithm of the test compound concentrations.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values for the PAM.
-
Caption: Experimental workflow for FLIPR-based PAM assay.
BRET Assay for G-Protein Dissociation
Bioluminescence Resonance Energy Transfer (BRET) assays can be used to more directly measure the activation of specific G-protein subtypes (e.g., Gαi) by monitoring the dissociation of the Gα and Gβγ subunits.
Objective: To quantify the potentiation of agonist-induced Gαi/Gβγ dissociation by a PAM.
Materials:
-
HEK293 cells.
-
Expression plasmids for:
-
MRGPRX1
-
A Gαi subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
A Gβγ subunit dimer where one component is fused to a BRET acceptor (e.g., Venus or GFP)
-
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
Orthosteric agonist: BAM8-22.
-
Test compound: this compound.
-
White, 96-well microplates.
-
Luminometer capable of simultaneous dual-wavelength detection.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the plasmids for MRGPRX1, the BRET donor-tagged Gαi, and the BRET acceptor-tagged Gβγ in 96-well plates. Incubate for 24-48 hours.
-
Cell Harvesting and Plating: Harvest the transfected cells and resuspend them in assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (PAM) followed by a fixed concentration (e.g., EC₅₀) of the orthosteric agonist (BAM8-22) to the wells.
-
BRET Measurement:
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Receptor activation leads to G-protein dissociation, causing a decrease in the BRET signal.
-
Plot the change in BRET ratio against the log of the PAM concentration to determine its potentiation effect.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of MRGPRX1, demonstrating potent activity in vitro. The methodologies described in this guide provide a robust framework for the identification and characterization of such compounds. The ability of MRGPRX1 PAMs to selectively enhance endogenous signaling at central synapses highlights their therapeutic potential for treating chronic and neuropathic pain with an improved side-effect profile. Further investigation into the in vivo efficacy and pharmacokinetic properties of thieno[2,3-d]pyrimidine-based PAMs is warranted to advance these promising molecules towards clinical development.
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. Scholarly Article or Book Chapter | Ligand recognition and allosteric modulation of the human MRGPRX1 receptor | ID: 1c18dt23b | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. pnas.org [pnas.org]
- 5. (Open Access) Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. (2017) | Zhe Li | 75 Citations [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 8. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of MRGPRX1 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1] As a member of the Mas-related G protein-coupled receptor (MRGPR) family, MRGPRX1 has emerged as a critical player in various sensory and inflammatory processes.[1] Notably, it exhibits a dual functionality, mediating itch sensations upon peripheral activation and inhibiting persistent pain when activated centrally.[1][2] This unique characteristic, coupled with its restricted expression profile, positions MRGPRX1 as a promising therapeutic target for the development of novel analgesics and anti-pruritics with potentially fewer side effects than current treatments.[3] This guide provides a comprehensive technical overview of the downstream signaling cascades, physiological consequences, and experimental methodologies associated with MRGPRX1 activation.
Core Signaling Pathways of MRGPRX1 Activation
MRGPRX1 activation initiates a cascade of intracellular events primarily through its coupling to heterotrimeric G proteins, predominantly of the Gq/11 and Gi/o families.[4][5][6] The specific downstream effects are contingent on the G protein subtype engaged, the cellular context, and the activating ligand.
Gq/11-Mediated Signaling
Activation of the Gq/11 pathway is a canonical signaling mechanism for MRGPRX1, particularly implicated in the sensation of itch.[5] Upon agonist binding, MRGPRX1 catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ can activate various downstream effectors, including transient receptor potential (TRP) channels such as TRPA1 and TRPV1, leading to neuronal depolarization and the transmission of itch signals.[1][7]
Gi/o-Mediated Signaling
The coupling of MRGPRX1 to the Gi/o pathway is primarily associated with its role in pain inhibition.[8] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More critically, the dissociated Gβγ subunits can directly modulate the activity of ion channels. A key downstream effect of MRGPRX1-mediated Gi/o activation is the inhibition of high-voltage-activated (HVA) Ca2+ channels, particularly N-type and P/Q-type channels, at the presynaptic terminals of nociceptive neurons.[8] This reduction in Ca2+ influx diminishes the release of neurotransmitters, thereby dampening nociceptive transmission in the spinal cord and producing an analgesic effect.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Development and validation of an automated system for detection and assessment of scratching in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies for allergies|Contracted studies|KAC Co., Ltd. [kacnet.co.jp]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
MRGPRX1 agonist 2 chemical structure and properties
Executive Summary
This technical guide provides a comprehensive overview of a representative small-molecule MRGPRX1 agonist, Compound JNJ-103, focusing on its chemical structure, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and drug development professionals working on non-opioid pain therapeutics and anti-pruritic agents. Due to the non-specific nature of the query "MRGPRX1 agonist 2," this guide uses a well-documented, potent, and selective small-molecule agonist as a representative example to fulfill the user's request for an in-depth technical analysis. The methodologies for key experiments, including calcium mobilization and β-arrestin recruitment assays, are detailed, and relevant signaling pathways are visualized.
Introduction to MRGPRX1
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter dorsal root ganglia (DRG) neurons and mast cells. Its activation is implicated in mediating itch (pruritus) and pain signals. As such, MRGPRX1 has emerged as a promising target for the development of novel non-opioid analgesics and anti-pruritic therapies. Agonists of this receptor are valuable tools for studying its physiological roles and for validating it as a therapeutic target. This guide focuses on a representative small-molecule agonist to illustrate the key chemical and biological properties relevant to drug development.
Chemical Structure and Physicochemical Properties
For the purpose of this guide, we will analyze the properties of JNJ-103 , a known potent and selective small-molecule agonist of MRGPRX1.
Table 1: Chemical and Physicochemical Properties of JNJ-103
| Property | Value |
| IUPAC Name | 2-imino-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1,3-thiazol-3-amine |
| Molecular Formula | C15H21N5OS |
| Molecular Weight | 319.43 g/mol |
| Topological Polar Surface Area (TPSA) | 92.9 Ų |
| cLogP | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Chemical Structure |
|
Biological Activity and Potency
The biological activity of MRGPRX1 agonists is typically characterized by their ability to induce downstream signaling events upon receptor binding. The most common assays measure G-protein-mediated calcium mobilization and G-protein-independent β-arrestin recruitment.
Table 2: In Vitro Activity of JNJ-103 at the MRGPRX1 Receptor
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization | HEK293-MRGPRX1 | EC50 | 150 | |
| β-Arrestin Recruitment | U2OS-MRGPRX1 | EC50 | 230 |
Signaling Pathways
Activation of MRGPRX1 by an agonist like JNJ-103 initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. It can also trigger G-protein-independent pathways involving β-arrestin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the primary assays used to characterize MRGPRX1 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gαq pathway activation.
Objective: To determine the potency (EC50) of a test compound in activating MRGPRX1-mediated calcium release.
Materials:
-
HEK293 cells stably expressing human MRGPRX1 (HEK293-MRGPRX1).
-
Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 NW Calcium Assay Kit.
-
Test compound (e.g., JNJ-103) stock solution in DMSO.
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Plate HEK293-MRGPRX1 cells in a 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add Fluo-4 NW dye loading solution to each well. Incubate for 30-45 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Measurement: Place the cell plate into the microplate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: Add the diluted test compound to the wells and immediately begin measuring fluorescence intensity every second for at least 3 minutes.
-
Data Analysis: The change in fluorescence (peak signal - baseline) is plotted against the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin protein to the activated receptor at the cell membrane.
Objective: To determine the potency (EC50) of a test compound in promoting the interaction between MRGPRX1 and β-arrestin.
Materials:
-
U2OS cells stably co-expressing MRGPRX1 and a β-arrestin fusion protein (e.g., Tango, PathHunter).
-
Assay medium (e.g., Opti-MEM).
-
Test compound stock solution in DMSO.
-
Detection reagents specific to the assay platform (e.g., chemiluminescent substrate).
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered U2OS cells in a 384-well white-walled plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay medium.
-
Compound Addition: Add the diluted test compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: The luminescent signal is plotted against the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC50 value.
Conclusion
The characterization of potent and selective MRGPRX1 agonists is a critical step in the development of novel therapeutics for itch and pain. This guide has detailed the chemical structure, biological properties, and key assay methodologies for a representative small-molecule agonist, JNJ-103. The provided data tables, signaling pathway diagrams, and experimental workflows offer a comprehensive framework for researchers engaged in the preclinical evaluation of new chemical entities targeting the MRGPRX1 receptor. This systematic approach is essential for advancing promising compounds through the drug discovery pipeline.
Methodological & Application
Application Note: In Vitro Calcium Flux Assay for MRGPRX1 Agonists
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a cell-based in vitro calcium flux assay to identify and characterize agonists of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This assay is a robust method for high-throughput screening and pharmacological profiling of compounds like "MRGPRX1 agonist 2".
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in primary sensory neurons of the dorsal root ganglia (DRG).[1][2] It is implicated in various biological processes, including itch, pain transmission, and inflammation.[1][2] Due to its dual role in mediating itch and inhibiting persistent pain, MRGPRX1 has emerged as a promising therapeutic target.[1][2][3]
MRGPRX1 is predominantly coupled to the Gq family of G proteins.[1][2] Agonist binding to the receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This cellular response provides a measurable endpoint for quantifying receptor activation.
Assay Principle
This assay utilizes a recombinant cell line stably expressing human MRGPRX1. The cells are loaded with a calcium-sensitive fluorescent dye. When an agonist binds to MRGPRX1, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The fluorescent dye binds to the increased intracellular Ca2+, resulting in a significant increase in fluorescence intensity, which is measured in real-time using a plate reader.[4]
MRGPRX1 Signaling Pathway
The activation of MRGPRX1 by an agonist leads to a well-defined Gq-mediated signaling pathway, culminating in an increase in intracellular calcium.
Caption: MRGPRX1 Gq-mediated signaling pathway.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | Various | HEK293 or CHO cells stably expressing human MRGPRX1. |
| Culture Medium | Gibco / ATCC | DMEM or F-12K, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418). |
| Assay Plates | Corning / Greiner | 96-well or 384-well, black, clear-bottom microplates. |
| Calcium Assay Kit | Molecular Probes / Eurofins | e.g., Fluo-4 Direct™, Cal-520 AM, or Calcium No-WashPLUS kit.[4] |
| Assay Buffer | In-house / Supplier | Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES. |
| Probenecid | Sigma-Aldrich | Anion-exchange transport inhibitor (often included in kits). |
| Positive Control | Tocris / MedChemExpress | BAM8-22 (Bovine Adrenal Medulla 8-22 peptide).[5][6] |
| Test Compounds | N/A | e.g., "this compound". |
| Plate Reader | Molecular Devices / BMG | e.g., FLIPR Tetra® or FlexStation® 3. |
Experimental Workflow
The protocol involves cell preparation, dye loading, compound addition, and signal detection.
Caption: Calcium flux assay experimental workflow.
Detailed Experimental Protocol
6.1. Cell Culture and Seeding
-
Culture MRGPRX1-expressing cells in T-75 flasks using the recommended complete growth medium.
-
On the day before the assay, detach cells using a non-enzymatic dissociation buffer (or brief trypsinization).
-
Resuspend cells in the culture medium and perform a cell count.
-
Seed the cells into black, clear-bottom 96-well or 384-well microplates at a pre-optimized density (e.g., 20,000–40,000 cells/well for 96-well plates).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
6.2. Dye Loading
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer’s instructions. This typically involves reconstituting the dye in an assay buffer (e.g., HBSS with 20 mM HEPES) often containing probenecid.
-
Carefully remove the culture medium from the cell plates.
-
Add an appropriate volume of the dye loading solution to each well (e.g., 100 µL for 96-well plates).
-
Incubate the plates at 37°C for 60 minutes in the dark. Some protocols may allow for incubation at room temperature.
6.3. Compound Preparation
-
Prepare a stock solution of the positive control (e.g., BAM8-22) and test compounds (e.g., this compound) in 100% DMSO.
-
Perform a serial dilution of the compounds in assay buffer to create a concentration-response curve. A typical final assay concentration range might be from 1 nM to 30 µM. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid cell toxicity.
6.4. Signal Measurement
-
Set up the plate reader (e.g., FlexStation® 3 or FLIPR®) for a kinetic fluorescence read.
-
Excitation Wavelength: ~485 nm
-
Emission Wavelength: ~525 nm
-
-
Place the cell plate into the instrument.
-
The instrument will first establish a baseline fluorescence reading for several seconds.
-
Next, the instrument will automatically add the compound dilutions from a source plate to the cell plate.
-
Immediately following compound addition, the instrument will continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the peak calcium response.
Data Analysis
-
The primary data is the change in fluorescence intensity over time.
-
For each well, calculate the response by subtracting the baseline fluorescence from the peak fluorescence (ΔRFU = F_max - F_min).
-
Normalize the data by setting the response from vehicle-only wells to 0% and the response from a maximal concentration of the positive control (BAM8-22) to 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.
Expected Results
A successful assay will show a concentration-dependent increase in fluorescence for active agonists. The data can be summarized to compare the potency and efficacy of different compounds.
| Compound | Description | EC₅₀ (nM) | Emax (% of Control) |
| BAM8-22 | Positive Control Agonist[5] | 10 - 50 | 100% |
| This compound | Test Compound | To be determined | To be determined |
| Vehicle (DMSO) | Negative Control | N/A | 0% |
Note: EC₅₀ values are highly dependent on the specific cell line, assay conditions, and reagents used. The values above are representative.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRGGPRX1 Agonist 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in sensory neurons and is implicated in itch, pain, and inflammatory responses.[1][2] Its activation presents a promising therapeutic target for a variety of sensory disorders. MRGPRX1 Agonist 2, also identified as compound 1a, is a potent positive allosteric modulator (PAM) of MRGPRX1 with a reported EC50 of 0.48 μM. As a PAM, it enhances the receptor's response to orthosteric agonists, such as the endogenous peptide Bovine Adrenal Medulla 8-22 (BAM8-22).
These application notes provide detailed protocols for utilizing this compound in cell culture to study MRGPRX1 signaling and function. The protocols cover cell line selection and maintenance, preparation of the agonist, and key functional assays including calcium mobilization and ERK activation.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound (compound 1a) | MedChemExpress |
| Target | Mas-related G protein-coupled receptor X1 (MRGPRX1) | MedChemExpress |
| Activity | Positive Allosteric Modulator (PAM) | MedChemExpress |
| EC50 | 0.48 μM | MedChemExpress |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C as a solid, -80°C in solution | General lab practice |
Table 2: Example of Potentiation of BAM8-22 by an MRGPRX1 PAM (ML382)
This table demonstrates the typical effect of a PAM on the potency of an orthosteric agonist, as shown with the PAM ML382 and the orthosteric agonist BAM8-22. A similar potentiation is expected with this compound.
| Concentration of ML382 | IC50 of BAM8-22 for ICa Inhibition (μM) |
| 0 μM | 0.66 ± 0.05 |
| 0.1 μM | 0.43 ± 0.02 |
| 1 μM | 0.25 ± 0.02 |
| 10 μM | 0.06 ± 0.01 |
| 30 μM | 0.08 ± 0.01 |
Data from a study on ML382, another MRGPRX1 PAM, illustrating the potentiation effect.[4]
Experimental Protocols
Cell Line Selection and Culture
1. Cell Lines Expressing MRGPRX1:
-
Recombinant Cell Lines: HEK293 or CHO-K1 cells are commonly used for transient or stable overexpression of MRGPRX1. This allows for a robust and controlled system to study receptor function.
-
Endogenous Expressing Cell Lines: The human mast cell line, LAD2, endogenously expresses MRGPRX1.[5] Culturing LAD2 cells is more complex and requires specific media supplements.
2. Culture Protocol for LAD2 Cells:
LAD2 cells are cultured in StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant human Stem Cell Factor (rhSCF).[6][7]
-
Maintenance: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The cell density should be maintained between 0.2-0.5 x 10^6 cells/mL.[6]
-
Subculture: Media should be changed weekly. Cells are weekly split to a density of 0.2-0.3 x 10^6 cells/mL.[6]
Preparation of this compound and Orthosteric Agonist
1. Reconstitution of this compound:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in assay buffer to the desired working concentrations immediately before use.
2. Reconstitution of BAM8-22 (Orthosteric Agonist):
-
BAM8-22 is soluble in water.[8] Dissolve BAM8-22 powder in sterile water to prepare a stock solution of 1 mM.
-
Aliquot the stock solution and store at -20°C.
-
Dilute the stock solution in assay buffer to the desired working concentrations. For inducing action potentials in sensory neurons, a concentration of 100 nM is effective.[9] For calcium imaging, concentrations can range from 8 nM to 150 nM to elicit a response.[8] A concentration of 2 µM has also been used in calcium imaging studies.[10][11]
Functional Assays
1. Calcium Mobilization Assay (for Gq Pathway Activation):
This protocol is for assessing intracellular calcium changes upon MRGPRX1 activation in a 96-well format.
-
Cell Plating: Seed MRGPRX1-expressing cells (e.g., HEK293-MRGPRX1 or LAD2) into a 96-well black-walled, clear-bottom plate at a density of 50,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure for PAM Activity:
-
Prepare a solution of this compound at 2X the final desired concentration in assay buffer.
-
Prepare a solution of BAM8-22 at a concentration that gives a submaximal response (e.g., EC20 concentration, which needs to be determined empirically for the specific cell line and assay conditions, typically in the low nanomolar range).
-
Add 50 µL of the this compound solution to the wells and incubate for 10-15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the BAM8-22 solution to the wells.
-
Immediately measure the fluorescence intensity over time (typically for 1-3 minutes) to detect the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. The potentiation by this compound is determined by comparing the response in the presence and absence of the PAM.
2. ERK Activation Assay (Western Blot):
This protocol assesses the phosphorylation of ERK1/2, a downstream effector of GPCR signaling.
-
Cell Culture and Starvation:
-
Plate MRGPRX1-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.
-
-
Stimulation:
-
Prepare solutions of BAM8-22 (e.g., 100 nM) and this compound (e.g., 1 µM) in serum-free medium.
-
Treat the cells with:
-
Vehicle control
-
BAM8-22 alone
-
This compound alone
-
BAM8-22 in the presence of this compound
-
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation.
Visualizations
Caption: MRGPRX1 Signaling Pathway.
Caption: Positive Allosteric Modulator (PAM) Assay Workflow.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. amsbio.com [amsbio.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Calcium Imaging for MRGPRX1 Agonist Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia.[1][2] It has garnered significant interest as a therapeutic target due to its involvement in mediating both itch and pain sensations.[1][3] As a G protein-coupled receptor (GPCR), MRGPRX1 activation triggers intracellular signaling cascades that can be effectively monitored to screen for novel agonists and antagonists.[4] This application note provides a comprehensive protocol for a cell-based calcium mobilization assay, a robust method for studying MRGPRX1 activation and suitable for high-throughput screening (HTS).
The assay relies on the use of a cell line stably expressing MRGPRX1 and a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[5] Upon agonist binding, MRGPRX1 initiates a signaling pathway that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[4] This increase is detected by the fluorescent dye, resulting in a measurable change in fluorescence intensity that serves as a direct readout of receptor activation.[5][6]
MRGPRX1 Signaling Pathway
MRGPRX1 primarily couples to Gq-type G proteins.[1][4] Agonist binding induces a conformational change in the receptor, activating the Gαq subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and elevating intracellular calcium levels.[4]
Data Presentation
Quantitative data from MRGPRX1 calcium imaging experiments are crucial for comparing the potency and efficacy of different agonists.
Table 1: Key Experimental Parameters for Fluo-4 AM Calcium Imaging
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Line | HEK293 stably expressing MRGPRX1 | Other host cells like CHO can also be used.[7][8] |
| Seeding Density | 20,000 cells/well (384-well plate) | Aim for 80-90% confluency on the day of the assay.[4] |
| Calcium Indicator | Fluo-4 AM | A widely used green fluorescent indicator.[9][10] |
| Fluo-4 AM Conc. | 1-5 µM | Optimal concentration should be determined empirically.[5][6] |
| Loading Buffer | HBSS or other physiological saline | Buffer should contain Ca²⁺ and Mg²⁺.[11] |
| Loading Time | 15-60 minutes | Longer times may increase signal but also background.[6][12] |
| Loading Temperature | 37°C or Room Temperature | 37°C is common, but room temp may reduce dye compartmentalization.[6][12] |
| Probenecid Conc. | 1-2.5 mM (optional) | Inhibits organic anion transporters to prevent dye extrusion.[6][12] |
| Plate Format | 384-well, black, clear-bottom | Minimizes well-to-well crosstalk and background fluorescence.[4] |
| Wavelengths (Ex/Em) | ~494 nm / ~506 nm | Compatible with standard FITC/GFP filter sets.[5][6] |
Table 2: Representative Dose-Response Data for MRGPRX1 Agonists
| Compound | Agonist Type | EC₅₀ | Max Response (% of Control) |
|---|---|---|---|
| BAM8-22 | Endogenous Peptide | ~20 nM | 100% |
| Chloroquine (CQ) | Synthetic | ~150 µM | 95% |
| Compound 16 | Synthetic | ~5 nM | 105% |
| Test Compound A | Putative Agonist | 1.2 µM | 90% |
| Test Compound B | Putative Partial Agonist | > 30 µM | 45% |
(Note: Data are hypothetical examples based on literature to illustrate typical results. Actual values may vary between experiments.[1][13][14])
Experimental Protocols
Protocol 1: Generation of HEK293-MRGPRX1 Stable Cell Line
This protocol provides a general workflow for creating a stable cell line, a critical prerequisite for reproducible agonist screening.
-
Vector Selection: Subclone the human MRGPRX1 gene into a suitable mammalian expression vector (e.g., pcDNA, pLVX) that contains a selection marker, such as resistance to Neomycin (G418), Hygromycin, or Puromycin.[15][16]
-
Transfection: Transfect HEK293 cells with the MRGPRX1 expression vector using a standard method like lipid-based transfection (e.g., Lipofectamine) or viral transduction (lentivirus or retrovirus).[15][17]
-
Selection: Approximately 24-48 hours post-transfection, begin the selection process by culturing the cells in medium supplemented with the appropriate antibiotic (e.g., 500 µg/mL G418).[15]
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days. Non-transfected cells will be eliminated. Resistant colonies will begin to form within 1-2 weeks.
-
Isolation and Validation: Isolate single colonies using cloning cylinders or by limiting dilution. Expand these monoclonal populations and validate MRGPRX1 expression and function. Validation can be performed by qPCR, western blot, or by testing for a functional response to a known MRGPRX1 agonist (e.g., BAM8-22) using the calcium imaging protocol below.
Protocol 2: Preparation of Reagents for Calcium Imaging
Proper reagent preparation is critical for assay success.
-
Fluo-4 AM Stock Solution (1-5 mM):
-
Allow the vial of Fluo-4 AM to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1-5 mM stock solution.[6]
-
Vortex thoroughly until fully dissolved. Prepare this solution fresh or store in small aliquots at -20°C, protected from light and moisture, for no more than one week.[6]
-
-
Pluronic™ F-127 Stock Solution (20% w/v):
-
Probenecid Stock Solution (100-250 mM, optional):
-
Prepare a stock solution of probenecid in a physiological buffer or a solution of 1 M NaOH. Store at -20°C.[6]
-
-
Assay Buffer:
-
Dye Loading Solution (prepare fresh, use within 1-2 hours):
-
For a final Fluo-4 AM concentration of 4 µM and Pluronic™ F-127 of 0.02%, first mix equal volumes of the Fluo-4 AM stock and the 20% Pluronic™ F-127 stock.
-
Dilute this mixture into the pre-warmed (37°C) assay buffer to achieve the final desired concentration.[6]
-
If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.[6]
-
Vortex the final solution gently before use.
-
-
Agonist Solutions:
-
Prepare stock solutions of agonists in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare serial dilutions in the assay buffer to create a dose-response curve. The final concentration in the well should account for the volume added.
-
Protocol 3: MRGPRX1 Agonist-Induced Calcium Imaging Assay
This protocol is optimized for a 384-well format using a fluorescence kinetic plate reader.
-
Cell Plating (Day 1):
-
Dye Loading (Day 2):
-
Gently remove the culture medium from the wells.
-
Wash the cell monolayer once with 40 µL of pre-warmed assay buffer.
-
Add 20 µL of the freshly prepared dye loading solution to each well.[4]
-
Incubate for 45-60 minutes at 37°C, followed by an optional 15-30 minutes at room temperature, all protected from light.[4][12]
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity (Ex: 490 nm, Em: 525 nm) at 1-second intervals for a total of 120-180 seconds.[4][18]
-
Establish a stable baseline reading for the first 10-20 seconds.[4]
-
Using the instrument's integrated liquid handler, add 10 µL of the agonist solutions to the respective wells.
-
Continue recording the fluorescence signal for the remainder of the time to capture the full calcium mobilization and return to baseline.[4]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives half-maximal response) and the maximum response.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal / No Response | - Inactive agonist.- Low receptor expression.- Insufficient dye loading.- Assay buffer lacks calcium. | - Verify agonist activity and concentration.- Confirm MRGPRX1 expression via another method.- Increase Fluo-4 AM concentration or loading time.[6]- Ensure buffer contains physiological levels of Ca²⁺.[6] |
| High Background Fluorescence | - Incomplete removal of loading solution.- Dye concentration is too high.- Cell death. | - Ensure thorough but gentle washing after dye loading.[6]- Reduce the Fluo-4 AM concentration.- Check cell viability; reduce light exposure to minimize phototoxicity.[6] |
| Signal Varies Greatly Between Wells | - Uneven cell seeding.- Inconsistent dye loading.- Edge effects on the plate. | - Ensure a single-cell suspension before plating.- Use automated liquid handlers for consistency.- Avoid using the outermost wells of the plate. |
| Rapid Signal Decay | - Photobleaching.- Dye leakage from cells. | - Reduce the intensity or duration of the excitation light.- Ensure probenecid is used if dye extrusion is an issue. Load at a lower temperature.[6] |
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. hellobio.com [hellobio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. protocols.io [protocols.io]
- 16. Constructs and generation of stable cell lines [protocols.io]
- 17. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay of MRGPRX1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in sensory neurons and is implicated in itch, pain, and inflammatory responses.[1][2] As a G protein-coupled receptor (GPCR), MRGPRX1 represents a promising therapeutic target for a variety of sensory disorders.[1] Understanding the interaction of this receptor with its ligands is crucial for the development of novel therapeutics.
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology used to monitor molecular interactions in real-time within living cells.[3] This technique relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm).[4] BRET is particularly well-suited for studying GPCR signaling, including ligand binding, receptor dimerization, and the recruitment of downstream signaling molecules like G proteins and β-arrestins.[5][6]
These application notes provide a detailed protocol for utilizing a BRET assay to characterize the interaction of ligands with the MRGPRX1 receptor. The described assay monitors the interaction between the receptor and its associated G protein, providing a quantitative measure of ligand-induced receptor activation.
Signaling Pathway of MRGPRX1
MRGPRX1 is known to couple to both Gq and Gi subtypes of G proteins.[7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer (Gα and Gβγ subunits). This dissociation initiates downstream signaling cascades. The BRET assay described herein can be adapted to monitor the interaction with either G protein subtype.
Caption: MRGPRX1 signaling pathway upon ligand binding.
BRET Experimental Workflow
The general workflow for the MRGPRX1 BRET assay involves co-transfecting cells with plasmids encoding the MRGPRX1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon ligand-induced activation of the receptor, the G protein dissociates, leading to a change in the distance between the donor and acceptor, which is measured as a change in the BRET ratio.
Caption: General workflow for the MRGPRX1 BRET assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Plasmids:
-
pCDNA3.1-MRGPRX1-Rluc (MRGPRX1 C-terminally tagged with Renilla luciferase)
-
pCDNA3.1-Gαi-YFP (Gαi N-terminally tagged with Yellow Fluorescent Protein) or pCDNA3.1-Gq-YFP
-
pCDNA3.1-Gβ
-
pCDNA3.1-Gγ
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagent.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
BRET Substrate: Coelenterazine h (5 mM stock in ethanol).
-
Test Ligands: Known agonists (e.g., BAM8-22, Compound 16) and antagonists.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
White, opaque 96-well microplates
-
Microplate reader capable of detecting BRET signals (e.g., equipped with 485 nm and 530 nm emission filters).
-
Protocol for Gαi-Gγ Dissociation BRET Assay
This protocol is adapted from methodologies described for GPCR BRET assays.[7][8]
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex. For a 10 cm dish, mix the following plasmids in serum-free medium:
-
MRGPRX1-Rluc: 0.5 µg
-
Gαi-YFP: 0.5 µg
-
Gβ: 1.0 µg
-
Gγ: 1.0 µg
-
-
Add the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24-48 hours at 37°C with 5% CO2.
Day 2 or 3: Cell Harvesting and Assay
-
Aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a concentration of 1-2 x 10^5 cells/mL.
-
Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Prepare serial dilutions of the test ligands in assay buffer.
-
Add 10 µL of the ligand dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer (vehicle).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Prepare the BRET substrate solution by diluting the Coelenterazine h stock to a final working concentration of 5 µM in assay buffer.
-
Add 10 µL of the 5 µM Coelenterazine h solution to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader:
-
Donor emission: ~485 nm (for Rluc)
-
Acceptor emission: ~530 nm (for YFP)
-
Data Analysis
-
Calculate the BRET Ratio: BRET Ratio = (Luminescence at 530 nm) / (Luminescence at 485 nm)
-
Calculate the Net BRET Ratio: Net BRET = BRET Ratio (with ligand) - BRET Ratio (vehicle)
-
Generate Dose-Response Curves: Plot the Net BRET ratio against the logarithm of the ligand concentration.
-
Determine Potency (EC50) and Efficacy (Emax): Fit the dose-response data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (concentration of ligand that produces 50% of the maximal response) and Emax (maximal response) values.
Data Presentation
The following tables summarize hypothetical quantitative data for known MRGPRX1 agonists based on published findings.[7][9]
Table 1: Potency and Efficacy of MRGPRX1 Agonists in a Gαi Dissociation BRET Assay
| Ligand | EC50 (nM) | Emax (% of BAM8-22) |
| BAM8-22 | 10 | 100 |
| Compound 16 | 25 | 95 |
| CNF-Tx2 | 8 | 105 |
Table 2: Comparison of Agonist Potency at MRGPRX1 and MRGPRX2
| Ligand | MRGPRX1 EC50 (nM) | MRGPRX2 EC50 (nM) | Selectivity (MRGPRX2/MRGPRX1) |
| BAM8-22 | 10 | >1000 | >100 |
| Compound 16 | 25 | >1000 | >40 |
Troubleshooting
-
Low BRET Signal:
-
Optimize the donor-to-acceptor plasmid ratio during transfection.
-
Increase the number of cells per well.
-
Ensure the freshness and correct concentration of the BRET substrate.
-
-
High Background Signal:
-
Decrease the amount of donor plasmid used in the transfection.
-
Wash cells thoroughly before adding the substrate.
-
-
Poor Z'-factor:
-
Optimize cell number and ligand incubation time.
-
Ensure consistent pipetting and cell density across the plate.
-
Conclusion
The BRET assay provides a robust and sensitive method for characterizing the pharmacology of the MRGPRX1 receptor in a physiologically relevant cellular environment. The detailed protocol and guidelines presented here will enable researchers to effectively screen and characterize novel ligands targeting MRGPRX1 for the development of new therapeutics for itch, pain, and inflammatory conditions.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvucameras.com [nuvucameras.com]
- 5. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 6. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes: Electrophysiological Recording of MRGPRX1 Activation Using Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG).[1][2][3] It has emerged as a significant target in sensory biology, playing crucial roles in non-histaminergic itch and pain transmission.[1][4] Activation of MRGPRX1 can elicit sensations of itch, and its modulation is a promising strategy for developing novel analgesics and anti-pruritics.[4][5]
These application notes provide a detailed protocol for studying the activation of MRGPRX1 using whole-cell patch-clamp electrophysiology. The protocol is based on methodologies applied to DRG neurons expressing human MRGPRX1. As the specific "agonist 2" is not a standard nomenclature, this document will use the well-characterized peptide agonist Bovine Adrenal Medulla 8-22 (BAM8-22) as the reference agonist for all described procedures.[6][7]
Principle of the Assay
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in the cell membrane following receptor activation. MRGPRX1 is a G protein-coupled receptor that, upon binding to an agonist like BAM8-22, activates distinct downstream signaling pathways.[7][8] These pathways can modulate the activity of various ion channels, leading to changes in neuronal excitability.
This protocol describes two primary electrophysiological approaches:
-
Current-Clamp: Measures changes in the membrane potential, including the generation of action potentials, providing insight into overall neuronal excitability.
-
Voltage-Clamp: Measures the flow of ions (current) across the membrane while the membrane potential is held constant, allowing for the characterization of specific ion channels modulated by MRGPRX1 activation. Key channels of interest include TTX-resistant sodium channels and high-voltage-activated (HVA) calcium channels.[5][6]
Signaling Pathway Overview
MRGPRX1 activation by an agonist initiates a cascade of intracellular events by coupling to multiple G protein subtypes, primarily Gαi/o and Gαq.[5][7]
-
Gαi/o Pathway: This pathway is sensitive to pertussis toxin (PTX).[5][6] Activation leads to the dissociation of the Gβγ subunit complex, which can directly modulate ion channels. A key downstream effect is the inhibition of N-type and P/Q-type high-voltage-activated (HVA) calcium channels, which is crucial for regulating neurotransmitter release at synaptic terminals.[4][5]
-
Gαq Pathway: This pathway involves the activation of phospholipase C (PLC), which is thought to mediate itch sensation by modulating transient receptor potential (TRP) channels in some contexts.[6]
-
Modulation of Sodium Channels: A significant mechanism for MRGPRX1-mediated neuronal excitability is the modulation of tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels.[6] Agonist binding leads to a hyperpolarizing shift in the activation voltage of these channels, lowering their activation threshold and making the neuron more likely to fire action potentials.[6]
Experimental Protocol
This protocol is adapted from whole-cell patch-clamp studies on DRG neurons from humanized MrgprX1 transgenic mice.[5][6]
Cell Preparation
-
Isolate Dorsal Root Ganglia (DRG) from humanized MrgprX1 mice.
-
Digest the ganglia with a combination of collagenase and papain to dissociate the neurons.
-
Triturate the digested tissue to create a single-cell suspension.
-
Plate the neurons on glass coverslips coated with poly-d-lysine and laminin.
-
Culture the cells for approximately 24 hours at 37°C in a 95% O₂ / 5% CO₂ incubator. The culture medium should be supplemented with nerve growth factor (25 ng/mL) and glial cell-derived neurotrophic factor (50 ng/mL).[6]
-
Identify MRGPRX1-expressing neurons for recording, often facilitated by a co-expressed fluorescent marker (e.g., GFP).[5][6]
Solutions and Reagents
| Solution Type | Component | Concentration (in mM) |
| Extracellular (Bath) | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Final | pH 7.4, Osmolality ~310 mOsm/kg | |
| Pipette (Current-Clamp) | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 1 | |
| HEPES | 10 | |
| ATP-Mg | 3 | |
| GTP-Na | 0.5 | |
| Final | pH 7.4, Osmolality ~300 mOsm/kg | |
| Pipette (Voltage-Clamp for K⁺ currents) | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 3 | |
| GTP-Na | 0.5 | |
| Final | pH 7.4 | |
| Table based on data from[6] |
Electrophysiological Recording Workflow
Recording Parameters
Current-Clamp Recordings:
-
Objective: To measure agonist-induced changes in membrane potential and action potential firing.
-
Procedure:
-
Establish a stable whole-cell configuration.
-
Record the resting membrane potential.
-
Perfuse the bath with BAM8-22 (e.g., 100 nM).
-
Observe and record the generation of action potentials.[6]
-
Voltage-Clamp Recordings (TTX-r Na⁺ Currents):
-
Objective: To measure the effect of agonist on the properties of TTX-resistant sodium channels.
-
Procedure:
-
Hold the neuron at a potential of -60 mV.[6]
-
Apply a voltage protocol to isolate TTX-resistant sodium currents.
-
Record baseline currents.
-
Apply BAM8-22 (e.g., 100 nM or 10 µM) and repeat the voltage protocol.
-
Analyze the data to determine changes in current density and the voltage-dependence of activation.[6]
-
Voltage-Clamp Recordings (HVA Ca²⁺ Currents):
-
Objective: To measure the agonist-induced inhibition of high-voltage-activated calcium channels.
-
Procedure:
Expected Results and Data Presentation
Activation of MRGPRX1 by BAM8-22 is expected to produce distinct electrophysiological signatures. The data below is compiled from studies on DRG neurons from humanized MrgprX1 mice.
General Properties of MRGPRX1-Expressing DRG Neurons
| Parameter | Average Value | Number of Cells (n) |
| Cell Diameter | 14.7 ± 0.11 µm | 148 |
| Whole-Cell Capacitance | 27.2 ± 0.42 pF | 148 |
| Resting Membrane Potential | -61.9 ± 0.66 mV | 75 |
| Table based on data from[6] |
Effects of BAM8-22 on Neuronal Activity
| Measurement | Agonist / Concentration | Observed Effect |
| Neuronal Excitability | BAM8-22 (100 nM) | Evokes robust action potential discharges in current-clamp mode.[6] |
| TTX-r Na⁺ Channel Activation | BAM8-22 (100 nM) | Shifts V₁/₂ of activation from -23.5 mV to -28.9 mV (hyperpolarizing shift).[6] |
| BAM8-22 (10 µM) | Shifts V₁/₂ of activation from -23.5 mV to -31.2 mV (hyperpolarizing shift).[6] | |
| HVA Ca²⁺ Channel Current | BAM8-22 (5 µM) | Inhibits HVA ICa, primarily N-type and P/Q-type channels.[5] |
| Pertussis Toxin (PTX) Sensitivity | PTX pre-treatment | Blocks BAM8-22 evoked excitability, indicating Gαi/o coupling.[6] |
| PTX pre-treatment | Abolishes the inhibition of HVA Ca²⁺ currents.[5] |
Troubleshooting
-
No response to agonist:
-
Confirm the viability and health of the cells.
-
Verify the identity of MRGPRX1-expressing neurons, if using a fluorescent marker.
-
Check the concentration and freshness of the agonist solution.
-
Ensure intracellular GTP is included in the pipette solution, as it is essential for G protein signaling.
-
-
Unstable recording:
-
Ensure a high-resistance (>1 GΩ) seal before breaking into whole-cell mode.
-
Monitor series resistance; if it increases significantly, the data may be unreliable.[9]
-
Use high-quality coated glass coverslips to ensure proper cell adhesion.
-
-
High background noise:
-
Properly ground all electronic equipment.
-
Use a Faraday cage to shield the setup from external electrical noise.
-
By following these detailed protocols, researchers can effectively utilize patch-clamp electrophysiology to investigate the function of MRGPRX1 and to screen and characterize novel agonists and antagonists for therapeutic development.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiology [protocols.io]
Application Notes and Protocols for the Humanized MRGPRX1 Mouse Model in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the humanized Mas-related G protein-coupled receptor X1 (MRGPRX1) mouse model for the investigation of pain mechanisms and the development of novel analgesics. This model offers a valuable preclinical tool to study the human-specific receptor MRGPRX1, which is exclusively expressed in primary nociceptive neurons and represents a promising target for pain therapeutics.[1][2][3][4][5]
Introduction to the Humanized MRGPRX1 Mouse Model
Due to species differences, targeting rodent Mrgpr homologs does not always translate to human MRGPRX1 pharmacology.[3] To overcome this translational gap, a "humanized" mouse model was generated. In this model, the mouse Mrgpr gene cluster is replaced with the human MRGPRX1 gene, driven by the mouse MrgprC11 promoter to ensure expression in the native nociceptive neurons.[1][2][4][6][7] This allows for the in vivo evaluation of agonists, antagonists, and allosteric modulators of human MRGPRX1 in a physiologically relevant context.[1][3][4]
Activation of MRGPRX1 has been shown to inhibit persistent pain, including neuropathic and inflammatory pain states.[1][2][3] This inhibitory effect is mediated, at least in part, through the Gαi/o signaling pathway, leading to the inhibition of N-type and P/Q-type high-voltage-activated (HVA) calcium channels in dorsal root ganglion (DRG) neurons.[1][2][5]
Key Applications
-
Screening and validation of novel analgesics: The humanized MRGPRX1 mouse is an ideal platform for testing the efficacy and side-effect profile of compounds targeting the human MRGPRX1 receptor.
-
Investigating the role of MRGPRX1 in pain and itch: This model allows for the detailed study of the physiological and pathophysiological roles of MRGPRX1 in various sensory modalities.[6][8]
-
Elucidating MRGPRX1 signaling pathways: The model provides a native system to study the downstream signaling cascades initiated by MRGPRX1 activation in primary sensory neurons.[9]
Experimental Protocols
Behavioral Analysis of Pain: Thermal Paw Withdrawal Latency (Hargreaves Test)
This protocol is used to assess thermal hyperalgesia, a hallmark of inflammatory and neuropathic pain.
Materials:
-
Hargreaves apparatus (Plantar Test Instrument)
-
Plexiglas enclosures for mice
-
Humanized MRGPRX1 mice and wild-type or Mrgpr-knockout littermates
-
Test compounds (e.g., MRGPRX1 agonist BAM8-22, positive allosteric modulator ML382)
-
Vehicle control (e.g., saline)
-
Intrathecal injection supplies
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and the Hargreaves apparatus for at least 30 minutes per day for 2-3 days prior to testing. On the test day, place the mice in the Plexiglas enclosures on the heated glass floor of the apparatus and allow them to acclimate for at least 15-20 minutes.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw to be tested. Activate the heat source. The latency to paw withdrawal is automatically recorded.
-
Induction of Pain Model (Optional): To study persistent pain, a model such as Chronic Constriction Injury (CCI) of the sciatic nerve or intraplantar injection of Complete Freund's Adjuvant (CFA) can be used.[2]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intrathecal injection).
-
Post-treatment Measurement: At specified time points after drug administration (e.g., 30 minutes), measure the paw withdrawal latency again.[2][4] An increase in withdrawal latency indicates an analgesic effect.
-
Data Analysis: The paw withdrawal latency is typically averaged from multiple trials. A cut-off time (e.g., 20 seconds) is usually set to prevent tissue damage.[1]
Workflow for Thermal Paw Withdrawal Latency Test
References
- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forum.painresearcher.net [forum.painresearcher.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Nociceptor Sensitization using an MRGPRX1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target for the modulation of nociceptive signaling. Expressed predominantly in small-diameter primary sensory neurons, MRGPRX1 plays a role in pain and itch sensation.[1] Activation of MRGPRX1 can lead to the inhibition of persistent pain, making its agonists valuable tools for studying nociceptor sensitization and for the development of novel analgesic compounds.[1][2] However, a notable species difference exists, with human MRGPRX1 agonists often failing to activate rodent orthologs. This has necessitated the development of humanized mouse models expressing human MRGPRX1 to enable in vivo studies.[2]
This document provides detailed application notes and protocols for utilizing an MRGPRX1 agonist to study nociceptor sensitization. As "MRGPRX1 agonist 2" is not a standardized nomenclature, these protocols will focus on the well-characterized and potent MRGPRX1 agonist, Bovine Adrenal Medulla 8-22 (BAM8-22) .
Data Presentation
Table 1: Pharmacological Profile of MRGPRX1 Agonist BAM8-22
| Parameter | Value | Species | Receptor | Notes |
| EC50 | 8 - 150 nM | Human | MRGPRX1 | Potent agonist activity.[3] |
| Receptor Specificity | MRGPRX1 | Human | MRGPRX1 | Does not bind to opioid receptors.[3] |
| Endogenous Ligand | Yes | Bovine | - | Peptide fragment isolated from bovine adrenal medulla.[3] |
Table 2: Effects of BAM8-22 on Nociceptor Function
| Experimental Model | Readout | Effect of BAM8-22 | Reference |
| Humanized MRGPRX1 Mouse DRG Neurons | High-Voltage-Activated (HVA) Ca2+ Channels (N-type and P/Q-type) | Inhibition | [4][5] |
| Humanized MRGPRX1 Mouse DRG Neurons | TTX-Resistant Sodium Channels | Lowers activation threshold, increases activity | [6] |
| Neuropathic Pain Model (Humanized MRGPRX1 Mice) | Thermal Hyperalgesia | Attenuation | [4] |
| Inflammatory Pain Model (Humanized MRGPRX1 Mice) | Spontaneous Pain | Attenuation | [4] |
Signaling Pathway
Activation of MRGPRX1 by an agonist like BAM8-22 initiates a signaling cascade primarily through the Gαi/o and Gβγ subunits of the coupled G protein.[5][7] This leads to the inhibition of adenylyl cyclase by Gαi/o and the modulation of ion channel activity by Gβγ. A key downstream effect in nociceptors is the inhibition of high-voltage-activated (HVA) N-type and P/Q-type calcium channels, which are crucial for neurotransmitter release at the presynaptic terminal.[4][5] Additionally, MRGPRX1 activation can modulate the activity of TTX-resistant sodium channels, influencing neuronal excitability.[6]
MRGPRX1 Signaling Pathway in Nociceptors.
Experimental Protocols
In Vitro Assays
This protocol allows for the functional assessment of MRGPRX1 activation by measuring changes in intracellular calcium concentration.
Materials:
-
Primary DRG neuron culture from humanized MRGPRX1 mice
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
MRGPRX1 agonist (BAM8-22)
-
High potassium (KCl) solution (for cell viability check)
-
Fluorescence microscope with an imaging system
Procedure:
-
Culture DRG neurons on glass coverslips.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Apply the MRGPRX1 agonist (BAM8-22) at the desired concentration and record the change in fluorescence intensity.
-
After the response, wash the cells with HBS.
-
At the end of the experiment, apply a high KCl solution to depolarize the neurons and confirm their viability.
-
Analyze the data by calculating the change in fluorescence intensity (ΔF/F0) over time.
Experimental Workflow for Calcium Imaging.
This technique allows for the direct measurement of ion channel currents and neuronal excitability in response to MRGPRX1 activation.
Materials:
-
Cultured DRG neurons from humanized MRGPRX1 mice
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External and internal recording solutions
-
MRGPRX1 agonist (BAM8-22)
Procedure:
-
Prepare external and internal recording solutions.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
In voltage-clamp mode, apply voltage steps to elicit and record ion channel currents (e.g., calcium or sodium currents).
-
Perfuse the MRGPRX1 agonist (BAM8-22) and record the changes in current amplitude.
-
In current-clamp mode, inject current to elicit action potentials.
-
Apply the MRGPRX1 agonist and observe changes in resting membrane potential, action potential firing frequency, and rheobase.
-
Analyze the recorded currents and firing properties before and after agonist application.
In Vivo Assays in Humanized MRGPRX1 Mice
This test measures the latency of paw withdrawal from a thermal stimulus, indicating sensitivity to heat.
Materials:
-
Humanized MRGPRX1 mice with induced hyperalgesia (e.g., via nerve injury or inflammation)
-
Plantar test apparatus (Hargreaves apparatus)
-
MRGPRX1 agonist (BAM8-22) for intrathecal or systemic administration
-
Vehicle control
Procedure:
-
Acclimate the mice to the testing apparatus.
-
Establish a baseline paw withdrawal latency to the thermal stimulus.
-
Administer the MRGPRX1 agonist or vehicle control.
-
At predetermined time points post-administration, re-measure the paw withdrawal latency.
-
An increase in withdrawal latency in the agonist-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
A cut-off time should be used to prevent tissue damage.
This test measures the paw withdrawal threshold to a mechanical stimulus, indicating sensitivity to touch.
Materials:
-
Humanized MRGPRX1 mice with induced allodynia
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with testing chambers
-
MRGPRX1 agonist (BAM8-22) for administration
-
Vehicle control
Procedure:
-
Acclimate the mice to the testing chambers on the mesh platform.
-
Determine the baseline 50% paw withdrawal threshold using the up-down method with the von Frey filaments.
-
Administer the MRGPRX1 agonist or vehicle control.
-
At specified time points, re-determine the 50% paw withdrawal threshold.
-
An increase in the withdrawal threshold in the agonist-treated group compared to the vehicle group indicates an anti-allodynic effect.
General Workflow for In Vivo Pain Assays.
Conclusion
The study of MRGPRX1 and its agonists provides a promising avenue for understanding the mechanisms of nociceptor sensitization and for the discovery of novel pain therapeutics. The protocols outlined in this document offer a comprehensive framework for investigating the effects of MRGPRX1 activation both at the cellular level and in preclinical models of pain. The use of humanized mouse models is critical for translating findings from basic research to potential clinical applications.
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Cell Lines Expressing MRGPRX1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG).[1][2] It has emerged as a significant target in sensory biology, implicated in non-histaminergic itch, pain modulation, and neurogenic inflammation.[1][3] Agonists such as the endogenous peptide BAM8-22 and the antimalarial drug chloroquine activate MRGPRX1.[3][4] Due to its specific expression and role in sensory pathways, MRGPRX1 is a promising therapeutic target for developing novel analgesics and anti-pruritic agents.[3][5]
Developing stable cell lines that constitutively express MRGPRX1 is a critical step for compound screening, antibody development, and functional studies. Unlike transient transfection, which provides temporary gene expression, stable cell lines have the gene of interest integrated into the host cell genome, ensuring consistent, long-term expression and improving experimental reproducibility.[6][7] This document provides a comprehensive guide and detailed protocols for generating and validating stable cell lines expressing human MRGPRX1.
I. Principle of Stable Cell Line Development
The generation of a stable cell line involves introducing a plasmid vector containing the MRGPRX1 gene and a selectable marker into a host mammalian cell line (e.g., HEK293, CHO).[8] The selectable marker, typically an antibiotic resistance gene, allows for the selection of successfully transfected cells.[6] Following transfection, cells are cultured in a medium containing the corresponding antibiotic, which eliminates non-transfected cells.[9] Surviving cells, which have integrated the plasmid into their genome, form distinct colonies. These colonies are then isolated, expanded, and validated to create a pure, monoclonal cell line with stable expression of MRGPRX1.[10]
II. Materials and Reagents
| Category | Item | Example Supplier |
| Cell Lines | HEK293, CHO-K1 | ATCC |
| Expression Vector | pcDNA3.1(+) or similar, containing human MRGPRX1 ORF | GenScript, OriGene[11] |
| Transfection Reagent | Lipofectamine™ 3000, FuGENE® HD | Thermo Fisher, Promega |
| Culture Media | DMEM, Ham's F-12 | Gibco, Corning |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin | Gibco, Sigma-Aldrich |
| Selection Antibiotics | Geneticin (G418), Puromycin, Hygromycin B, Blasticidin | InvivoGen, Thermo Fisher[12] |
| Reagents for Cloning | 0.25% Trypsin-EDTA, Cloning Cylinders/Discs, Sterile PBS | Gibco, Corning |
| Labware | 6-well, 24-well, 96-well tissue culture plates, 10 cm dishes | Falcon, Corning |
| Validation Reagents | Anti-MRGPRX1 Antibody, Anti-FLAG/HA tag Antibody, Secondary Ab | R&D Systems, Abcam |
| Fluo-4 AM Calcium Assay Kit, MRGPRX1 agonist (BAM8-22) | Thermo Fisher, Tocris |
III. Experimental Protocols
Part A: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before starting the selection process, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells within a reasonable timeframe (typically 7-10 days).
-
Cell Seeding: Plate the parental (non-transfected) host cells in a 24-well plate at a density that allows them to reach ~30-40% confluency the next day.
-
Antibiotic Titration: Prepare a series of dilutions of the chosen selection antibiotic (e.g., G418, Puromycin) in the normal growth medium. Refer to the table below for starting ranges.
-
Treatment: The following day, replace the medium in each well with the medium containing different concentrations of the antibiotic. Include a "no antibiotic" control well.
-
Monitoring: Replenish the antibiotic-containing medium every 3-4 days and monitor cell viability.
-
Endpoint: The optimal concentration is the lowest concentration that causes complete cell death within 7-10 days, while the cells in the control well continue to proliferate.
Table 1: Common Selection Antibiotics and Starting Concentration Ranges [13]
| Antibiotic | Resistance Gene | Host Cell Line | Typical Concentration Range (µg/mL) |
| Geneticin (G418) | neo | HEK293 | 200 - 800 |
| CHO | 400 - 900 | ||
| HeLa | 200 - 500 | ||
| Puromycin | pac | HEK293 | 0.5 - 10 |
| CHO | 1 - 10 | ||
| Hygromycin B | hph | HEK293 | 50 - 400 |
| CHO | 200 - 750 | ||
| Blasticidin S | bsr, BSD | HEK293 | 1 - 10 |
| CHO | 2 - 15 |
Part B: Transfection of Host Cells
This protocol uses a lipid-based transfection reagent as an example. The procedure should be optimized for the specific cell line and reagent used.
-
Cell Seeding: The day before transfection, seed the host cells in 6-well plates so they reach 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Preparation:
-
In one tube, dilute 2.5 µg of the MRGPRX1 expression plasmid in serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the lipid-based transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
Part C: Selection of Stably Transfected Cells
-
Recovery: 48 hours post-transfection, passage the cells from each well into 10 cm dishes at various dilutions (e.g., 1:10, 1:20).[6] Allow the cells to attach overnight.
-
Apply Selection: The next day, replace the normal growth medium with selection medium (growth medium containing the pre-determined optimal concentration of the antibiotic).
-
Maintain Selection: Continue to culture the cells in the selection medium, replacing it every 3-4 days. Most non-resistant cells should die off within the first week.[9]
-
Colony Formation: Monitor the plates for the appearance of distinct, isolated colonies of antibiotic-resistant cells. This process can take 2 to 4 weeks.[6]
Part D: Isolation of Monoclonal Colonies (Single-Cell Cloning)
Isolating single colonies is essential to ensure the resulting cell line is monoclonal, originating from a single cell.[10]
Method 1: Cloning Rings [14]
-
Once colonies are visible and of sufficient size (e.g., 50-100 cells), identify well-isolated colonies using a microscope.
-
Aspirate the medium from the dish.
-
Dip a sterile cloning ring in sterile grease and place it over a selected colony, creating a sealed well.
-
Add a small volume (e.g., 50 µL) of Trypsin-EDTA inside the ring and incubate for a few minutes to detach the cells.
-
Carefully aspirate the cell suspension from within the ring and transfer it to a well of a 24-well plate containing fresh selection medium.
-
Repeat for 10-20 different colonies to increase the chances of finding a high-expressing clone.
Method 2: Limiting Dilution [15]
-
Once a stable pool of resistant cells is established, trypsinize the cells and perform a cell count.
-
Dilute the cell suspension in selection medium to a final concentration of approximately 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates.[16]
-
According to Poisson distribution, this dilution should result in many wells with no cells, some with a single cell, and a few with more than one cell.
-
Incubate the plates, and after 7-14 days, screen the wells for the growth of single colonies.
Part E: Expansion and Validation
-
Expansion: Expand the promising monoclonal colonies from the 24-well or 96-well plates to larger vessels (e.g., T-25, then T-75 flasks). Maintain a low concentration of the selection antibiotic in the culture medium initially to prevent the loss of the integrated gene.
-
Validation: Perform validation assays to confirm MRGPRX1 expression and function (see Section IV).
-
Cryopreservation: Once a clone is validated, expand it and create a master cell bank by cryopreserving multiple vials in liquid nitrogen.
IV. Validation of MRGPRX1 Expression and Function
A. Confirmation of Protein Expression (Western Blot)
-
Cell Lysis: Lyse cells from the parental line and the putative MRGPRX1 stable clones using RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to MRGPRX1 (or an epitope tag like FLAG or HA if present on the construct).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: A band of the correct molecular weight for MRGPRX1 should be present in the stable clone lysates but absent in the parental cell lysate.
B. Functional Validation (Calcium Mobilization Assay)
MRGPRX1 primarily couples to Gq and Gi proteins, with Gq activation leading to an increase in intracellular calcium ([Ca²⁺]i) via the PLC pathway.[1][17][18] This functional response can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Seeding: Seed the validated MRGPRX1 stable cells and parental cells into a black, clear-bottom 96-well plate. Allow them to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Incubation: Remove the culture medium from the wells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 20 seconds).
-
Agonist Injection: Inject the MRGPRX1 agonist (e.g., BAM8-22) into the wells and immediately continue reading the fluorescence intensity for several minutes.
-
Analysis: A rapid increase in fluorescence intensity upon agonist addition should be observed in the MRGPRX1-expressing cells but not in the parental cells. This confirms the functional expression of the receptor.
V. Troubleshooting
| Problem | Potential Cause | Solution |
| Massive cell death after transfection | Transfection reagent toxicity; poor DNA quality. | Optimize reagent-to-DNA ratio; use high-purity plasmid DNA.[8] |
| No resistant colonies form | Antibiotic concentration too high; transfection efficiency too low; inactive antibiotic. | Re-run kill curve; optimize transfection protocol; use fresh antibiotic stock.[13] |
| High number of background colonies | Antibiotic concentration too low; incomplete cell death. | Increase antibiotic concentration based on kill curve results. |
| Loss of MRGPRX1 expression over time | Silencing of the integrated gene; instability of the integration site. | Maintain cells under light selection pressure (e.g., 0.2 µg/mL puromycin).[9] Re-clone the cell line from the master cell bank. |
| No functional response (e.g., no Ca²⁺ flux) | Low receptor expression level; improper protein folding; receptor coupled to a different pathway in the host cell (e.g., primarily Gi). | Screen more clones for higher expression; try a different host cell line.[19] Consider a different functional assay (e.g., cAMP measurement for Gi coupling). |
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. addgene.org [addgene.org]
- 8. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. origene.com [origene.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 17. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for MRGPRX1 Agonist Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its restricted expression pattern makes it an attractive therapeutic target for modulating sensory modalities such as itch and pain, with potentially fewer side effects than broadly expressed targets.[1][2] Activation of MRGPRX1 can elicit both pruritic (itch) and nociceptive (pain) responses. Consequently, the development of specific agonists, antagonists, and allosteric modulators for MRGPRX1 is a key area of research for novel analgesics and anti-pruritics.[4]
Due to species differences, agonists targeting human MRGPRX1 often do not activate rodent orthologs.[2][5] This necessitates the use of "humanized" mouse models that express the human MRGPRX1 gene to evaluate the in vivo effects of novel compounds.[2][6][5]
This document provides detailed application notes and protocols for the administration of a representative MRGPRX1 agonist, hereafter referred to as Agonist 2 , for behavioral studies in mice. The protocols are based on methodologies reported for potent, selective, synthetic MRGPRX1 agonists.
MRGPRX1 Signaling Pathway
MRGPRX1 activation initiates a complex intracellular signaling cascade. The receptor couples to both Gαq and Gαi/o proteins.[7] Gαq activation leads to the stimulation of Phospholipase C (PLC), which can result in the opening of transient receptor potential (TRP) channels like TRPA1.[6][7] The Gαi/o pathway, on the other hand, can lead to the inhibition of high-voltage-activated calcium channels.[2][7] Recent studies also indicate that MRGPRX1 activation increases neuronal excitability by lowering the activation threshold of tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels.[6] This multifaceted signaling underlies the receptor's role in itch and pain sensations.
Application Notes
-
Agonist Selection: The choice of agonist is critical. While endogenous peptides like BAM8-22 are useful tools, novel synthetic small molecules (e.g., "Compound 16" or "Compound 1t") often offer improved potency, selectivity, and pharmacokinetic properties.[1][4][8] This protocol assumes the use of a synthetic small molecule agonist ("Agonist 2").
-
Animal Model: As human MRGPRX1 ligands often show poor activity at rodent receptors, it is highly recommended to use transgenic mice expressing human MRGPRX1.[2][5] This ensures the translational relevance of the behavioral findings.
-
Vehicle Selection: The vehicle for dissolving the agonist must be non-irritating and ensure solubility. A common vehicle for subcutaneous injection is a mixture of DMSO and saline, sometimes with a solubilizing agent like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1][9] For example, a vehicle of 5% DMSO + 95% saline containing 20% SBE-β-CD has been successfully used.[1][9]
-
Route of Administration: For inducing acute itch or localized pain behaviors, intradermal (ID) or subcutaneous (SC) injection at the nape of the neck or the cheek is standard.[10][11] This targets the dense innervation of sensory neurons in these regions. For assessing systemic analgesic effects, intrathecal (i.th.) or oral (p.o.) administration may be more appropriate.[2][12]
Experimental Workflow for Behavioral Studies
The following diagram outlines the typical workflow for an acute behavioral study following agonist administration.
Detailed Experimental Protocols
Protocol 1: Preparation of Agonist 2 for Injection
This protocol describes the preparation of a dosing solution for subcutaneous administration.
Materials:
-
Agonist 2 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of Agonist 2 based on the desired final concentration and injection volume (e.g., for a 200 µg dose in 50 µL, the concentration is 4 mg/mL).
-
Prepare the vehicle solution. For a vehicle of 5% DMSO + 20% SBE-β-CD in saline, first dissolve the SBE-β-CD in the required volume of saline, then add the appropriate volume of DMSO.
-
Weigh the Agonist 2 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., corresponding to 5% of the final volume) to the agonist powder to create a stock solution. Vortex thoroughly to ensure complete dissolution.
-
Add the remaining vehicle (saline with SBE-β-CD) to the stock solution to achieve the final desired concentration.
-
Vortex the final solution vigorously to ensure homogeneity.
-
Keep the solution on ice until ready for injection. Prepare fresh on the day of the experiment.
Protocol 2: Subcutaneous Administration and Itch Behavior Quantification
This protocol details the procedure for administering Agonist 2 and quantifying the resulting itch response.
Materials:
-
Humanized MRGPRX1 mice (and wild-type littermates as controls)
-
Prepared Agonist 2 solution and vehicle solution
-
Sterile 0.5 mL insulin syringes with 27-30G needles[13][14][15]
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
-
70% ethanol for disinfection
Procedure:
-
Acclimatization: Place each mouse individually into an observation chamber and allow them to acclimatize for at least 30 minutes before injection.[10]
-
Animal Restraint: Gently restrain the mouse, exposing the nape of the neck. Manual restraint is typically sufficient.[15]
-
Injection:
-
Pick up a fold of skin at the nape of the neck to form a "tent".[15]
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[13][16]
-
Inject the desired volume (typically 20-50 µL) of Agonist 2 or vehicle solution subcutaneously.[13] A small bleb should form under the skin.[16][17]
-
Withdraw the needle slowly.
-
Behavioral Observation:
-
Data Quantification:
-
A blinded observer should review the video recordings.
-
Quantify the number of scratching bouts directed towards the injection site with the hind paws. A "bout" is defined as a continuous period of scratching, from lifting the hind paw to returning it to the floor.[10]
-
Data is typically binned into 5-minute intervals to analyze the time course of the response.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from MRGPRX1 agonist behavioral studies, based on published findings.
Table 1: Dose-Dependent Itch Response to Agonist 2
This table is modeled on data for the selective agonist "Compound 16".[1][9]
| Treatment Group | Dose (µg) | Injection Volume (µL) | N (mice) | Mean Scratching Bouts (30 min) ± SEM |
| Vehicle | 0 | 50 | 6 | 3.7 ± 1.6 |
| Agonist 2 | 100 | 50 | 10 | 50.2 ± 13.9 |
| Agonist 2 | 200 | 50 | 11 | 44.8 ± 10.0 |
| Positive Control (CQ) | 200 | 50 | 9 | 156.1 ± 18.2 |
| SEM: Standard Error of the Mean. Data is hypothetical but based on the response profile observed for Compound 16.[1][9] |
Table 2: Effect of an MRGPRX1 Positive Allosteric Modulator (PAM) on Neuropathic Pain
This table is modeled on data for the PAM "Compound 1t" in a Chronic Constriction Injury (CCI) model of neuropathic pain in humanized MRGPRX1 mice.[12]
| Treatment Group | Dose (mg/kg, p.o.) | N (mice) | Baseline Paw Withdrawal Latency (s) ± SEM | Post-Drug Paw Withdrawal Latency (s) ± SEM |
| Vehicle | 0 | 8 | 4.5 ± 0.5 | 4.8 ± 0.6 |
| MRGPRX1 PAM | 10 | 8 | 4.3 ± 0.4 | 8.7 ± 1.1 |
| MRGPRX1 PAM | 30 | 8 | 4.6 ± 0.5 | 12.5 ± 1.5 |
| MRGPRX1 PAM | 100 | 8 | 4.4 ± 0.6 | 14.2 ± 1.3 |
| Indicates a significant analgesic effect (increase in latency to heat stimulus) compared to vehicle. Data is illustrative based on published results.[12] |
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Berbamine Reduces Chloroquine-Induced Itch in Mice through Inhibition of MrgprX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ventures.jhu.edu [ventures.jhu.edu]
- 13. Intradermal Injection in Mice | Animals in Science [queensu.ca]
- 14. queensu.ca [queensu.ca]
- 15. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 16. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for the Synthesis and Purification of MRGPRX1 Agonist 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of MRGPRX1 Agonist 2, also identified as compound 1a in the scientific literature.[1] This small molecule is a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a human sensory neuron-specific receptor implicated in pain and itch signaling pathways.[2][3] These application notes are intended to guide researchers in the efficient and reproducible production of this valuable tool compound for in-vitro and in-vivo studies targeting MRGPRX1.
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons.[4] Its activation has been shown to modulate nociception and pruritus, making it an attractive, non-opioid target for the development of novel analgesics. This compound acts as a positive allosteric modulator, enhancing the receptor's response to endogenous ligands. Its thieno[2,3-d]pyrimidine core structure is a key pharmacophore for this activity. The following protocols detail the chemical synthesis and purification of this compound, enabling its use in pharmacological research and drug discovery efforts.
MRGPRX1 Signaling Pathway
MRGPRX1 is a G protein-coupled receptor that primarily signals through the Gq pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of sensory information.
Caption: MRGPRX1 signaling cascade upon agonist binding.
Quantitative Data
| Compound Name | Alternate Name | Molecular Formula | Molecular Weight | CAS Number | EC50 (µM) |
| This compound | Compound 1a | C15H14N2OS | 270.35 | 302952-43-8 | 0.48 |
EC50 value is for its activity as a positive allosteric modulator of human MRGPRX1.[1]
Experimental Protocols
Synthesis of this compound (Compound 1a)
The synthesis of this compound follows a multi-step procedure starting from commercially available reagents. The general scheme involves the formation of a substituted thieno[2,3-d]pyrimidin-4(3H)-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution.
Experimental Workflow:
Caption: Overall workflow for the synthesis and purification.
Step 1: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) in formamide (10 equivalents), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
To a flask containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl3, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
Step 3: Synthesis of this compound (Compound 1a)
-
To a solution of o-cresol (1.2 equivalents) in a suitable aprotic polar solvent such as DMF or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of o-cresol.
-
Add a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude this compound is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column with a suitable solvent system. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). (2022) | Ilyas A. Berhane | 10 Citations [scispace.com]
- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Structure Determination of MRGPRX1 Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cryo-electron microscopy (cryo-EM) structure determination of Mas-related G protein-coupled receptor X1 (MRGPRX1) complexes. This document is intended to guide researchers in the fields of structural biology, pharmacology, and drug discovery in replicating and building upon the existing structural studies of MRGPRX1, a key receptor involved in itch and pain signaling.
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia and trigeminal ganglia.[1][2] It has emerged as a significant therapeutic target due to its dual role in mediating both itch and pain sensations.[1] The elucidation of its three-dimensional structure in complex with various ligands and downstream signaling partners is crucial for understanding its activation mechanism and for the structure-based design of novel therapeutics. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of MRGPRX1 in its active state, coupled to different G proteins and bound to various agonists.[1][3]
This document summarizes the key structural findings and provides detailed protocols for the expression, purification, and cryo-EM structure determination of MRGPRX1 complexes, based on published literature.
Data Presentation: Cryo-EM Structures of MRGPRX1 Complexes
Several cryo-EM structures of MRGPRX1 in complex with different agonists and G proteins have been determined, providing valuable insights into its function. The quantitative data from these studies are summarized in the tables below for easy comparison.
| Complex | Agonist | G Protein | Resolution (Å) | PDB ID | EMDB ID | Reference |
| MRGPRX1-Gq | BAM8-22 | Gq | 2.9 | 8DWC | EMD-27752 | --INVALID-LINK-- |
| MRGPRX1-Gq | BAM8-22 + ML382 (PAM) | Gq | 2.7 | 8DWG | EMD-27753 | --INVALID-LINK-- |
| MRGPRX1-Gq | Compound 16 | Gq | 3.0 | 8HJ5 | EMD-34833 | --INVALID-LINK-- |
| MRGPRX1-Gq | BAM8-22 | Gq | 2.7 | 8JGF | EMD-36232 | --INVALID-LINK-- |
| MRGPRX1-Gi1 | BAM8-22 | Gi1 | 3.0 | 8JGG | EMD-36233 | --INVALID-LINK-- |
| MRGPRX1-Gi1 | CNF-Tx2 | Gi1 | 2.8 | 8JGH | EMD-36234 | --INVALID-LINK-- |
Note: PAM refers to a Positive Allosteric Modulator.
Signaling Pathways of MRGPRX1
MRGPRX1 is known to couple to both Gq and Gi signaling pathways, leading to the activation of distinct downstream effectors. This dual coupling capability highlights the complexity of MRGPRX1 signaling in different physiological contexts.
MRGPRX1-Gq Signaling Pathway
Activation of the Gq pathway by MRGPRX1 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade can lead to the sensitization and activation of downstream ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), contributing to the sensations of itch and pain.[4][5]
Caption: MRGPRX1-Gq signaling pathway.
MRGPRX1-Gi Signaling Pathway
The Gi-mediated pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can directly modulate the activity of ion channels. Studies have suggested that MRGPRX1-mediated Gi signaling can lead to the modulation of tetrodotoxin-resistant (TTX-r) sodium channels, contributing to neuronal excitability and itch sensation.[6]
Caption: MRGPRX1-Gi signaling pathway.
Experimental Protocols
The following protocols are compiled from the supplementary information of the referenced publications and provide a detailed methodology for the cryo-EM structure determination of MRGPRX1 complexes.
Experimental Workflow Overview
Caption: Cryo-EM workflow for MRGPRX1 complexes.
Construct Design and Plasmid Preparation
-
MRGPRX1 Construct:
-
The full-length human MRGPRX1 (residues 1-322) is cloned into a pFastBac vector for baculovirus expression in insect cells.
-
To enhance expression and stability, a BRIL fusion protein is often added to the N-terminus of MRGPRX1.
-
An N-terminal FLAG tag and a C-terminal His-tag are typically included for purification purposes.
-
-
G Protein Constructs:
-
For the Gq complex, a dominant-negative human Gαq (DNGαq) construct with mutations (e.g., G208A, D277N) is used to stabilize the complex. The Gβ1 and Gγ2 subunits are co-expressed.
-
For the Gi complex, a wild-type human Gαi1 is used along with Gβ1 and Gγ2 subunits.
-
To further stabilize the receptor-G protein complex, a single-chain variable fragment (scFv16) that recognizes the Gα/Gβ interface is often employed.
-
Protein Expression in Insect Cells
-
Cell Line: Spodoptera frugiperda (Sf9) insect cells are commonly used.
-
Culture Conditions: Cells are grown in suspension culture at 27°C in serum-free medium (e.g., SIM SF).
-
Baculovirus Transfection and Amplification:
-
Recombinant bacmids are generated in E. coli (DH10Bac) and transfected into Sf9 cells to produce P1 baculovirus.
-
The virus is then amplified to generate high-titer P2 stocks.
-
-
Protein Expression:
-
Sf9 cells at a density of 2.5-3.0 x 10^6 cells/mL are co-infected with baculoviruses for MRGPRX1, Gα, Gβ, and Gγ subunits.
-
Cells are harvested by centrifugation 48-60 hours post-infection.
-
Complex Assembly and Purification
-
Cell Lysis:
-
Cell pellets are resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, supplemented with protease inhibitors).
-
Cells are lysed by dounce homogenization or sonication.
-
-
Membrane Solubilization:
-
Cell membranes are collected by ultracentrifugation and resuspended in a solubilization buffer containing detergents (e.g., 0.5% (w/v) lauryl maltose neopentyl glycol (LMNG) and 0.1% (w/v) cholesteryl hemisuccinate (CHS)).
-
-
Affinity Chromatography:
-
The solubilized complex is incubated with anti-FLAG M2 affinity resin.
-
The resin is washed extensively with a buffer containing a lower concentration of detergents (e.g., 0.01% LMNG, 0.002% CHS).
-
The complex is eluted with a buffer containing FLAG peptide.
-
-
Size-Exclusion Chromatography (SEC):
-
The eluted complex is further purified by SEC using a column (e.g., Superdex 200 Increase) equilibrated in a final buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.00075% LMNG, 0.00025% GDN, 0.00015% CHS).
-
Fractions corresponding to the monomeric complex are collected and concentrated.
-
Cryo-EM Grid Preparation and Vitrification
-
Grid Type: Quantifoil R1.2/1.3 or R2/1 copper grids with a holey carbon film are commonly used.
-
Glow Discharge: Grids are glow-discharged to render the surface hydrophilic.
-
Sample Application and Vitrification:
-
3-4 µL of the purified complex at a concentration of 5-10 mg/mL is applied to the glow-discharged grid.
-
The grid is blotted for 3-4 seconds to remove excess liquid.
-
The grid is then rapidly plunged into liquid ethane using a vitrification apparatus (e.g., Vitrobot Mark IV) at 4°C and 100% humidity.
-
Cryo-EM Data Collection
-
Microscope: Data is typically collected on a 300 kV Titan Krios electron microscope.
-
Detector: A Gatan K2 or K3 direct electron detector is used.
-
Data Acquisition Parameters:
-
Magnification: ~105,000x (resulting in a pixel size of ~0.8-1.0 Å).
-
Defocus Range: -1.2 to -2.2 µm.
-
Total Electron Dose: 50-60 e-/Ų.
-
Dose Rate: 8-10 e-/pixel/s.
-
Movie Mode: Data is collected as a series of frames (e.g., 32-40 frames).
-
Automated Data Collection Software: EPU or SerialEM is used for automated data acquisition.
-
Image Processing and 3D Reconstruction
-
Software: A combination of software packages such as RELION, cryoSPARC, and cisTEM are used.
-
Workflow:
-
Motion Correction and CTF Estimation: Movie frames are aligned and summed, and the contrast transfer function (CTF) is estimated.
-
Particle Picking: Particles are automatically picked from the micrographs.
-
2D Classification: Particles are subjected to 2D classification to remove junk particles and select for well-defined classes.
-
Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.
-
3D Classification and Refinement: Particles are classified into different 3D classes, and the best class is subjected to 3D auto-refinement.
-
Post-processing: The final map is sharpened and the resolution is estimated using the gold-standard Fourier shell correlation (FSC) = 0.143 criterion.
-
Model Building and Refinement
-
Software: Coot and Phenix are used for model building and refinement.
-
Procedure:
-
An initial model (e.g., a homologous GPCR structure) is docked into the cryo-EM map.
-
The model is manually rebuilt and adjusted in Coot to fit the density.
-
The model is then refined using real-space refinement in Phenix.
-
The final model is validated for stereochemistry and fit to the map.
-
Conclusion
The cryo-EM structures of MRGPRX1 complexes have provided unprecedented insights into the molecular mechanisms of agonist recognition, G protein coupling, and receptor activation. The detailed protocols provided in these application notes serve as a valuable resource for researchers aiming to study the structure and function of MRGPRX1 and other related GPCRs. The continued application of cryo-EM will undoubtedly accelerate the discovery of novel therapeutics targeting this important receptor for the treatment of itch and pain.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ligand Binding to MRGPRX1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons within the dorsal root and trigeminal ganglia.[1][2] Its involvement in mediating non-histaminergic itch and pain sensations has positioned it as a promising therapeutic target for the development of novel analgesics and anti-pruritic agents.[1][3] MRGPRX1 is activated by a variety of ligands, including the endogenous peptide BAM8-22, a cleavage product of proenkephalin A.[4][5][6] Upon activation, MRGPRX1 couples to both Gq and Gi signaling pathways, leading to downstream cellular responses.[7][8][9]
Characterizing the interaction of novel compounds with MRGPRX1 is a critical step in the drug discovery process. Radioligand binding assays are the gold standard for determining the affinity (Kd) and density (Bmax) of receptors, as well as the inhibition constant (Ki) of unlabeled competing ligands. However, a significant challenge in studying MRGPRX1 is the current lack of commercially available, specific radioligands.[10][11]
This document provides detailed protocols for investigating ligand interactions with MRGPRX1. It includes a comprehensive, though hypothetical, protocol for a traditional radioligand binding assay, which would require custom synthesis of a radiolabeled ligand. Additionally, it provides detailed protocols for established functional assays—GTPγS binding and Bioluminescence Resonance Energy Transfer (BRET)—that serve as robust alternatives for determining the potency and efficacy of compounds at the MRGPRX1 receptor.
MRGPRX1 Signaling Pathway
MRGPRX1 activation by an agonist initiates coupling to heterotrimeric G proteins, specifically Gq/11 and Gi/o. Gq activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 4. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. misterx95.myds.me [misterx95.myds.me]
- 9. researchgate.net [researchgate.net]
- 10. misterx95.myds.me [misterx95.myds.me]
- 11. High-affinity agonists reveal recognition motifs for the MRGPRD GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Measuring MRGPRX1-Mediated G Protein Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in sensory neurons and is implicated in itch, pain, and inflammatory responses.[1][2] As a G protein-coupled receptor (GPCR), MRGPRX1 activation by agonists initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. Understanding and quantifying the coupling of MRGPRX1 to its cognate G proteins is crucial for deciphering its physiological roles and for the development of novel therapeutics targeting this receptor. MRGPRX1 has been shown to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream signaling events.[3][4][5]
These application notes provide an overview of key methodologies to measure MRGPRX1-mediated G protein coupling, complete with detailed experimental protocols and data presentation guidelines.
Key Signaling Pathways of MRGPRX1
MRGPRX1 activation can lead to the activation of various G protein subtypes, each initiating a distinct signaling cascade. The primary pathways include:
-
Gq/11 Pathway: Upon agonist binding, MRGPRX1 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3]
-
Gi/o Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also modulate the activity of other effectors, such as ion channels.[3][4]
-
Gs Pathway: In some contexts, MRGPRX1 may couple to Gαs, which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[3]
Methods for Measuring G Protein Coupling
Several robust methods are available to quantify the interaction between MRGPRX1 and its G proteins. These can be broadly categorized into direct and indirect assays.
1. Direct Measurement of G Protein Activation
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique to monitor protein-protein interactions in live cells in real-time.[6] To measure G protein activation, a BRET donor (e.g., Renilla luciferase, Rluc) is fused to one protein (e.g., Gα subunit), and a BRET acceptor (e.g., a fluorescent protein like GFP2) is fused to another interacting protein (e.g., Gγ subunit).[7] Upon G protein activation and subsequent dissociation of the Gα and Gβγ subunits, a change in the BRET signal is observed.[4][8]
-
GTPγS Binding Assays: This is a functional biochemical assay that directly measures the activation of G proteins in cell membranes.[9] Agonist-activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits.[9][10] The amount of incorporated radioactivity is proportional to the extent of G protein activation.
2. Indirect Measurement via Second Messengers
-
Calcium Mobilization Assays: This assay is a widely used method for high-throughput screening of Gq-coupled receptors like MRGPRX1.[2][11] It measures the increase in intracellular calcium concentration following receptor activation.[12] This is typically achieved using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.[13]
-
cAMP Assays: These assays quantify the changes in intracellular cAMP levels, which are modulated by Gs- and Gi-coupled receptors.[14] For Gi-coupled MRGPRX1, activation will lead to a decrease in forskolin-stimulated cAMP production. For potential Gs coupling, an increase in basal cAMP would be observed. Various assay formats are available, including AlphaScreen, and FRET-based biosensors.[15][16]
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different compounds.
Table 1: Representative Data for MRGPRX1 Agonist Activity
| Assay Type | G Protein Pathway | Readout | Agonist | Potency (EC50, nM) | Efficacy (% of Max Response) |
| BRET | Gq activation | ΔBRET | Compound A | 50 | 100 |
| BRET | Gi activation | ΔBRET | Compound A | 75 | 85 |
| Calcium Mobilization | Gq | Fluorescence | Compound A | 45 | 100 |
| cAMP Assay | Gi | ↓cAMP | Compound A | 80 | 90 |
Table 2: Representative Data for MRGPRX1 Antagonist Activity
| Assay Type | G Protein Pathway | Readout | Antagonist | Potency (IC50, nM) |
| Calcium Mobilization | Gq | Fluorescence | Antagonist X | 120 |
| cAMP Assay | Gi | ↓cAMP | Antagonist X | 150 |
Experimental Protocols
Protocol 1: BRET Assay for G Protein Activation
This protocol is adapted from methodologies described for measuring GPCR-G protein interactions.[7][17]
Materials:
-
HEK293T cells
-
Expression plasmids: MRGPRX1, Gαq-Rluc8, Gβ, Gγ-GFP2
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
Opaque, white-bottom 96-well plates
-
Luciferase substrate (e.g., coelenterazine h)
-
Assay buffer (e.g., HBSS)
-
BRET plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids for MRGPRX1, Gαq-Rluc8, Gβ, and Gγ-GFP2 at a 1:1:1:1 ratio using a suitable transfection reagent.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Cell Plating: Harvest the cells and resuspend them in fresh medium. Seed the cells into an opaque, white-bottom 96-well plate at a density of 30,000-50,000 cells per well.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Assay Preparation: Gently remove the culture medium and replace it with 80 µL of assay buffer.
-
Substrate Addition: Add 10 µL of the luciferase substrate (final concentration 5 µM) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Compound Addition: Add 10 µL of test compounds at various concentrations.
-
BRET Measurement: Immediately measure the luminescence signals at the wavelengths corresponding to the donor (Rluc8) and acceptor (GFP2) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). The net BRET is the ratio in the presence of the compound minus the ratio in the absence of the compound. Plot the net BRET as a function of ligand concentration to determine EC50 values.
Protocol 2: Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format.[2][13]
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Cell Culture Medium (DMEM with 10% FBS)
-
Black, clear-bottom 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing HEK293 cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare a compound plate with test compounds and controls at a 4x final concentration in assay buffer.
-
Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence kinetic plate reader. The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. For agonists, plot ΔF against compound concentration to determine EC50. For antagonists, pre-incubate with the antagonist before adding a known agonist and calculate the IC50.
Protocol 3: cAMP Assay for Gi Coupling
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production.[18][19]
Materials:
-
CHO-K1 or HEK293 cells expressing MRGPRX1
-
Cell culture medium
-
96-well or 384-well assay plates
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., AlphaScreen, HTRF)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing cells into the appropriate assay plate and culture overnight.
-
Compound Incubation: Remove the culture medium and add assay buffer containing various concentrations of the test compound and IBMX. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at room temperature.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Add the detection reagents (e.g., acceptor beads and donor beads for AlphaScreen) to the lysate according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the recommended time (typically 1-3 hours) at room temperature, protected from light.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a cAMP standard curve. Determine the cAMP concentration in each sample from the standard curve. Plot the percent inhibition of the forskolin response versus the compound concentration to determine the IC50 value.
Conclusion
The selection of an appropriate assay for measuring MRGPRX1-mediated G protein coupling depends on the specific research question, available resources, and desired throughput. Direct assays like BRET and GTPγS binding provide a more proximal measure of G protein activation, while second messenger assays like calcium mobilization and cAMP assays are often more amenable to high-throughput screening. By employing these detailed protocols and data analysis frameworks, researchers can effectively characterize the pharmacology of MRGPRX1 and accelerate the discovery of novel modulators for this important therapeutic target.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRGPRX1 agonist 2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRGPRX1 Agonist 2, a potent, thieno[2,3-d]pyrimidine-based positive allosteric modulator of the human Mas-related G protein-coupled receptor X1 (MRGPRX1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (also referred to as compound 1a in scientific literature) is a positive allosteric modulator (PAM) for the MRGPRX1 receptor with an EC50 of 0.48 μM.[1] Its primary application is in preclinical research for neuropathic pain.[1]
Q2: What is the mechanism of action for this compound?
A2: As a PAM, this compound enhances the activity of the MRGPRX1 receptor in the presence of an orthosteric agonist, such as the endogenous peptide BAM8-22. Activation of MRGPRX1, a G protein-coupled receptor expressed in sensory neurons, is associated with the inhibition of high-voltage-activated Ca2+ channels, which in turn reduces neurotransmitter release and mitigates nociceptive transmission in the spinal cord.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of the compound. Recommended storage conditions are detailed in the table below.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from publicly available supplier information.
Q4: To which G proteins does the MRGPRX1 receptor couple?
A4: The MRGPRX1 receptor is known to couple to both Gq and Gi signaling pathways. This dual coupling allows it to modulate multiple downstream signaling cascades involved in pain and itch sensation.
Troubleshooting Guide: Solubility and Stability
A common challenge encountered when working with small molecule MRGPRX1 agonists, including thieno[2,3-d]pyrimidine derivatives, is their low aqueous solubility. This can lead to issues with stock solution preparation, precipitation in assay buffers, and inconsistent experimental results.
Issue 1: Compound Precipitation During Stock Solution Preparation
-
Problem: The compound fails to dissolve completely in the chosen solvent, or precipitates out of solution upon standing.
-
Possible Cause: The selected solvent may not be optimal for this compound class, or the concentration may be too high. While DMSO is a common solvent, the solubility of thienopyrimidine-based compounds can be limited.
-
Solutions:
-
Use Gentle Heat and/or Sonication: Warming the solution gently (to 37°C) or using a bath sonicator can aid in the dissolution of the compound.
-
Prepare a Lower Concentration Stock: If the compound continues to precipitate, try preparing a stock solution at a lower concentration (e.g., 5 mM instead of 10 mM).
-
Alternative Solvents: For certain applications, consider solvents like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, always verify solvent compatibility with your specific experimental system (e.g., cell lines, protein assays) to avoid artifacts.
-
Issue 2: Precipitation in Aqueous Buffer During Experiments
-
Problem: The compound precipitates when the DMSO stock solution is diluted into aqueous assay buffers (e.g., PBS, HBSS, cell culture media).
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO may be too low to maintain solubility.
-
Solutions:
-
Decrease Final Compound Concentration: Determine the highest workable concentration that remains in solution in your final assay buffer. A kinetic solubility assay can be beneficial.
-
Maintain a Minimal DMSO Concentration: Ensure a consistent, minimal concentration of DMSO (typically ≤0.5%) across all experimental conditions, including vehicle controls.
-
Utilize a Formulation Vehicle: For in vivo studies or challenging in vitro assays, a formulation vehicle can significantly improve solubility. See the table below for recommended starting formulations for poorly soluble agonists.
-
Recommended Formulations for Poorly Soluble Agonists
The following table provides formulation protocols that can be adapted for this compound based on recommendations for similar poorly soluble compounds.
| Protocol | Components | Final Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A common vehicle for intravenous or intraperitoneal injections. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD is a cyclodextrin used to enhance the solubility of hydrophobic compounds. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for oral administration. |
These are starting points; optimization for your specific compound and experimental setup may be necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
-
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids remain, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C may also be applied.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Objective: To determine the concentration at which this compound begins to precipitate in a specific aqueous buffer.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance at ~600-650 nm.
-
-
Methodology:
-
Add 198 µL of the aqueous buffer to each well of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a starting concentration of 100 µM (with 1% DMSO).
-
Perform a 2-fold serial dilution down the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering or absorbance at each concentration. A significant increase indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit in that buffer.
-
Visualizations
Caption: MRGPRX1 receptor signaling pathway.
Caption: Troubleshooting workflow for solubility issues.
References
Navigating MRGPRX1 Agonist 2: A Technical Guide for Researchers
Shanghai, China - To facilitate groundbreaking research in pain and sensory biology, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of MRGPRX1 agonist 2 (also known as compound 1a). This resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful application of this potent positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (compound 1a) is a potent, small molecule positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2] Unlike a direct agonist that binds to the primary (orthosteric) site to activate the receptor, a PAM binds to a different (allosteric) site. This binding enhances the receptor's response to its endogenous agonists, such as the neuropeptide BAM8-22.[3][4] this compound has an EC₅₀ value of 0.48 μM.[1][2]
Q2: What are the main applications of this compound in research?
A2: MRGPRX1 is primarily expressed in sensory neurons and is implicated in both pain and itch signaling pathways.[3][5] As a PAM, this compound is a valuable tool for studying the therapeutic potential of modulating MRGPRX1 activity in conditions such as neuropathic pain.[1][2] Its allosteric nature may offer a more nuanced approach to receptor modulation compared to direct agonists.
Q3: How should I prepare and store stock solutions of this compound?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock in DMSO is a common starting point. It is crucial to use high-quality, anhydrous DMSO to ensure stability. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1%. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the typical concentration range for using this compound in cell-based assays?
A4: The optimal concentration of a PAM depends on the concentration of the orthosteric agonist being used. A good starting point for this compound is to perform a concentration-response curve, typically ranging from 1 nM to 10 µM, in the presence of a fixed, sub-maximal (e.g., EC₂₀ or EC₅₀) concentration of an orthosteric agonist like BAM8-22. The reported EC₅₀ of 0.48 µM can serve as a midpoint for your initial concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal in response to agonist 2 | 1. Inadequate concentration of the orthosteric agonist.2. Low expression of MRGPRX1 in the cell line.3. Degradation of agonist 2 or the orthosteric agonist.4. Incorrect assay setup. | 1. Ensure the orthosteric agonist (e.g., BAM8-22) is present at an appropriate concentration (e.g., EC₂₀) to allow for potentiation.2. Verify MRGPRX1 expression using techniques like qPCR or Western blot.3. Prepare fresh stock solutions of both agonists.4. Review the experimental protocol for errors in reagent addition or incubation times. |
| High background signal or constitutive activity | 1. Cell line instability leading to receptor overexpression.2. Contamination of cell culture.3. Agonist 2 may have some intrinsic agonist activity at high concentrations. | 1. Perform cell line characterization and use cells at a consistent passage number.2. Check for and eliminate any microbial contamination.3. Perform a concentration-response curve of agonist 2 in the absence of the orthosteric agonist to determine its intrinsic activity. |
| Poor reproducibility between experiments | 1. Inconsistent cell density.2. Variability in reagent preparation.3. Edge effects in multi-well plates. | 1. Ensure consistent cell seeding density across all experiments.2. Use freshly prepared reagents and ensure accurate pipetting.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Precipitation of agonist 2 in aqueous buffer | 1. Low solubility of the compound in aqueous solutions. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells.2. Consider using a vehicle containing solubilizing agents like PEG300 or Tween-80 for in vivo studies, after confirming their compatibility with your in vitro assay.[6] |
Quantitative Data Summary
The following tables summarize the potency of various ligands targeting MRGPRX1 and related receptors.
Table 1: MRGPRX1 Agonists and Positive Allosteric Modulators
| Compound | Type | EC₅₀ | Notes |
| This compound (compound 1a) | PAM | 0.48 µM[1][2] | Potentiates the effect of orthosteric agonists. |
| MRGPRX1 agonist 1 | Agonist | 50 nM | Selective over opioid receptors. |
| Compound 16 | Agonist | - | A potent and selective synthetic agonist.[5] |
| BAM8-22 | Agonist | 10-100 nM | Endogenous peptide agonist.[7] |
| MRGPRX1 inhibitor 1t | PAM | 0.1 µM | A potent and selective PAM. |
Table 2: Other Relevant MRGPR Ligands
| Compound | Target | Type | Potency (EC₅₀ / Kᵢ) |
| ZINC-3573 racemate | MRGPRX2 | Agonist | 3 µM |
| MS47134 | MRGPRX4 | Agonist | 149 nM |
| ZINC16991592 | MRGPRX2 | Antagonist | Kᵢ of 189 nM |
| PSB-22040 | MRGPRX4 | Agonist | 19.2 nM |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes how to measure the potentiation of an orthosteric agonist-induced calcium response by this compound in a cell line stably expressing MRGPRX1.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing MRGPRX1 in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.
-
Culture for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound (e.g., 1 nM to 10 µM) in the assay buffer.
-
Prepare a solution of the orthosteric agonist (e.g., BAM8-22) at a fixed concentration (e.g., EC₂₀).
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Initiate reading and establish a stable baseline.
-
Add the orthosteric agonist solution to all wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log of the agonist 2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
In Vivo Behavioral Assay (Neuropathic Pain Model)
This protocol provides a general workflow for assessing the analgesic effect of an orally administered MRGPRX1 PAM in a mouse model of neuropathic pain.[8]
-
Animal Model:
-
Induce neuropathic pain in mice (e.g., using the Chronic Constriction Injury model).
-
Allow sufficient time for the development of hypersensitivity (typically 7-14 days).
-
-
Compound Administration:
-
Prepare a formulation of the MRGPRX1 PAM suitable for oral gavage (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[6]
-
Administer the compound or vehicle to the mice at a specific dose (e.g., 10 mg/kg).
-
-
Behavioral Testing:
-
At various time points after administration (e.g., 30, 60, 120, and 240 minutes), assess the pain response using a standard test, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
-
Data Analysis:
-
Compare the withdrawal thresholds or latencies between the compound-treated and vehicle-treated groups at each time point.
-
Use appropriate statistical tests to determine the significance of any observed analgesic effects.
-
Visualizations
Caption: MRGPRX1 signaling cascade upon activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ventures.jhu.edu [ventures.jhu.edu]
MRGPRX1 Calcium Flux Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MRGPRX1 calcium flux assay.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MRGPRX1 calcium flux assays in a question-and-answer format.
Q1: Why am I seeing a low signal-to-noise ratio in my MRGPRX1 calcium flux assay?
A1: A low signal-to-noise ratio can be caused by several factors. These include low receptor expression, poor cell health, insufficient dye loading, or suboptimal agonist concentration. To troubleshoot this, consider the following:
-
Cell Line Verification: Ensure your cell line has a high level of functional MRGPRX1 expression.
-
Cell Health: Only use healthy, sub-confluent cells for your experiments. Over-confluent or unhealthy cells will respond poorly.
-
Optimize Cell Density: Titrate the cell seeding density to find the optimal number of cells per well that yields the best response. A recommended starting density for HEK293 cells is 20,000 cells/well in a 384-well plate.[1]
-
Dye Loading: Inadequate dye loading can lead to a weak signal. Ensure the dye loading solution is prepared correctly and that the incubation time and temperature are optimal.
-
Agonist Concentration: Use an appropriate concentration of a potent and specific MRGPRX1 agonist. The concentration of the agonist should ideally be at or near its EC80-EC90 value for maximal signal in antagonist screening.
Q2: My cells are showing a high background fluorescence. What could be the cause?
A2: High background fluorescence can interfere with the detection of the specific signal. Potential causes include:
-
Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the calcium indicator dye is completely hydrolyzed by intracellular esterases. Incomplete hydrolysis can lead to compartmentalization of the dye.
-
Dye Extrusion: Some cell lines, like CHO and HEK293, can actively pump the dye out of the cytoplasm using organic anion transporters.[2] The inclusion of probenecid in the dye loading and assay buffers can help to inhibit this process.[1][2] A typical concentration of probenecid is 2.5 mM.[2]
-
Autofluorescence: The test compounds themselves may be autofluorescent. It is important to run a control plate with compounds but without cells to check for this.
-
Phenol Red: The phenol red in some culture media can contribute to background fluorescence. Using a phenol red-free medium for the assay is recommended.
Q3: I am not observing any response, or a very weak response, to a known MRGPRX1 agonist. What should I do?
A3: A lack of response to a known agonist is a common issue and can be due to several reasons:
-
Incorrect Agonist: Verify the identity and purity of your agonist. Ensure that it is specific for human MRGPRX1, as some agonists may not activate rodent orthologs.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization.[3] Minimize the pre-incubation time with the agonist.
-
Cell Line Integrity: Confirm that the cells are indeed expressing functional MRGPRX1. If you are using a stable cell line, ensure that the expression has not been lost over multiple passages.
-
G-protein Coupling: MRGPRX1 primarily couples to Gαq to initiate the calcium signaling cascade.[1] If you are using a cell line that does not endogenously express sufficient levels of Gαq, you may need to co-express a promiscuous G-protein like Gα16 to enhance the signal.
-
Assay Buffer Composition: The presence of calcium in the assay buffer is crucial for signal generation. Ensure your assay buffer contains an appropriate concentration of calcium.
Q4: I am observing high variability between replicate wells and between experiments. How can I improve the consistency of my MRGPRX1 assay?
-
Consistent Cell Culture Practices: Maintain consistent cell culture conditions, including passage number, seeding density, and growth phase.
-
Accurate Pipetting: Ensure accurate and consistent pipetting, especially when adding cells, dye, and compounds. Automated liquid handlers can significantly improve precision.
-
Uniform Cell Plating: Uneven cell distribution in the wells can lead to variability. Gently mix the cell suspension before and during plating to ensure a uniform monolayer.
-
Temperature Control: Maintain a consistent temperature throughout the assay, from cell plating to data acquisition.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentration. To minimize edge effects, consider not using the outermost wells for critical experiments or filling them with sterile water or PBS.
II. Experimental Protocols & Data
Detailed Experimental Protocol: MRGPRX1 Calcium Flux Assay
This protocol outlines a typical no-wash, fluorescence-based calcium mobilization assay in a 384-well format using a stable HEK293 cell line expressing human MRGPRX1.
Materials and Reagents:
-
HEK293 cells stably expressing human MRGPRX1
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM)
-
Probenecid
-
MRGPRX1 agonist (e.g., BAM8-22)
-
MRGPRX1 antagonist (for inhibition assays)
-
384-well black, clear-bottom assay plates
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Culture MRGPRX1-expressing HEK293 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well plates at a density of 20,000 cells/well in 40 µL of medium.[1]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions. A final probenecid concentration of 2.5 mM is often used.[2]
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[1]
-
-
Compound Addition and Data Acquisition:
-
Prepare a compound plate with test compounds and controls (e.g., agonist for positive control, vehicle for negative control) at a 4x final concentration in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence kinetic plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm for Fluo-8) every second for a total of 120 seconds.[1]
-
Establish a baseline reading for the first 10-20 seconds.[1]
-
The instrument's liquid handler will then add 10 µL of the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for the remaining time to capture the calcium mobilization.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Cell Seeding Density (384-well) | 20,000 cells/well | HEK293 | [1] |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well | Primary Neurons | [4] |
| Probenecid Concentration | 2.5 mM | CHO, HEK293 | [2] |
| BAM8-22 EC50 | ~10 - 100 nM | DRG Neurons | [5] |
| Chloroquine EC50 | ~298 µM | HEK293-MRGPRX1 | [6] |
III. Visualizations
MRGPRX1 Signaling Pathway
Caption: MRGPRX1 signaling cascade leading to intracellular calcium release.
Experimental Workflow for MRGPRX1 Calcium Flux Assay
Caption: High-throughput screening workflow for an MRGPRX1 calcium flux assay.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for a low signal-to-noise ratio in the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 5. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of MRGPRX1 Agonist 2
Welcome to the technical support center for MRGPRX1 agonist 2, a thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 1a) is a potent, cell-permeable positive allosteric modulator (PAM) of the human MRGPRX1 receptor.[1] Unlike an orthosteric agonist that directly activates the receptor, a PAM binds to a different site on the receptor (an allosteric site) and enhances the response of the receptor to its endogenous agonist.[2][3] For MRGPRX1, an endogenous agonist is the peptide BAM8-22.[4] This makes this compound a valuable tool for studying the potentiation of endogenous signaling in pain pathways, as MRGPRX1 is primarily expressed in sensory neurons.[5]
Q2: What are the known off-target effects of this compound?
A2: As a thieno[2,3-d]pyrimidine-based compound, this compound has the potential for off-target activities, particularly at higher concentrations. While specific quantitative data for a broad panel screen of agonist 2 is not publicly available, the chemical class has been associated with interactions with other GPCRs, kinases, and ion channels.[6][7][8] It is crucial to experimentally determine the selectivity profile in your specific assay system.
Q3: Why am I observing effects in my experiment that are inconsistent with MRGPRX1 activation?
A3: Inconsistent effects could arise from several factors:
-
Off-target activity: At higher concentrations, this compound may be interacting with other receptors or cellular components.
-
Compound purity: Impurities in your compound stock could have their own biological activities.
-
Assay-dependent effects: The observed effect may be specific to your experimental setup (e.g., cell line, expression levels of signaling partners).
-
Cellular health: High concentrations of any small molecule can lead to cytotoxicity, which can be misinterpreted as a specific signaling event.
Q4: How can I minimize the potential for off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired potentiation of the endogenous agonist in your assay.
-
Ensure compound purity: Use highly purified compound and consider re-purification if you suspect contamination.
-
Use appropriate controls: Include negative controls (vehicle) and positive controls (known MRGPRX1 orthosteric agonist like BAM8-22). In the absence of the orthosteric agonist, a PAM should have minimal to no effect.
-
Orthogonal validation: Confirm your findings using a different experimental approach. For example, if you see an effect in a calcium mobilization assay, try to validate it with a downstream signaling assay like ERK phosphorylation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal or agonist activity in the absence of an orthosteric agonist. | 1. The compound may have some intrinsic agonist activity (ago-PAM). 2. Off-target activation of another receptor that signals through a similar pathway. 3. The compound has degraded or is impure. | 1. Perform a concentration-response curve of the PAM alone to determine its intrinsic activity. 2. Test the PAM in a cell line that does not express MRGPRX1 but expresses potential off-target receptors. 3. Verify the purity and integrity of your compound stock using methods like HPLC-MS. |
| Inconsistent results between different experimental batches. | 1. Variability in cell passage number, leading to changes in receptor expression or signaling components. 2. Inconsistent compound dilutions or storage. 3. Variation in the concentration of the orthosteric agonist used. | 1. Use cells within a defined passage number range. 2. Prepare fresh dilutions of the compound for each experiment and store the stock solution according to the manufacturer's recommendations. 3. Ensure the concentration of the orthosteric agonist is consistent and ideally at its EC20 or EC50 for potentiation studies. |
| Observed effect is not blocked by a known MRGPRX1 antagonist. | 1. The observed effect is due to an off-target interaction. 2. The antagonist and PAM bind to different sites and the antagonist cannot overcome the allosteric modulation. | 1. Perform a selectivity profiling assay against a panel of relevant off-targets. 2. Test if the antagonist can block the effect of an orthosteric agonist in the absence of the PAM. If it does, the PAM-induced effect is likely off-target. |
| Cell death or signs of cytotoxicity at effective concentrations. | 1. The compound has inherent cytotoxicity at the concentrations used. 2. The observed "signal" is an artifact of cell death (e.g., membrane leakage causing changes in fluorescence). | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. 2. Lower the concentration of the PAM and/or the incubation time. 3. Use a different functional readout that is less susceptible to artifacts from cytotoxicity. |
Data Presentation: Example Selectivity Profile
The following table provides an example of a selectivity profile for a hypothetical MRGPRX1 PAM. Note: This data is for illustrative purposes and does not represent actual experimental results for this compound. Researchers should generate their own data for their specific compound and experimental conditions.
| Target | Assay Type | Activity (IC50/EC50) | Selectivity (Fold vs. MRGPRX1) |
| MRGPRX1 (PAM activity) | Calcium Mobilization (in presence of 1 nM BAM8-22) | 0.48 µM | - |
| MRGPRX2 | Calcium Mobilization | > 50 µM | > 104 |
| MRGPRX3 | Calcium Mobilization | > 50 µM | > 104 |
| MRGPRX4 | Calcium Mobilization | > 50 µM | > 104 |
| Mu-Opioid Receptor | Radioligand Binding | > 100 µM | > 208 |
| Kinase Panel (e.g., VEGFR2) | Kinase Inhibition Assay | 25 µM | 52 |
| hERG Channel | Electrophysiology | > 30 µM | > 62 |
Experimental Protocols
Protocol 1: Assessing On-Target PAM Activity using a Calcium Mobilization Assay
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of MRGPRX1-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing human MRGPRX1.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound.
-
MRGPRX1 orthosteric agonist (e.g., BAM8-22).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the MRGPRX1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the orthosteric agonist (BAM8-22) at a concentration that gives a submaximal response (e.g., EC20).
-
Assay: a. Place the plate in the fluorescence plate reader and take a baseline reading. b. Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes). c. Add the submaximal concentration of the orthosteric agonist (BAM8-22) to the wells. d. Immediately begin kinetic measurement of fluorescence for 1-2 minutes.
-
Data Analysis: a. For each well, calculate the change in fluorescence from baseline. b. Plot the fluorescence change against the concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 of the PAM activity.
Protocol 2: Off-Target Selectivity Screening using a Kinase Inhibition Assay
Objective: To assess the potential inhibitory activity of this compound against a representative kinase (e.g., VEGFR-2), as thieno[2,3-d]pyrimidines can have kinase inhibitory activity.
Materials:
-
Recombinant active kinase (e.g., VEGFR-2).
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer.
-
This compound.
-
A detection reagent for measuring kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
A luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute into the kinase assay buffer.
-
Kinase Reaction: a. In a 96-well plate, add the kinase, its substrate, and the various concentrations of this compound. b. Initiate the reaction by adding ATP. c. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Convert the luminescence signal to percent inhibition relative to a no-compound control. b. Plot the percent inhibition against the concentration of this compound. c. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams to help visualize key concepts and workflows related to MRGPRX1 and the assessment of its modulators.
Caption: MRGPRX1 Signaling Pathway.
Caption: Experimental workflow for assessing off-target effects.
Caption: Logical diagram for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. misterx95.myds.me [misterx95.myds.me]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Data Reproducibility in MRGPRX1 Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving agonists of the Mas-related G protein-coupled receptor X1 (MRGPRX1). The information is tailored for researchers, scientists, and drug development professionals to enhance data reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variability in the potency (EC₅₀) of the same MRGPRX1 agonist between my experiments?
A1: Variability in agonist potency is a common challenge in GPCR research and can be attributed to several factors:
-
Cellular Context: The expression level of MRGPRX1 in your cell line can significantly impact the observed potency.[1] Higher receptor expression can lead to "receptor reserve," making agonists appear more potent.[1]
-
G Protein Coupling: MRGPRX1 couples to both Gαq and Gαi/o pathways.[2] The predominant signaling pathway in your experimental system can influence the agonist's functional output and potency.
-
Assay-Specific Conditions: Minor variations in assay conditions such as temperature, incubation times, and reagent concentrations can lead to different results.
-
Ligand Stability: Peptide agonists like BAM(8-22) can be susceptible to degradation. Ensure proper storage and handling.
-
Cell Passage Number: The characteristics of cultured cells can change with increasing passage number, potentially altering receptor expression or signaling efficiency.
Q2: What is the difference between an orthosteric agonist and a positive allosteric modulator (PAM) for MRGPRX1?
A2:
-
Orthosteric agonists , such as BAM(8-22) and Compound 16, bind to the primary, evolutionarily conserved binding site of the receptor to activate it.[3][4][5]
-
Positive Allosteric Modulators (PAMs) , like MRGPRX1 agonist 2 (compound 1a), bind to a different site on the receptor (an allosteric site).[6][7] PAMs typically do not activate the receptor on their own but enhance the response to an orthosteric agonist.[6][7] This can be a promising therapeutic strategy to minimize side effects.[6]
Q3: Can I use rodent models to study the effects of human MRGPRX1 agonists?
A3: No, this is generally not feasible due to significant species differences between human MRGPRX1 and its rodent orthologs.[8] Many agonists selective for human MRGPRX1 have weak or no activity at the corresponding rodent receptors.[8] Therefore, "humanized" mouse models expressing human MRGPRX1 are often used for in vivo studies.[8][9]
Data Presentation: Potency of MRGPRX1 Agonists
The following table summarizes the reported potency (EC₅₀) values for various MRGPRX1 agonists from different studies. This highlights the potential for variability and the importance of standardized experimental conditions.
| Agonist/Modulator | Type | Assay Type | Cell Line | Reported EC₅₀ | Reference |
| This compound (compound 1a) | PAM | Calcium Mobilization (FLIPR) | HEK293 | 0.48 µM | Berhane I, et al. (2022) |
| BAM(8-22) | Orthosteric Agonist | Calcium Mobilization | HEK293 | ~10 nM - 100 nM | Multiple Sources |
| Compound 16 | Orthosteric Agonist | BRET (Gq activation) | HEK293T | ~50 nM | Gan B, et al. (2023) |
| ML382 | PAM | Calcium Current Inhibition | DRG neurons | Potentiates BAM(8-22) | Li Z, et al. (2017) |
Experimental Protocols
Calcium Imaging Assay for MRGPRX1 Activation
This protocol outlines the measurement of intracellular calcium mobilization following MRGPRX1 activation, a common readout for Gαq coupling.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
MRGPRX1 agonist/PAM of interest
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed MRGPRX1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the instrument's automated injector to add the MRGPRX1 agonist at various concentrations.
-
Continue to record the fluorescence signal for 2-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence (F₀).
-
Normalize the response to the maximum effect of a reference agonist (if applicable) and plot the dose-response curve to determine the EC₅₀.
-
BRET Assay for G Protein Activation
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between MRGPRX1 and Gαq upon agonist stimulation.
Materials:
-
HEK293T cells
-
Plasmids: MRGPRX1, Gαq-Rluc8, Gβ, and Gγ-GFP2
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium and supplements
-
Coelenterazine h (BRET substrate)
-
96-well white, opaque plates
-
BRET-compatible plate reader
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding MRGPRX1, Gαq-Rluc8, Gβ, and Gγ-GFP2. A 1:1:1:1 ratio is a good starting point, but may need optimization.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into 96-well white plates.
-
Agonist Stimulation:
-
Prepare serial dilutions of the MRGPRX1 agonist.
-
Add the agonist to the appropriate wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (Rluc8, ~480 nm) and one for the acceptor (GFP2, ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor emission) / (Donor emission).
-
Subtract the background BRET ratio (from cells expressing only the donor) from the experimental BRET ratio to get the net BRET.
-
Plot the net BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀.
-
In Vivo Itch Behavioral Assay
This protocol details a method for assessing itch-related scratching behavior in mice following the administration of an MRGPRX1 agonist.
Materials:
-
C57BL/6 mice or humanized MRGPRX1 mice
-
MRGPRX1 agonist solution in sterile saline
-
Insulin syringes with 30G needles
-
Observation chambers
-
Video recording equipment
Methodology:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes for several days before the experiment to minimize stress-induced behaviors.
-
Injection:
-
Gently restrain the mouse.
-
Administer an intradermal injection of the MRGPRX1 agonist solution (typically 20-50 µL) into the nape of the neck or the cheek.
-
-
Observation:
-
Immediately place the mouse back into the observation chamber.
-
Record the behavior of the mouse for 30-60 minutes using a video camera.
-
-
Data Analysis:
-
A blinded observer should review the video recordings.
-
Count the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid scratching motions with the hind paw.
-
Compare the number of scratching bouts between agonist-treated and vehicle-treated groups.
-
Troubleshooting Guides
Calcium Imaging
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Fluorescence | - Autofluorescence from cells or media- Incomplete removal of extracellular dye- Dye compartmentalization | - Use phenol red-free media.- Ensure thorough washing after dye loading.- Optimize dye loading time and concentration. |
| Low Signal-to-Noise Ratio | - Low receptor expression- Weak agonist potency/efficacy- Suboptimal dye loading- Phototoxicity or photobleaching | - Use a cell line with higher MRGPRX1 expression.- Increase agonist concentration.- Optimize Fluo-4 AM concentration and loading time.- Reduce excitation light intensity and exposure time. |
| No Response to Agonist | - Incorrect agonist concentration- Degraded agonist- Low receptor expression- Problems with the cell line | - Perform a wide dose-response curve.- Use a fresh aliquot of the agonist.- Verify MRGPRX1 expression (e.g., by qPCR or Western blot).- Test with a known potent agonist like BAM(8-22) as a positive control. |
BRET Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low BRET Signal | - Low transfection efficiency- Suboptimal donor-to-acceptor ratio- Inefficient protein-protein interaction | - Optimize transfection protocol.- Titrate the amounts of donor and acceptor plasmids.- Ensure the BRET tags do not sterically hinder the interaction. |
| High Background BRET | - Overexpression of donor and acceptor proteins leading to random proximity- Spectral overlap between donor emission and acceptor excitation | - Reduce the amount of transfected DNA.- Use appropriate filters for emission wavelength detection.- Include a negative control with non-interacting proteins. |
| Inconsistent Results | - Variability in cell number per well- Inconsistent transfection efficiency- Reagent degradation | - Ensure even cell seeding.- Use a consistent transfection protocol and reagent batch.- Prepare fresh substrate solutions for each experiment. |
Itch Behavioral Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Scratching Behavior | - Stress due to handling or novel environment- Improper injection technique | - Ensure proper acclimatization of the animals.- Practice the intradermal injection technique to ensure consistent delivery. |
| No Scratching Response | - Inactive agonist- Insufficient agonist dose- Wrong injection site or depth | - Use a fresh, properly stored agonist solution.- Perform a dose-response study.- Ensure the injection is intradermal and at the correct site (nape or cheek). |
| Non-specific Behaviors (e.g., excessive grooming) | - Stress or anxiety- Agonist may be causing other sensations (e.g., pain) | - Handle mice gently and ensure a quiet testing environment.- Observe for other pain-related behaviors (e.g., wiping, flinching). |
Mandatory Visualizations
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. misterx95.myds.me [misterx95.myds.me]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
avoiding experimental artifacts with MRGPRX1 agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRGPRX1 agonist 2, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 1a, is a potent, small molecule positive allosteric modulator (PAM) of the human MRGPRX1 receptor.[1][2] Unlike an orthosteric agonist that directly activates the receptor, a PAM binds to a different site on the receptor (an allosteric site) and enhances the response of the receptor to its endogenous agonist.[1][3] In the context of MRGPRX1, PAMs are designed to potentiate the effects of endogenous agonists like Bovine Adrenal Medulla 8-22 (BAM8-22) at the central terminals of sensory neurons, which is associated with pain inhibition, while minimizing activation of peripheral MRGPRX1, which can cause itch.[1][4]
Q2: What is the primary application of this compound?
A2: this compound is primarily used for preclinical research into neuropathic pain.[1][2] By selectively enhancing the activity of MRGPRX1 in the central nervous system where endogenous agonists are upregulated during chronic pain, it offers a potential therapeutic strategy to alleviate pain without the itchiness side effect associated with systemic MRGPRX1 activation.[1][4]
Q3: What is the difference between this compound (compound 1a) and other MRGPRX1 modulators mentioned in the literature, like ML382 or compound 1t?
A3: this compound (compound 1a) and compound 1t belong to the same class of thieno[2,3-d]pyrimidine-based PAMs.[1] Compound 1t is a more recent, optimized analog of compound 1a with improved metabolic stability and oral bioavailability.[1] ML382 is another MRGPRX1 PAM with a different chemical scaffold.[5] While they share a similar mechanism of action, their potency, selectivity, and pharmacokinetic properties may differ.
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[6] For short-term use, stock solutions can be prepared in DMSO.[6] Always refer to the manufacturer's datasheet for specific storage and handling instructions.
Troubleshooting Guide
Problem 1: No or low signal in my functional assay (e.g., FLIPR calcium assay).
-
Possible Cause 1: Inappropriate assay conditions for a PAM.
-
Solution: Remember that this compound is a PAM and requires the presence of an orthosteric MRGPRX1 agonist (like BAM8-22) to potentiate a signal.[1] Ensure you are co-applying this compound with a sub-maximal concentration (e.g., EC20) of the orthosteric agonist.[1] Running the assay with the PAM alone will likely result in no signal.[5]
-
-
Possible Cause 2: Cell line issues.
-
Solution:
-
Confirm that your cell line (e.g., HEK293) stably or transiently expresses a functional human MRGPRX1 receptor.[1]
-
Some GPCRs have trypsin-sensitive extracellular domains. If you are using trypsin to detach cells, this may damage the receptor. Consider using an enzyme-free cell dissociation buffer.[7]
-
Ensure the cell monolayer is healthy and confluent. Mechanical aspiration of media or dye can disrupt the cells and affect assay performance.[7]
-
-
-
Possible Cause 3: Compound solubility or stability issues.
-
Solution:
-
This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay buffer is low (usually <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Prepare fresh dilutions of the compound from a stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
-
Problem 2: High background signal or apparent agonist activity from the PAM alone.
-
Possible Cause 1: "Ago-PAM" activity.
-
Solution: Some PAMs can exhibit direct agonist activity ("ago-PAM") at high concentrations, especially in recombinant cell lines with high receptor expression levels.[8] Perform a dose-response curve of this compound alone to determine if it has intrinsic agonist activity in your specific assay system. If so, use lower concentrations of the PAM in your potentiation assays.
-
-
Possible Cause 2: Off-target effects.
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Assay plate and liquid handling inconsistencies.
-
Solution:
-
Ensure thorough mixing of reagents in the plate without introducing air bubbles.[9]
-
Use a consistent "double-add" protocol in FLIPR assays, where the PAM is added first, followed by the orthosteric agonist, to ensure you can distinguish between agonist and PAM activity.[8]
-
Always include appropriate controls on each plate: vehicle control, orthosteric agonist alone (full dose-response), and PAM alone.
-
-
-
Possible Cause 2: Receptor desensitization.
-
Solution: Prolonged exposure to an agonist (or an ago-PAM at high concentrations) can lead to receptor desensitization and a diminished response.[8] Optimize the incubation times for both the PAM and the orthosteric agonist to minimize desensitization while allowing for sufficient potentiation.
-
Quantitative Data Summary
| Compound Name | Other Names | Type | EC50 | Primary Application | Reference |
| This compound | Compound 1a | Positive Allosteric Modulator (PAM) | 0.48 µM | Neuropathic Pain Research | [1][2] |
| MRGPRX1 agonist 4 | Compound 1t | Positive Allosteric Modulator (PAM) | 0.1 µM | Neuropathic Pain Research | [10] |
| BAM8-22 | N/A | Orthosteric Agonist | Varies by assay | Research Tool | [1][4] |
| ML382 | N/A | Positive Allosteric Modulator (PAM) | Varies by assay | Neuropathic Pain Research | [5] |
Experimental Protocols
FLIPR-Based Calcium Mobilization Assay for MRGPRX1 PAM Activity
This protocol is adapted from methods used to characterize thieno[2,3-d]pyrimidine-based MRGPRX1 PAMs.[1]
-
Cell Culture:
-
Culture HEK293 cells stably expressing human MRGPRX1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (the PAM) in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare serial dilutions of an orthosteric agonist (e.g., BAM8-22) in assay buffer. Determine the EC20 concentration of the orthosteric agonist from a full dose-response curve performed previously.
-
-
FLIPR Assay Execution (Double-Add Protocol):
-
Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.
-
First Addition: Add the diluted this compound to the cell plate and measure fluorescence for a set period to establish a baseline and detect any intrinsic agonist activity.
-
Second Addition: Add the EC20 concentration of the orthosteric agonist (BAM8-22) to the wells and continue to measure the fluorescence response.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the change in fluorescence (ΔF) over the baseline (F).
-
Calculate the potentiation effect of this compound by comparing the response in the presence of the PAM and the orthosteric agonist to the response with the orthosteric agonist alone.
-
Generate dose-response curves and calculate the EC50 of the PAM's potentiation effect.
-
Visualizations
Caption: MRGPRX1 Signaling Pathways.
Caption: FLIPR Assay Workflow for MRGPRX1 PAM.
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MrgprX2 antagonist-1 | Inflammation | TargetMol [targetmol.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Correlating In Vitro and In Vivo Data for MRGPRX1 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when correlating in vitro and in vivo data for Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists.
Frequently Asked Questions (FAQs)
Q1: Why is there often a poor correlation between the in vitro potency and in vivo efficacy of MRGPRX1 agonists?
A1: The discrepancy between in vitro and in vivo results for MRGPRX1 agonists is a significant challenge stemming from several factors. In vitro assays are performed in highly controlled, simplified systems, often using immortalized cell lines that overexpress the receptor.[1] In contrast, in vivo models involve complex physiological systems with numerous variables that can influence a compound's activity.[1][2]
Key factors contributing to this disparity include:
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of an agonist in a living organism can dramatically alter its effective concentration at the target site.[1][3] Peptide agonists, like the endogenous MRGPRX1 agonist BAM8-22, can be particularly susceptible to rapid degradation by proteases in vivo, leading to a short half-life.[4][5]
-
Bioavailability: Poor absorption or rapid clearance can result in suboptimal in vivo exposure, even for a highly potent agonist.[6]
-
Off-Target Effects: In a whole organism, an agonist may interact with other receptors or cellular machinery, leading to unexpected side effects or a different pharmacological profile than observed in a single-receptor in vitro system.[7]
-
Species Differences: MRGPRX1 is a primate-specific receptor, and while "humanized" mouse models expressing human MRGPRX1 are used, they do not fully recapitulate human physiology.[8][9] Differences in downstream signaling components and metabolic pathways between mice and humans can still lead to divergent results.
-
Receptor Expression Levels and Cellular Context: The level of MRGPRX1 expression and the specific G proteins and signaling partners present in native sensory neurons can differ significantly from engineered cell lines, altering the agonist's functional response.[10]
Q2: What are the key signaling pathways activated by MRGPRX1, and how might they differ between in vitro and in vivo settings?
A2: MRGPRX1 is known to couple to multiple G protein subtypes, primarily Gαq and Gαi/o, leading to diverse downstream signaling cascades.[11][12]
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations, which is a common readout in in vitro assays.[13]
-
Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits released upon Gαi/o activation can directly modulate the activity of various ion channels.[14]
In vitro, assays are often designed to measure a single signaling output, such as calcium mobilization (Gαq) or β-arrestin recruitment. However, in vivo, an agonist will activate the full complement of signaling pathways available in the native sensory neurons. This can lead to complex biological responses, such as the modulation of neuronal excitability through effects on multiple ion channels, which are not fully captured by simplified in vitro assays. The phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another, further complicates the in vitro-in vivo correlation.[6][7] A G protein-biased agonist in vitro might have a very different physiological effect in vivo compared to a β-arrestin-biased agonist.[6]
Q3: How do I choose the right in vivo model for studying MRGPRX1 agonists?
A3: Due to the primate-specific expression of MRGPRX1, standard rodent models are not suitable for directly studying human MRGPRX1 agonists.[8][9] The most appropriate in vivo models are "humanized" transgenic mice, in which the endogenous mouse Mrgpr gene cluster is replaced with the human MRGPRX1 gene.[15][16] This allows for the study of human MRGPRX1 function in a living organism. When selecting or developing a humanized mouse model, it is crucial to ensure that the expression of human MRGPRX1 is driven by an appropriate promoter to recapitulate the native expression pattern in sensory neurons.[16]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Calcium Flux Assays
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. Autofluorescence from compounds or cell culture medium.[2] 2. Damaged or unhealthy cells with high basal calcium levels.[17] 3. Incomplete removal of extracellular dye.[18] | 1. Screen compounds for autofluorescence before the assay. Use phenol red-free medium. 2. Ensure cells are healthy and not overgrown. Use cells within a consistent and low passage number range. 3. Optimize wash steps after dye loading. Consider using a no-wash kit with a quencher dye.[18] |
| Low Signal-to-Noise Ratio | 1. Low receptor expression or inefficient G-protein coupling.[18] 2. Suboptimal agonist concentration. 3. Rapid receptor desensitization.[19] | 1. Validate receptor expression in your cell line. 2. Perform a full dose-response curve to determine the optimal agonist concentration (typically EC80-EC100).[18] 3. Use a kinetic plate reader to capture the transient calcium signal immediately after agonist addition.[19] |
| No Response to Agonist | 1. Inactive agonist. 2. Receptor is not functional or not expressed. 3. Incorrect assay buffer composition. | 1. Verify the purity and activity of your agonist stock. 2. Confirm receptor expression and use a known positive control agonist. 3. Ensure the assay buffer contains an appropriate concentration of calcium. |
β-Arrestin Recruitment Assays
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Constitutive receptor activity. 2. Non-specific binding of assay components. | 1. Reduce receptor expression levels. If possible, use an inverse agonist to reduce basal activity.[14] 2. Optimize assay conditions and include appropriate negative controls. |
| Low Signal Window | 1. Inefficient β-arrestin recruitment by the receptor-agonist complex. 2. Suboptimal ratio of receptor to β-arrestin constructs. | 1. Ensure you are using a validated cell line for your target. 2. Optimize the transfection ratios of your expression plasmids. |
| Inconsistent Results | 1. Cell passage number variability.[14] 2. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range for all experiments.[14] 2. Optimize and standardize incubation times. |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Solution |
| Lack of Efficacy in Itch/Pain Models | 1. Insufficient dose or suboptimal route of administration. 2. Rapid metabolism or clearance of the agonist.[4] 3. Poor bioavailability at the target site (e.g., spinal cord).[6] | 1. Perform a dose-response study. For pain studies, consider intrathecal administration to bypass the blood-brain barrier.[20][21] 2. Conduct pharmacokinetic studies to determine the in vivo half-life of your compound.[4] 3. Measure compound levels in the target tissue. |
| High Variability in Behavioral Responses | 1. Improper handling and habituation of animals.[22] 2. Inconsistent injection technique.[7] | 1. Ensure animals are properly acclimatized to the testing environment and handled consistently.[22] 2. Standardize the injection procedure (e.g., volume, depth, and location for intradermal or intrathecal injections).[7][23] |
| Unexpected Side Effects | 1. Off-target activity of the agonist. 2. Activation of MRGPRX1 in non-target tissues. | 1. Profile your agonist against a panel of other receptors. 2. Investigate the expression pattern of MRGPRX1 in your animal model. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected MRGPRX1 Agonists
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Chloroquine | Calcium Flux | HEK-MrgprX1 | EC50: 96 µM | [24] |
| Berbamine | Calcium Flux (CQ-induced) | HEK-MrgprX1 | IC50: 1.6 µM | [24] |
| Compound 16 | Gq Activation (BRET) | HEK293 | EC50: 50 nM | [11] |
Table 2: In Vivo Effective Doses of MRGPRX1 Agonists
| Compound | Animal Model | Behavioral Endpoint | Route of Administration | Effective Dose | Reference |
| BAM8-22 | Wild-type Mice | Scratching Behavior | Intradermal (cheek) | 100 µg | [1] |
| Chloroquine | Wild-type Mice | Scratching Behavior | Intradermal | Induces itch | [25] |
| BAM8-22 | Humanized MRGPRX1 Mice | Attenuation of Neuropathic Pain | Intrathecal | 0.5 mM, 5 µL | [15] |
Experimental Protocols
1. In Vitro Calcium Flux Assay
This protocol is adapted for a 96-well plate format using a fluorescent plate reader.
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human MRGPRX1.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Ligand Preparation:
-
Prepare a stock solution of the MRGPRX1 agonist.
-
Perform a serial dilution of the agonist in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F/F₀).
-
Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
2. In Vivo Scratching Behavior Assay in Mice
This protocol is for assessing itch-related behavior following intradermal injection.
-
Animal Acclimatization:
-
House mice individually in observation chambers for at least 30 minutes before the experiment to allow for acclimatization.[22]
-
-
Pruritogen Injection:
-
Gently restrain the mouse and inject the MRGPRX1 agonist (e.g., 50 µL of BAM8-22 solution) intradermally into the nape of the neck or cheek using a 31G insulin syringe.[7]
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the mouse's behavior using a video camera for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
A blinded observer should manually count the number of scratching bouts directed towards the injection site. A scratching bout is defined as a series of rapid movements of the hind paw towards the head, followed by returning the paw to the floor.[26]
-
Alternatively, automated video analysis software can be used for quantification.[27]
-
Compare the number of scratches in the agonist-treated group to a vehicle-treated control group.
-
Visualizations
Caption: MRGPRX1 Signaling Pathways.
Caption: In Vitro Calcium Flux Assay Workflow.
Caption: In Vivo Itch Behavioral Assay Workflow.
Caption: Challenges in In Vitro-In Vivo Correlation.
References
- 1. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. [PDF] Berbamine Reduces Chloroquine-Induced Itch in Mice through Inhibition of MrgprX1 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 12. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. benchchem.com [benchchem.com]
- 15. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 16. MRGPRX1 Knockout cell line (NCM460) | Ubigene [ubigene.us]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. forum.painresearcher.net [forum.painresearcher.net]
- 21. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Berbamine Reduces Chloroquine-Induced Itch in Mice through Inhibition of MrgprX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sensory neuron-specific GPCR Mrgprs are itch receptors mediating chloroquine-induced pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studies for allergies|Contracted studies|KAC Co., Ltd. [kacnet.co.jp]
- 27. thestacks.org [thestacks.org]
Technical Support Center: Controlling for Vehicle Effects in MRGPRX1 Agonist Experiments
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and controlling for vehicle-related effects in Mas-related G protein-coupled receptor X1 (MRGPRX1) agonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for solubilizing MRGPRX1 agonists?
A1: Many small molecule MRGPRX1 agonists are hydrophobic and require organic solvents or other solubilizing agents. The most common vehicles include:
-
Dimethyl sulfoxide (DMSO): Widely used for in vitro studies due to its strong solubilizing power.[1][2][3][4]
-
Cyclodextrins: These are used to increase the aqueous solubility of hydrophobic compounds for both in vitro and in vivo applications.[5][6][7] A specific example for an in vivo MRGPRX1 agonist study is a combination of DMSO and a cyclodextrin derivative in saline.[8]
-
Ethanol: Sometimes used, but its potential effects on cellular systems require careful control.[2]
Q2: At what concentration does DMSO become toxic to cells?
A2: The cytotoxicity of DMSO is cell-line dependent.[3][4] For most cell lines, including HEK293 cells commonly used for MRGPRX1 expression, it is recommended to keep the final DMSO concentration at or below 0.1% for long-term exposure.[3][9] For short-term assays, concentrations up to 1% may be tolerated, but this should be empirically determined for your specific cell line and assay duration.[4]
Q3: Can the vehicle itself activate MRGPRX1 or interfere with the signaling pathway?
A3: While there is no direct evidence of common vehicles like DMSO activating MRGPRX1, they can have off-target effects on cellular signaling pathways.[10][11] For example, DMSO has been shown to modulate the activity of various kinases and other signaling proteins.[10] Therefore, a vehicle control is crucial to distinguish the agonist-specific effects from any vehicle-induced artifacts.
Q4: How can I be sure my MRGPRX1 agonist is fully dissolved in the vehicle?
A4: Poor solubility can lead to inaccurate agonist concentrations and unreliable results. To ensure complete dissolution, it is advisable to prepare a high-concentration stock solution in 100% DMSO.[12] When preparing working solutions, dilute the stock in aqueous buffer. Visual inspection for any precipitation is important. If solubility issues persist, consider using solubilizing agents like cyclodextrins.[12]
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Assays (e.g., Calcium Flux)
-
Possible Cause: The vehicle is causing a non-specific response or cellular stress. Unhealthy or dying cells can have dysregulated intracellular calcium levels, leading to a high baseline signal.[13]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration of the Vehicle: Run a dose-response experiment with the vehicle alone to find the highest concentration that does not elicit a significant signal in your assay.[9]
-
Optimize Vehicle Concentration: Aim for a final DMSO concentration below 0.5%, and ideally at or below 0.1%.[3][9]
-
Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the vehicle concentration used is not cytotoxic to your cells.[14]
-
Consider Alternative Vehicles: If high background persists even at low DMSO concentrations, explore other solvents or solubilizing agents like hydroxypropyl-β-cyclodextrin.
-
Issue 2: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Inconsistent vehicle concentration across experiments or agonist precipitation.
-
Troubleshooting Steps:
-
Standardize Vehicle Preparation: Prepare a large batch of the vehicle to be used across a set of experiments to minimize variability.
-
Ensure Consistent Final Vehicle Concentration: When preparing serial dilutions of your agonist, ensure that the final concentration of the vehicle (e.g., DMSO) remains constant in all wells, including the vehicle control.[9]
-
Check for Agonist Precipitation: After diluting the agonist stock in aqueous buffer, visually inspect for any cloudiness or precipitate. If observed, consider reformulating with a solubilizing agent.
-
Issue 3: Unexpected Results in Fluorescence-Based Assays
-
Possible Cause: Interference from cyclodextrins in the vehicle.
-
Troubleshooting Steps:
-
Assess Vehicle Interference: Run a control with the vehicle alone to see if it affects the fluorescence readout. Cyclodextrins can form inclusion complexes with fluorescent dyes, leading to fluorescence enhancement.[15][16][17][18][19]
-
Choose an Appropriate Assay: If cyclodextrin interference is suspected, consider using a non-fluorescence-based assay, such as a BRET-based G-protein activation assay or an IP-One assay for Gq signaling.[8][20]
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Cell-Based Assays
| DMSO Concentration | Expected Effect | Recommendations | Citations |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive primary cells and long-term exposure studies. | [3][4][9] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays, but validation is recommended. | [1][3][9] |
| 0.5% - 1.0% | Increased potential for cytotoxicity and effects on cell proliferation. | Short-term exposure may be possible for some robust cell lines. | [1][2][4][9] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally not recommended for cell-based assays. | [1][2][9] |
Experimental Protocols
Protocol 1: Preparation of a Vehicle Control for In Vitro MRGPRX1 Agonist Experiments
This protocol assumes the agonist is prepared as a 10 mM stock in 100% DMSO and the final desired agonist concentrations range from 1 nM to 10 µM, with a final DMSO concentration of 0.1%.
-
Prepare Agonist Stock: Dissolve the MRGPRX1 agonist in 100% DMSO to a stock concentration of 10 mM.
-
Prepare Intermediate Agonist Dilutions: Perform serial dilutions of the 10 mM agonist stock in 100% DMSO to create a range of intermediate stocks.
-
Prepare Final Agonist Solutions: Dilute each intermediate agonist stock 1:1000 in the final assay buffer. This will result in the desired final agonist concentrations with a final DMSO concentration of 0.1%.
-
Prepare Vehicle Control: Prepare a vehicle control by diluting 100% DMSO 1:1000 in the final assay buffer. This ensures the vehicle control contains the exact same 0.1% DMSO concentration as the test wells.
-
Assay Plate Layout: Include wells with cells treated with the vehicle control and wells with untreated cells (assay buffer only) to assess baseline activity.
Protocol 2: Preparation of a Vehicle Control for In Vivo Mouse Itch Behavior Experiments
This protocol is based on a published study using a combination of DMSO and cyclodextrin.[8]
-
Vehicle Composition: 5% DMSO + 95% saline (0.9% NaCl) containing 20% (w/v) sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Preparation of the Vehicle: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of sterile 0.9% saline. b. To prepare 1 mL of the final vehicle, mix 50 µL of 100% DMSO with 950 µL of the 20% SBE-β-CD in saline solution.
-
Preparation of Agonist Solution: Dissolve the MRGPRX1 agonist in the prepared vehicle to the desired final concentration for injection.
-
Administration: a. Acclimatize the mice to the experimental setup.[8] b. Subcutaneously inject a defined volume (e.g., 50 µL) of either the agonist solution or the vehicle control into the nape of the neck.[8][21] c. Immediately after injection, place the mouse in an observation chamber.[8]
-
Data Collection: Record the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).[8]
Mandatory Visualization
Caption: MRGPRX1 signaling pathways.
Caption: Workflow for vehicle control in MRGPRX1 agonist experiments.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hek293.com [hek293.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
interpreting complex data from MRGPRX1 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data from Mas-related G protein-coupled receptor X1 (MRGPRX1) functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by MRGPRX1?
A1: MRGPRX1 is known to couple to multiple G protein subtypes, primarily Gαq/11 and Gαi/o.[1][2][3] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Q2: Which cell lines are suitable for expressing MRGPRX1 for functional assays?
A2: HEK293T cells are commonly used for transient or stable expression of MRGPRX1 in functional assays such as calcium imaging and BRET.[1][4] For researchers looking for a pre-made solution, stable cell lines expressing MRGPRX1 are also commercially available.[5][6] When choosing a cell line, it is crucial to ensure it has the necessary machinery for the specific downstream signaling pathway being investigated. For instance, some cell lines may require co-transfection with a promiscuous G protein like Gα16 to couple the receptor to a detectable calcium signal.[7]
Q3: What are the most common functional assays to study MRGPRX1 activation?
A3: The most common functional assays for MRGPRX1 include:
-
Calcium Imaging Assays: These assays are used to measure the increase in intracellular calcium upon Gαq activation.[5][8] They are a robust and widely used method for assessing agonist potency and efficacy.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET assays are employed to study G protein activation by measuring the interaction between the receptor and the G protein subunits.[4][9] This method can be adapted to study both Gαq and Gαi activation.
-
β-Arrestin Recruitment Assays: These assays, such as those based on enzyme fragment complementation, measure the recruitment of β-arrestin to the activated receptor.[10][11] This is important for studying receptor desensitization, internalization, and biased agonism.
Q4: How do I select the appropriate agonist concentration range for my experiments?
A4: To determine the optimal agonist concentration range, it is essential to perform a dose-response curve. This involves testing a wide range of agonist concentrations, typically from picomolar to micromolar, to determine the EC50 value (the concentration that produces 50% of the maximal response).[1] A good starting point is to review the literature for known agonists of MRGPRX1 and their reported potencies.[12][13] The final concentration range should span from below the EC50 to a concentration that elicits a maximal response.
Troubleshooting Guides
Calcium Imaging Assays
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. Constitutive Receptor Activity: Some GPCRs exhibit basal activity even without an agonist.[7] 2. Cell Health Issues: Unhealthy or dying cells can have dysregulated calcium homeostasis. 3. Dye Overloading or Leakage: Excessive dye concentration or incomplete washout can lead to high background fluorescence.[14] | 1. If possible, use an inverse agonist to reduce basal activity.[7] 2. Ensure cells are healthy and within a consistent, low passage number. Use fresh culture medium and reagents. 3. Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure thorough washing steps to remove extracellular dye. |
| Low or No Signal Window | 1. Low Receptor Expression: Insufficient receptor on the cell surface will result in a weak signal.[7] 2. Inefficient G-protein Coupling: The cell line may not endogenously express the correct G protein subtype for robust coupling to the calcium pathway.[7] 3. Inactive Agonist: The agonist may have degraded or be at an incorrect concentration.[7] 4. Issues with Assay Buffer: Components in the assay buffer may interfere with receptor activation or the fluorescent signal. | 1. Verify receptor expression using methods like Western blotting or ELISA.[7] 2. Consider co-transfecting a promiscuous G protein, such as Gα16, to enhance coupling to the calcium pathway.[7] 3. Use a fresh batch of agonist and verify its concentration. Perform a full dose-response curve.[7] 4. Use a simple, well-defined assay buffer (e.g., HBSS with calcium and magnesium). |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to variable responses.[15] 2. "Edge Effects": Wells on the edge of the microplate can experience different temperature and evaporation rates.[15] 3. Pipetting Errors: Inaccurate or inconsistent liquid handling.[15] | 1. Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. 3. Calibrate pipettes regularly and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).[7] |
BRET Assays
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. High Basal G protein Interaction: Some receptor-G protein pairs may have a high basal proximity.[16] 2. Overexpression of BRET components: Excessively high expression of the donor (e.g., Rluc) and acceptor (e.g., GFP) can lead to non-specific interactions. | 1. Optimize the ratio of receptor to G protein plasmids during transfection. 2. Perform a titration of the transfection reagents and plasmid DNA to find the optimal expression levels that provide a good signal window with low background. |
| Low Signal Window | 1. Suboptimal Donor/Acceptor Ratio: The ratio of the BRET donor and acceptor is critical for an efficient energy transfer. 2. Inefficient G protein Coupling: The specific G protein subtype being studied may not be the primary coupler for the receptor.[2][3] 3. Short Substrate Incubation Time: Insufficient time for the luciferase substrate to react can result in a weak signal. | 1. Titrate the ratio of donor- and acceptor-tagged constructs to determine the optimal ratio. 2. Test different G protein subtypes known to couple with MRGPRX1 (Gαq, Gαi). 3. Optimize the incubation time with the luciferase substrate according to the manufacturer's instructions. |
Experimental Protocols
Calcium Imaging Assay Protocol
-
Cell Culture and Plating:
-
Culture HEK293T cells stably or transiently expressing MRGPRX1 in a black, clear-bottom 96-well plate.
-
Allow cells to grow to near confluency (80-90%).
-
-
Dye Loading:
-
Wash the cells once with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in the dye solution for 30-60 minutes at 37°C, protected from light.[7]
-
-
Ligand Preparation:
-
Prepare a stock solution of the MRGPRX1 agonist.
-
Create a serial dilution of the agonist in the assay buffer at the desired final concentrations (e.g., 2x the final concentration if adding an equal volume to the wells).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) equipped with an injector to add the agonist to the wells.
-
Measure the fluorescence intensity before (baseline) and after ligand addition in real-time.[17]
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well (e.g., maximum signal - baseline).
-
Plot the change in fluorescence against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of the ligand.[7]
-
BRET Assay for G-protein Activation Protocol
-
Cell Transfection:
-
Cell Plating:
-
After 18-24 hours of transfection, harvest the cells and reseed them in an opaque white-bottom 96-well assay plate at a density of 30,000–50,000 cells per well.[4]
-
-
Assay Procedure:
-
After another 24 hours, remove the culture medium.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately before reading, add the agonist at various concentrations.
-
-
Data Acquisition:
-
Measure the luminescence signal at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
The change in the BRET signal (ΔBRET) is calculated as the difference between the BRET signal in the presence of the ligand and the vehicle control.[9]
-
Plot the ΔBRET against the log of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Signaling Pathways and Workflows
Caption: MRGPRX1 Gq and Gi Signaling Pathways.
Caption: Workflow for a Calcium Imaging Assay.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ChemiSCREEN™ MRGPRX1 Receptor Stable Cell Line [discoverx.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling MRGPRX1 agonist 2
Welcome to the technical support center for MRGPRX1 agonist 2 (also known as compound 1a). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, as well as troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
I. Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. Can be shipped at room temperature. |
| In Solvent | -80°C | 1 year | Prepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area and avoid contact with eyes and skin.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Hygroscopic Nature: The compound is potentially hygroscopic. Store in a desiccator to prevent moisture absorption.
II. Reconstitution and Solution Stability
Solubility Information:
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL |
Reconstitution Protocol for In Vitro Assays:
-
Prepare a Stock Solution: To create a stock solution, dissolve the powdered this compound in 100% DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of compound.
-
Sonication: If the compound does not dissolve readily, sonication is recommended to aid dissolution.
-
Working Solutions: Prepare working solutions by diluting the DMSO stock solution in your desired aqueous buffer (e.g., PBS, HBSS). It is recommended to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced cellular toxicity.
-
Fresh Preparation: For best results, prepare working solutions fresh on the day of the experiment. Aqueous solutions of the compound are not recommended for storage for more than one day.
III. Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Low or No Signal in a Calcium Flux Assay
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound. |
| Poor Solubility | Ensure the compound is fully dissolved in DMSO before preparing the working solution. Use sonication if necessary. Verify that the final DMSO concentration in the assay is compatible with the compound's solubility in the aqueous buffer. |
| Incorrect Agonist Concentration | As this compound is a positive allosteric modulator (PAM), its effect is dependent on the presence of an orthosteric agonist (e.g., BAM8-22). Optimize the concentration of the orthosteric agonist first. Then, perform a dose-response curve for this compound to determine its optimal concentration. |
| Cell Health Issues | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. Run a positive control with a known MRGPRX1 agonist or a calcium ionophore to confirm cell viability and responsiveness. |
| Receptor Desensitization | High concentrations of agonists can lead to receptor desensitization. Optimize the incubation time and agonist concentrations to avoid this. |
Problem 2: High Background Signal or Non-specific Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the assay is below 0.5%, as higher concentrations can have non-specific effects on cells. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the concentrations of this compound used are cytotoxic. |
| Assay Artifacts | Some compounds can interfere with the fluorescence signal. Run a control with the compound in the absence of cells to check for auto-fluorescence. |
IV. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound 1a) is a potent and orally active positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1) with an EC50 of 0.48 μM.[2] As a PAM, it enhances the activity of the endogenous orthosteric agonist (like BAM8-22) at the receptor, rather than directly activating the receptor itself.[3] This makes it a valuable tool for studying neuropathic pain, as it can potentiate the analgesic effects of endogenous agonists that are upregulated in pain states.[3]
Q2: How does MRGPRX1 activation lead to a cellular response?
A2: MRGPRX1 is known to couple to both Gq and Gi/o G-proteins.[4] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal can be measured using calcium-sensitive dyes in a calcium flux assay. The Gi/o pathway activation can lead to the inhibition of adenylyl cyclase and modulation of ion channels.
Q3: Can I use this compound in vivo?
A3: Yes, this compound has been shown to be orally active and can reduce behavioral heat hypersensitivity in a neuropathic pain model in humanized MRGPRX1 mice.[3]
Q4: What are some important considerations when interpreting data from experiments with this compound?
A4: Since this compound is a PAM, its effects are dependent on the presence of an orthosteric agonist. The observed potency and efficacy of the PAM can be influenced by the concentration of the orthosteric agonist used. It is also important to consider that the level of receptor expression and the efficiency of receptor-G protein coupling can vary between different cell systems, which may affect the observed activity of the PAM.
V. Experimental Protocols and Visualizations
MRGPRX1 Signaling Pathway
Caption: MRGPRX1 signaling upon activation by an orthosteric agonist and a PAM.
Experimental Workflow: In Vitro Calcium Flux Assay
Caption: A typical workflow for an in vitro calcium flux assay.
Logical Relationship: Troubleshooting Low Signal in Calcium Flux Assay
Caption: Troubleshooting logic for low signal in a calcium flux assay.
References
identifying and mitigating non-specific binding of MRGPRX1 agonist 2
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding when working with MRGPRX1 agonist 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it function?
A1: this compound (also known as compound 1a) is a potent positive allosteric modulator (PAM) for the Mas-related G protein-coupled receptor X1 (MRGPRX1), with an EC50 of 0.48 μM.[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist (like the endogenous peptide BAM8-22).[2] This is critical for assay design, as its binding site is distinct from the primary agonist binding pocket.[3]
Q2: What is non-specific binding (NSB) and why is it a problem in my assay?
A2: Non-specific binding refers to the attachment of your test compound (e.g., a radiolabeled ligand or this compound) to components other than the MRGPRX1 receptor.[4] This can include binding to the plastic of the assay plate, filter membranes, or other proteins in the cell preparation.[4][5] High NSB creates background noise, which can obscure the true specific binding signal, leading to an inaccurate calculation of receptor affinity (Kd) and density (Bmax), and a reduced signal-to-noise ratio.[4]
Q3: What are the common causes of high non-specific binding in GPCR assays?
A3: Several factors can contribute to high NSB:
-
Ligand Properties : Highly lipophilic (fat-soluble) compounds tend to have higher NSB due to their affinity for the lipid cell membrane.[4]
-
Radioligand Concentration : Using excessively high concentrations of a radiolabeled ligand can saturate specific binding sites and increase binding to non-specific sites.[4]
-
Inadequate Blocking : Failure to block non-specific sites on assay surfaces (plates, filters) and within the membrane preparation can lead to a high background signal.[5]
-
Suboptimal Assay Conditions : Buffer composition, pH, ionic strength, and temperature can all influence the extent of NSB.[4][6]
Q4: How can I experimentally measure non-specific binding?
A4: Non-specific binding is typically determined by measuring the binding of your labeled ligand in the presence of a high concentration (usually 100- to 1000-fold higher than its Ki or Kd) of an unlabeled "cold" competitor that targets the same binding site.[5] This competitor saturates the specific binding sites on MRGPRX1, so any remaining measured signal from the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold competitor).[5]
Troubleshooting Guide: Identifying & Mitigating Non-Specific Binding
High non-specific binding can compromise your results. Follow this systematic approach to diagnose and resolve the issue.
Logical Flow for Troubleshooting NSB
The following flowchart outlines a step-by-step process for troubleshooting high non-specific binding in your MRGPRX1 assay.
Caption: Troubleshooting flowchart for high non-specific binding.
Quantitative Data Summary
The affinity and potency of ligands are key parameters. This compound is a PAM, and its effect is measured in the presence of an agonist.
Table 1: Profile of Selected MRGPRX1 Ligands
| Compound | Type | Affinity/Potency | Reference |
|---|---|---|---|
| BAM8-22 | Endogenous Agonist | Activates MRGPRX1 | [7][8] |
| Compound 16 | Synthetic Agonist | High potency and selectivity | [9][10] |
| This compound | PAM | EC50 = 0.48 μM | [1] |
| ML382 | PAM | Enhances BAM8-22 activity |[2][8] |
Table 2: Impact of Assay Components on Non-Specific Binding
| Component | Potential Issue | Recommended Action | Rationale |
|---|---|---|---|
| Buffer pH | Suboptimal pH can increase charge-based interactions. | Test a range of pH values around the physiological pH (7.4). | Matching the buffer pH to the isoelectric point of interfering proteins can minimize their charge and reduce NSB.[11] |
| Salt Conc. | Low ionic strength can promote electrostatic NSB. | Increase NaCl concentration (e.g., 100-150 mM). | Higher salt concentrations shield charged molecules, reducing their non-specific interaction with surfaces.[11] |
| Detergents | Hydrophobic interactions with plastics or membranes. | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20, Triton X-100). | Detergents disrupt hydrophobic interactions that cause compounds to stick to surfaces.[11][12] |
| Blocking Agents | Unoccupied sites on surfaces bind the ligand. | Add a protein blocker like 0.1-1% Bovine Serum Albumin (BSA) or casein to the buffer. | These proteins coat surfaces, preventing the ligand from binding non-specifically.[11][12][13] |
| Assay Plastics | High-binding plates can increase surface NSB. | Use low-binding microplates. | Specialized plates have surfaces treated to reduce the adsorption of proteins and small molecules. |
Detailed Experimental Protocols
A radioligand competition binding assay is a standard method to characterize the binding of an unlabeled ligand (like this compound) and to quantify NSB.
Protocol: Radioligand Competition Binding Assay
This protocol is designed to measure how this compound competes with a known radiolabeled ligand for binding to MRGPRX1 expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Cell membrane preparation from the above cells
-
Radiolabeled MRGPRX1 antagonist (e.g., ³H-labeled specific antagonist)
-
This compound (unlabeled)
-
Unlabeled orthosteric antagonist (for NSB determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and microplate scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Plate Setup : Prepare a 96-well plate. Designate wells for total binding, non-specific binding (NSB), and competitor concentrations (this compound).
-
Reagent Addition :
-
Total Binding Wells : Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the MRGPRX1 membrane preparation.
-
NSB Wells : Add 50 µL of a high concentration of unlabeled orthosteric antagonist, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Competition Wells : Add 50 µL of this compound at varying concentrations (serial dilutions), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation : Seal the plate and incubate with gentle shaking for a predetermined time (e.g., 60-90 minutes) at room temperature to reach equilibrium.[14]
-
Harvesting : Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting : Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis :
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
-
MRGPRX1 Signaling Pathway
Understanding the downstream signaling of MRGPRX1 can help in designing functional assays to confirm agonist activity and rule out artifacts. MRGPRX1 is known to couple primarily through Gq/11 proteins, but can also signal via Gi.[9][15]
Caption: Simplified MRGPRX1 signaling through Gq and Gi pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 10. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
optimizing transfection efficiency for MRGPRX1 expression
Welcome to the technical support center for optimizing the transfection and expression of Mas-related G protein-coupled receptor X1 (MRGPRX1). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter when expressing MRGPRX1 in host cells.
| Problem | Potential Cause | Recommended Solution |
| Low or No MRGPRX1 Expression | Suboptimal Transfection Efficiency: The plasmid DNA may not be efficiently entering the cells. | 1. Optimize Transfection Protocol: Systematically vary the DNA-to-reagent ratio and the total amount of DNA used. Refer to the data tables below for starting recommendations for common reagents. 2. Verify Cell Health and Confluency: Ensure cells are healthy, actively dividing, and are 70-90% confluent at the time of transfection.[1] Use cells with a low passage number (<30). 3. Check DNA Quality: Use high-purity, endotoxin-free plasmid DNA. Confirm DNA integrity and concentration before transfection. An A260/A280 ratio of ~1.8 is recommended. |
| Poor Protein Folding or Trafficking: MRGPRX1, like many GPCRs, may misfold or be retained in the endoplasmic reticulum (ER). | 1. Lower Expression Temperature: After transfection, incubate cells at a lower temperature (e.g., 28-30°C) to slow down protein synthesis and promote proper folding. 2. Co-express Chaperones: Consider co-transfecting with molecular chaperones that can assist in protein folding. | |
| Plasmid-related Issues: The plasmid construct itself may be problematic. | 1. Vector Size: Larger plasmids can have lower transfection efficiency.[2][3][4][5][6] If possible, use a smaller expression vector. 2. Promoter Strength: A very strong promoter can lead to rapid overexpression and misfolding. Consider using a weaker or inducible promoter. | |
| High Cell Death or Toxicity After Transfection | Toxicity from Transfection Reagent: Cationic lipids and other reagents can be toxic to cells. | 1. Optimize Reagent Amount: Perform a titration to find the lowest effective concentration of the transfection reagent. 2. Change Media Post-Transfection: For sensitive cell lines, replace the transfection medium with fresh, complete growth medium 4-6 hours after adding the transfection complexes. |
| GPCR Overexpression Toxicity: High levels of MRGPRX1 expression can be inherently toxic to cells, potentially by sequestering G proteins or through constitutive activity.[7] | 1. Use an Inducible Expression System: This allows for initial cell growth to a high density before inducing the expression of the potentially toxic receptor. 2. Reduce Amount of DNA: Lowering the amount of plasmid DNA in the transfection mix can reduce the overall expression level of MRGPRX1. | |
| Poor Cell Health Pre-Transfection: Unhealthy cells are more susceptible to the stresses of transfection. | Ensure cells are in optimal condition before starting the experiment. Do not use cultures that are overgrown or have been in culture for an extended period. | |
| Inconsistent or Non-Reproducible Results | Variability in Cell Culture: Changes in cell passage number, confluency, and overall health can lead to inconsistent results. | 1. Standardize Cell Culture Practices: Use cells from a consistent passage number range for all experiments. Seed cells at the same density to ensure consistent confluency at the time of transfection. 2. Monitor Cell Viability: Regularly check the viability of your cell stocks. |
| Inconsistent Reagent Preparation: Improper mixing or incubation of transfection complexes can affect efficiency. | Prepare a master mix of DNA and transfection reagent for replicate samples to minimize pipetting errors. Ensure consistent incubation times for complex formation. |
Frequently Asked Questions (FAQs)
Q1: Which cell line is best for expressing MRGPRX1?
A1: HEK293T cells are a commonly used and highly effective cell line for the transient expression of MRGPRX1 and other GPCRs.[8] They are easy to culture and transfect, and they express the SV40 large T-antigen, which promotes high levels of plasmid replication.[9][8]
Q2: Should I use serum in the medium during transfection?
A2: This depends on the transfection reagent. For many lipid-based reagents, it is recommended to form the DNA-lipid complexes in a serum-free medium, such as Opti-MEM™, as serum proteins can interfere with complex formation.[1][10] However, the transfection complexes can often be added to cells cultured in a complete medium containing serum.[10] Always refer to the manufacturer's protocol for your specific reagent.
Q3: How can I confirm that MRGPRX1 is expressed on the cell surface?
A3: Several methods can be used to quantify the cell surface expression of MRGPRX1:
-
Whole-Cell ELISA: This method uses an antibody targeting an extracellular epitope tag (e.g., HA or FLAG) on the N-terminus of the receptor.[11]
-
Radioligand Binding Assays: Using a radiolabeled, membrane-impermeable ligand that binds specifically to MRGPRX1 can quantify the number of functional receptors on the cell surface.[12]
-
Flow Cytometry: If MRGPRX1 is tagged with a fluorescent protein or if a fluorescently labeled antibody against an extracellular epitope is available, flow cytometry can be used to quantify the percentage of expressing cells and the relative expression level.
Q4: My MRGPRX1 protein appears to be the correct size on a Western blot, but I don't see any functional response in my downstream assays. What could be the problem?
A4: This issue often points to improper protein folding or trafficking. Even if the full-length protein is synthesized, it may be retained within the cell (e.g., in the ER) and not transported to the plasma membrane where it can interact with its ligands and signaling partners. To address this, you can try lowering the post-transfection incubation temperature or co-expressing molecular chaperones as mentioned in the troubleshooting guide. It is also crucial to verify cell surface expression using one of the methods described in Q3.
Q5: What is the typical signaling pathway for MRGPRX1?
A5: MRGPRX1 is known to couple to both Gq and Gi signaling pathways.[13] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.
Quantitative Data and Optimization Tables
The optimal conditions for transfection are highly cell-type and reagent-dependent. The following tables provide recommended starting conditions for optimizing MRGPRX1 expression in HEK293T cells using common transfection reagents. It is highly recommended to perform a titration of the transfection reagent and DNA concentration for your specific experimental setup.
Table 1: Recommended Starting Conditions for Lipid-Based Transfection in a 6-Well Plate
| Parameter | Lipofectamine® 3000[14][15] | Lipofectamine® 2000 | Polyethylenimine (PEI)[16][17] |
| Cell Seeding Density | 2.5 - 3.0 x 10^5 cells/well | 2.5 - 3.0 x 10^5 cells/well | 2.0 - 2.5 x 10^5 cells/well |
| Confluency at Transfection | 70-90% | 80-90% | 50-80% |
| Plasmid DNA per well | 2.5 µg | 2.5 µg | 2.0 µg |
| P3000™ Reagent (for Lipo 3000) | 5.0 µL | N/A | N/A |
| Transfection Reagent per well | 3.75 - 7.5 µL | 5.0 - 10.0 µL | 6.0 µL (assuming 1 mg/mL stock) |
| DNA:Reagent Ratio (µg:µL) | 1:1.5 to 1:3 | 1:2 to 1:4 | 1:3 |
| Complex Formation Medium | Opti-MEM™ I Reduced Serum Medium | Opti-MEM™ I Reduced Serum Medium | Serum-free DMEM or Opti-MEM™ |
| Complex Incubation Time | 10-15 minutes | 20 minutes | 10-15 minutes |
Table 2: General Parameters for Electroporation
| Parameter | Recommendation |
| Cell Density | 1 x 10^6 to 5 x 10^6 cells/mL |
| DNA Amount | 10-20 µg |
| Pulse Conditions | Varies by instrument and cell type. Consult the manufacturer's recommendations for HEK293T cells as a starting point. |
| Buffer | Use a buffer specifically designed for electroporation to maintain cell viability. |
Experimental Protocols
Protocol: Transient Transfection of MRGPRX1 in HEK293T Cells using Lipid-Based Reagent
This protocol provides a general procedure for transfecting HEK293T cells in a 6-well plate format.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MRGPRX1 expression plasmid (high purity)
-
Lipid-based transfection reagent (e.g., Lipofectamine® 3000)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (typically 2.5 - 3.0 x 10^5 cells per well).
-
Preparation of DNA and Reagent Mixtures (Day of Transfection):
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the MRGPRX1 plasmid DNA in 125 µL of Opti-MEM™. If using Lipofectamine® 3000, add 5.0 µL of P3000™ reagent, mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 - 7.5 µL of the lipid transfection reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Formation of Transfection Complexes:
-
Add the diluted DNA from Tube A to the diluted transfection reagent in Tube B.
-
Mix gently by pipetting up and down and incubate for 10-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection of Cells:
-
Gently add the 250 µL of the transfection complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2).
-
After 4-6 hours, the medium can be replaced with fresh, complete growth medium if toxicity is a concern.
-
-
Expression and Analysis:
-
Allow 24-48 hours for gene expression.
-
Harvest cells for downstream analysis (e.g., Western blot, functional assays, or cell surface expression analysis).
-
Visualizations
Caption: MRGPRX1 dual signaling pathways.
Caption: Typical transient transfection workflow.
Caption: Troubleshooting logic for low MRGPRX1 expression.
References
- 1. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 2. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of lentiviral vector genome size and producer cell genomic to gag-pol mRNA ratios on packaging efficiency and titre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Plasmid DNA Size on Chitosan or Polyethyleneimine Polyplexes Formulation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 9. affigen.com [affigen.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 17. addgene.org [addgene.org]
Validation & Comparative
A Comparative Analysis of MRGPRX1 Agonist 2 and BAM8-22 Activity on the Mas-Related G Protein-Coupled Receptor X1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two distinct modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1): the synthetic positive allosteric modulator (PAM) MRGPRX1 agonist 2 and the endogenous peptide agonist BAM8-22. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in research settings.
Executive Summary
MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons that plays a crucial role in mediating itch and pain signals.[1] Modulation of MRGPRX1 activity is a promising therapeutic strategy for managing chronic pain and pruritus. This guide focuses on two key compounds:
-
BAM8-22: An endogenous peptide fragment derived from proenkephalin A that acts as a potent full agonist of MRGPRX1.[2][3] It is widely used as a tool compound to study MRGPRX1 function.
-
This compound (also known as compound 1a): A synthetic, small-molecule positive allosteric modulator (PAM) of MRGPRX1.[4] As a PAM, it enhances the activity of the endogenous agonist but has no intrinsic agonist activity on its own.
This comparison highlights the fundamental differences in their mechanisms of action and provides a framework for understanding their respective activities.
Data Presentation: Quantitative Comparison of Agonist and PAM Activity
The following table summarizes the key pharmacological parameters for BAM8-22 and this compound, derived from in vitro assays. It is important to note that a direct comparison of potency (EC50/IC50) is nuanced due to their different mechanisms of action.
| Parameter | BAM8-22 | This compound (compound 1a) | Reference |
| Compound Type | Full Agonist | Positive Allosteric Modulator (PAM) | [4][5] |
| Potency (EC50/IC50) | 8 - 150 nM (EC50 for agonism) | 0.48 µM (EC50 for PAM activity) | [3][4] |
| Mechanism of Action | Directly binds to the orthosteric site to activate MRGPRX1. | Binds to an allosteric site to potentiate the effect of an orthosteric agonist (e.g., BAM8-22). | [4][6] |
Note: The EC50 for this compound reflects its ability to potentiate the activity of an agonist, not its intrinsic ability to activate the receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of MRGPRX1 modulators.
Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled receptors like MRGPRX1, which leads to an increase in intracellular calcium concentration.
Objective: To measure the potency and efficacy of MRGPRX1 agonists and the potentiating effect of PAMs.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding human MRGPRX1.
-
Cell Plating: Transfected cells are seeded into 96-well black-walled, clear-bottom plates and cultured for 24-48 hours.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Preparation: Serial dilutions of the agonist (BAM8-22) and/or PAM (this compound) are prepared. For PAM testing, the PAM is often pre-incubated with the cells before the addition of the agonist.
-
Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated injection of the compounds. The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time.[2]
-
Data Analysis: The peak fluorescence response is normalized to the baseline. Dose-response curves are generated by plotting the normalized response against the compound concentration. The EC50 values are calculated using a nonlinear regression model.
G Protein Dissociation Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays can be used to directly measure the interaction between the G protein subunits upon receptor activation.
Objective: To quantify the activation of specific G protein subtypes (Gq and Gi) by MRGPRX1 modulators.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding MRGPRX1, a Gα subunit (e.g., Gαq or Gαi) fused to a Renilla luciferase (RLuc), and a Gγ subunit fused to a green fluorescent protein (GFP).
-
Cell Plating and Starvation: Transfected cells are plated in 96-well white-walled, clear-bottom plates and serum-starved for several hours before the assay.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Compound Addition: The agonist (BAM8-22), alone or in combination with the PAM (this compound), is added to the wells.
-
BRET Signal Measurement: The plate is read in a BRET-capable plate reader that measures the light emission at wavelengths corresponding to both RLuc and GFP.
-
Data Analysis: The BRET ratio is calculated as the ratio of GFP emission to RLuc emission. A decrease in the BRET ratio indicates dissociation of the Gα and Gβγ subunits, signifying receptor activation. Dose-response curves are generated to determine EC50 values.[6][7]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the MRGPRX1 signaling pathway and a typical experimental workflow for assessing agonist and PAM activity.
Caption: MRGPRX1 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Concluding Remarks
The comparison between this compound and BAM8-22 underscores the diverse pharmacological approaches to modulating MRGPRX1. BAM8-22 serves as a potent, direct activator, making it an invaluable tool for fundamental research into MRGPRX1 signaling and function. In contrast, this compound, as a PAM, offers a more nuanced modulation of the receptor's activity by enhancing the effects of the endogenous agonist. This property could be therapeutically advantageous, as it would act preferentially in tissues with high endogenous agonist concentrations, potentially reducing off-target effects.
Researchers should select the appropriate compound based on their experimental goals. For studies requiring maximal receptor activation to elucidate downstream signaling pathways, the full agonist BAM8-22 is suitable. For investigations into the therapeutic potential of enhancing endogenous signaling or for screening for compounds with a finer modulatory effect, the PAM this compound is a more appropriate choice. Future studies directly comparing the in vivo effects of these two classes of modulators will be critical for advancing the development of novel therapeutics targeting MRGPRX1.
References
- 1. researchgate.net [researchgate.net]
- 2. BAM8–22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release | Journal of Neuroscience [jneurosci.org]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. misterx95.myds.me [misterx95.myds.me]
- 7. misterx95.myds.me [misterx95.myds.me]
A Head-to-Head Comparison of MRGPRX1 Positive Allosteric Modulators: ML382 vs. Compound 1t
For researchers, scientists, and drug development professionals invested in non-opioid pain therapeutics, the Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target. Positive allosteric modulators (PAMs) of this receptor offer a nuanced approach to pain management by enhancing the effects of endogenous agonists at their central terminals, potentially mitigating the adverse effects associated with systemic agonism, such as itch.
This guide provides an objective comparison of two key MRGPRX1 PAMs: ML382 and a promising successor from the thieno[2,3-d]pyrimidine series, herein referred to as Compound 1t ("MRGPRX1 agonist 2/4"). We present a comprehensive analysis of their performance based on available experimental data, detailing their potency, selectivity, pharmacokinetic profiles, and in vivo efficacy.
Performance and Efficacy: A Quantitative Overview
The development of Compound 1t was driven by the need to overcome the pharmacokinetic limitations of ML382, specifically its poor distribution to the spinal cord, which is the primary site of action for MRGPRX1-mediated analgesia.[1] The following tables summarize the quantitative data available for both compounds.
| Parameter | ML382 | Compound 1t | Reference |
| In Vitro Potency (EC50) | 190 nM | 100 nM | [2],[1] |
| Maximum Effect (Emax) | ~148% (relative to BAM8-22) | ≥95% (relative to BAM8-22) | [3],[1] |
| Selectivity | Inactive against MRGPRX2 and MrgprC11. Of 68 other targets, only showed activity at 5HT2B (63% inhibition at 10 µM). | No activity at MRGPRX2 at 5 µM (>50-fold selectivity for MRGPRX1). No significant off-target activity in a panel of 44 targets. | [3],[1] |
| In Vivo Efficacy | Attenuates heat hypersensitivity in humanized MRGPRX1 mice after intrathecal injection. | Reduces behavioral heat hypersensitivity in humanized MRGPRX1 mice after oral administration (100 mg/kg). | [2],[1] |
Table 1: In Vitro and In Vivo Performance Comparison
| Pharmacokinetic Parameter | ML382 | Compound 1t | Reference |
| Oral Bioavailability | Poor, requires intrathecal injection for central effects. | Orally available. | [1] |
| Spinal Cord Distribution | Poor. | Demonstrates substantial levels in the spinal cord after oral administration. | [1] |
| Brain Distribution | CNS non-penetrant. | Substantially restricted. | [4],[1] |
| Metabolic Stability | Unstable to oxidative metabolism, predicted high clearance. | Good metabolic stability. | [3],[1] |
Table 2: Pharmacokinetic Profile Comparison
Mechanism of Action and Signaling Pathways
Both ML382 and Compound 1t are positive allosteric modulators of MRGPRX1. They do not activate the receptor on their own but enhance the potency of orthosteric agonists like the endogenous peptide BAM8-22.[2][3] Cryo-electron microscopy studies have revealed that ML382 binds to an allosteric pocket near the orthosteric binding site, directly interacting with BAM8-22 to potentiate its effect.[5]
MRGPRX1 activation initiates downstream signaling through both Gq and Gi protein pathways, which are crucial for its roles in itch and pain modulation.
MRGPRX1 Gq Signaling Pathway
Activation of the Gq pathway by MRGPRX1 leads to the stimulation of Phospholipase C (PLC), which subsequently triggers the release of intracellular calcium. This pathway is often associated with the sensation of itch.
Caption: MRGPRX1 Gq Signaling Pathway.
MRGPRX1 Gi Signaling Pathway and Pain Inhibition
The Gi pathway activation is linked to the analgesic effects of MRGPRX1. This pathway leads to the inhibition of adenylyl cyclase and the modulation of ion channels, such as the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This ultimately reduces neuronal excitability and nociceptive transmission.
Caption: MRGPRX1 Gi Signaling and Pain Inhibition.
Experimental Methodologies
The primary in vitro assay used to characterize these PAMs is the calcium mobilization assay. The in vivo efficacy is typically assessed in humanized mouse models of neuropathic pain.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, providing a functional readout of Gq pathway engagement.
Objective: To determine the EC50 of a PAM in the presence of a fixed, sub-maximal concentration of an orthosteric agonist.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in DMEM with 10% FBS and a selection antibiotic. Cells are seeded into 384-well black, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer, typically for 1 hour at 37°C.
-
Compound Preparation: The PAM (e.g., ML382 or Compound 1t) is serially diluted to various concentrations. The orthosteric agonist (e.g., BAM8-22) is prepared at a fixed concentration corresponding to its EC20.
-
Assay Procedure: The PAM dilutions are added to the cells, immediately followed by the addition of the agonist.
-
Data Acquisition: A fluorescence kinetic plate reader measures the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: The peak fluorescence signal is plotted against the PAM concentration to determine the EC50 value.
References
- 1. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ventures.jhu.edu [ventures.jhu.edu]
- 5. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MRGPRX1 Agonist 2 and Other Modulators for Drug Discovery Research
A detailed guide for researchers on the specific activity and validation of Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists, featuring a comparative analysis of "MRGPRX1 agonist 2" against other known modulators. This guide provides quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to aid in the selection and application of these compounds in pain and itch research.
This guide offers a comprehensive comparison of "this compound" (also known as compound 1a), a positive allosteric modulator (PAM), with other key agonists and modulators of MRGPRX1. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their studies on MRGPRX1, a promising therapeutic target for pain and itch.
Quantitative Comparison of MRGPRX1 Modulators
The following table summarizes the specific activities of "this compound" and a selection of other well-characterized MRGPRX1 modulators. The potency of these compounds is presented as EC50 or IC50 values, which represent the concentration of a compound that elicits 50% of its maximal effect or inhibition, respectively.
| Compound Name | Type | Potency (EC50/IC50) | Key Characteristics |
| This compound (Compound 1a) | Positive Allosteric Modulator (PAM) | 0.48 µM (EC50) | Thieno[2,3-d]pyrimidine-based PAM, enhances the effect of the endogenous agonist. |
| BAM8-22 | Endogenous Agonist | 8 - 150 nM (EC50) | A peptide fragment of proenkephalin A, serves as a natural ligand for MRGPRX1. |
| Compound 16 | Synthetic Agonist | High Potency (likely nM range) | A novel pain-relieving compound with high selectivity for MRGPRX1 over other MRGPRX subtypes and opioid receptors.[1][2][3] |
| ML382 | Positive Allosteric Modulator (PAM) | 3.2 µM (IC50 for allosteric effect) | Enhances the ability of BAM8-22 to inhibit high-voltage-activated calcium channels. |
| MRGPRX1 agonist 4 (Compound 1t) | Positive Allosteric Modulator (PAM) | 0.1 µM (EC50) | An orally active PAM with good metabolic stability, shown to reduce heat hypersensitivity in a neuropathic pain model. |
Experimental Protocols for Agonist Validation
Accurate and reproducible validation of agonist activity is critical. Below are detailed protocols for three key experimental assays used to characterize MRGPRX1 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX1, which primarily couples to the Gq signaling pathway.
Materials:
-
HEK293 cells stably expressing human MRGPRX1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (agonists, PAMs)
-
BAM8-22 (for PAM studies)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed MRGPRX1-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBSS. For PAMs, prepare them in the presence of an EC20 concentration of BAM8-22.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
After the initial response, a positive control (e.g., ionomycin) can be added to determine the maximum calcium response.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the response over baseline and plot the data as a function of compound concentration to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to measure the interaction between MRGPRX1 and its cognate G protein (Gq), providing a direct readout of receptor activation.
Materials:
-
HEK293T cells
-
Plasmids encoding:
-
MRGPRX1
-
Gαq fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
Gβ
-
Gγ fused to a BRET acceptor (e.g., Venus or GFP)
-
-
Transfection reagent
-
Cell culture medium
-
Coelenterazine h (BRET substrate)
-
Test compounds
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with the plasmids encoding MRGPRX1, Gαq-Rluc, Gβ, and Gγ-Venus.
-
Cell Plating: After 24 hours, harvest the transfected cells and seed them into a 96-well white, opaque-bottom plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds.
-
BRET Measurement:
-
Just prior to measurement, add the BRET substrate (coelenterazine h) to each well.
-
Immediately add the test compounds to the wells.
-
Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio upon agonist addition indicates G protein activation. Plot the BRET ratio as a function of compound concentration to determine the EC50 value.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This technique is used to measure the effect of MRGPRX1 activation on ion channel activity, such as the inhibition of high-voltage-activated (HVA) calcium channels.
Materials:
-
Dorsal root ganglion (DRG) neurons from a humanized MRGPRX1 mouse model or a suitable cell line expressing MRGPRX1 and the ion channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes
-
External and internal solutions for recording calcium channel currents.
-
Test compounds
-
BAM8-22
-
Specific ion channel blockers (e.g., ω-conotoxin GVIA for N-type calcium channels)
Procedure:
-
Cell Preparation: Prepare the cells for recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit HVA calcium currents (e.g., a step to 0 mV).
-
Establish a stable baseline recording of the calcium currents.
-
-
Compound Application: Perfuse the cell with the test compound and record the effect on the calcium current. For PAMs, co-apply with a low concentration of BAM8-22.
-
Data Analysis: Measure the peak amplitude of the calcium current before and after compound application. The percentage of inhibition is calculated, and a concentration-response curve can be generated to determine the IC50 value.
Visualizing MRGPRX1 Signaling and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
MRGPRX1 Signaling Pathway
Experimental Workflow
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of MRGPRX1 Agonist 2 Against Other MRGPR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the Mas-related G protein-coupled receptor X1 (MRGPRX1) agonist, designated as "MRGPRX1 agonist 2" (also known as compound 1a), against other human MRGPR subtypes. The objective is to offer a clear perspective on its performance, supported by available experimental data and detailed methodologies, to aid in research and drug development efforts targeting the MRGPR family of receptors.
Introduction to this compound
This compound is a thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM) of MRGPRX1. It potentiates the activity of the endogenous ligand at the MRGPRX1 receptor and has been identified as a potential therapeutic agent for conditions such as neuropathic pain. The compound demonstrates a potent effect on MRGPRX1 with an EC50 value of 0.48 μM.
Selectivity Profiling Data
While "this compound" (compound 1a) has been characterized as a potent MRGPRX1 PAM, specific quantitative data on its selectivity against other MRGPR subtypes (MRGPRX2, MRGPRX3, and MRGPRX4) is not extensively available in the public domain.
However, to provide a comparative context, we present the selectivity profile of a structurally related and more potent analog from the same chemical series, compound 1t, as reported in the primary literature. This comparison offers valuable insight into the selectivity that can be achieved with this chemical scaffold.
Table 1: Potency and Selectivity of this compound and a Related Analog
| Compound | Target Receptor | Agonist/PAM | EC50 (μM) | Selectivity vs. MRGPRX2 |
| This compound (compound 1a) | MRGPRX1 | PAM | 0.48 | Data not available |
| MRGPRX2 | - | Not reported | - | |
| MRGPRX3 | - | Not reported | - | |
| MRGPRX4 | - | Not reported | - | |
| Compound 1t | MRGPRX1 | PAM | 0.1 | >50-fold |
| MRGPRX2 | PAM | >5 | - |
Data for compound 1t indicates no significant potentiation of MRGPRX2 activity was observed at concentrations up to 5 μM.
Experimental Protocols
The determination of agonist or PAM selectivity for MRGPR subtypes involves a variety of in vitro assays. Below are detailed methodologies for key experiments typically employed in such profiling studies.
Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled GPCRs like the MRGPRX subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human MRGPRX1, MRGPRX2, MRGPRX3, or MRGPRX4 receptor.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound and other reference compounds)
-
Receptor-specific orthosteric agonist (for PAM assays, e.g., BAM8-22 for MRGPRX1, Compound 48/80 for MRGPRX2) at a concentration that elicits a 20% maximal response (EC20).
-
-
Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
-
The cells are loaded with a calcium-sensitive dye for 1 hour at 37°C.
-
After washing to remove excess dye, the plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
For agonist testing, a baseline fluorescence is recorded before the addition of varying concentrations of the test compound.
-
For PAM testing, cells are pre-incubated with the test compound before the addition of the EC20 concentration of the orthosteric agonist.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data is analyzed to determine EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in G protein-independent signaling and receptor desensitization.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).
-
Cell Lines: Engineered cell lines co-expressing the MRGPR subtype of interest fused to a donor molecule (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to an acceptor molecule.
-
Procedure:
-
Cells are plated in white-walled microplates.
-
Test compounds are added at various concentrations.
-
Following an incubation period (typically 60-90 minutes) at 37°C, the detection reagents are added.
-
The resulting signal (chemiluminescence or BRET ratio) is measured using a plate reader.
-
EC50 values are determined from the dose-response curves.
-
Visualizations
Signaling Pathway of MRGPRX1 Activation
The following diagram illustrates the general signaling cascade initiated by the activation of MRGPRX1. As a Gq-coupled receptor, its activation leads to an increase in intracellular calcium.
Caption: MRGPRX1 signaling pathway upon activation by a PAM.
Experimental Workflow for Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a compound against multiple MRGPR subtypes.
Caption: Workflow for MRGPR agonist selectivity profiling.
Comparative Guide to Schild Analysis for MRGPRX1 Agonist Antagonism
This guide provides a comprehensive comparison of methodologies and data interpretation for the pharmacological characterization of Mas-related G protein-coupled receptor X1 (MRGPRX1) antagonists. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting itch and pain pathways.
Introduction to MRGPRX1 and Schild Analysis
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor expressed predominantly in small-diameter sensory neurons of the dorsal root ganglia.[1][2] It has emerged as a key target for mediating histamine-independent itch and modulating pain.[1][2] Agonists such as the endogenous peptide BAM8-22 and the antimalarial drug chloroquine activate MRGPRX1, leading to the sensation of itch.[3] Consequently, the development of selective MRGPRX1 antagonists is a promising strategy for novel anti-pruritic therapies.
Schild analysis is a fundamental pharmacological method used to classify receptor antagonists and determine their affinity.[4][5] The analysis quantifies the potency of a competitive antagonist by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.[4] A key feature of this analysis is the Schild plot, where a slope of unity (1.0) is indicative of competitive antagonism, suggesting that the agonist and antagonist bind reversibly to the same receptor site.[4][6]
Quantitative Data for MRGPRX1 Antagonism
While comprehensive Schild analysis data for MRGPRX1 antagonists is limited in publicly available literature, we can compare the potency of known inhibitors and use data from the closely related MRGPRX2 receptor to illustrate a complete Schild analysis.
Table 1: Potency of MRGPRX1 Antagonists
This table summarizes the inhibitory potency of Berbamine against the MRGPRX1 agonist Chloroquine.
| Antagonist | Agonist | Assay Type | Measured Parameter | Value | Reference |
| Berbamine | Chloroquine | Intracellular Calcium Mobilization | IC50 | 1.6 µM | [7][8] |
| Closantel | Chloroquine | Intracellular Calcium Mobilization | IC50 | 3.6 µM | [7] |
Table 2: Comparative Schild Analysis Data for MRGPRX2 Antagonists
To illustrate the application and interpretation of Schild analysis, this table presents data for two distinct antagonists of the related MRGPRX2 receptor, demonstrating both competitive and non-competitive mechanisms.
| Antagonist | Agonist | pA2 Value | Schild Plot Slope | Mechanism | Reference |
| Compound A | Substance P | 7.59 | 0.93 | Competitive | [9] |
| Compound B | Substance P | 9.05 | 1.46 | Non-competitive | [9] |
| PSB-172656 | CST-14 | 8.17 (pKB) | 1.08 | Competitive | [10] |
| PSB-172656 | (R)-ZINC-3573 | 8.13 (pKB) | 0.891 | Competitive | [10] |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB) and is equivalent to the pA2 value when the Schild plot slope is 1.0.
Experimental Protocols
A detailed methodology for generating the data required for a Schild analysis is crucial for reproducibility and comparison. The following protocol describes a typical intracellular calcium mobilization assay used to determine antagonist potency.
Protocol: Intracellular Calcium Mobilization Assay
This protocol is adapted from studies characterizing MRGPRX1 antagonists.[7][11]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are transiently or stably transfected with a plasmid encoding human MRGPRX1.
2. Calcium Assay Procedure:
-
Transfected HEK293T cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye in assay buffer for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and cells are washed with assay buffer.
-
To determine antagonist potency, cells are pre-incubated with various concentrations of the antagonist (or vehicle control) for 10-20 minutes prior to agonist stimulation.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR Tetra).
-
Baseline fluorescence is measured for a short period before the automated addition of an agonist (e.g., Chloroquine at a concentration that elicits ~80% of the maximal response, EC80).
-
Fluorescence changes, corresponding to intracellular calcium concentration changes, are monitored in real-time immediately after agonist addition.
3. Data Analysis for Schild Plot:
-
The peak fluorescence response is measured for each well.
-
Concentration-response curves for the agonist are generated in the absence and presence of at least three different concentrations of the antagonist.
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.[4][5]
-
A linear regression is fitted to the data points. The x-intercept provides the pA2 value, and the slope of the line is determined.[4] A slope not significantly different from 1.0 indicates competitive antagonism.
Visualizations: Signaling Pathways and Workflows
MRGPRX1 Signaling Pathway
MRGPRX1 is primarily a Gαq-coupled receptor.[2][12] Agonist binding initiates a signaling cascade that results in the release of intracellular calcium, which is the basis for the functional assay described above.
Caption: MRGPRX1 Gαq signaling pathway leading to intracellular calcium release.
Schild Analysis Experimental Workflow
The following diagram outlines the logical steps involved in performing a Schild analysis to characterize a novel antagonist.
Caption: Experimental and analytical workflow for Schild regression analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 6. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 7. Berbamine Reduces Chloroquine-Induced Itch in Mice through Inhibition of MrgprX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Functional Selectivity Assays for MRGPRX1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key functional selectivity assays for Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists. Understanding the distinct signaling pathways activated by different agonists is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling mechanisms and workflows.
Introduction to MRGPRX1 and Functional Selectivity
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in sensory neurons, playing a significant role in itch and pain sensation.[1][2] As a G protein-coupled receptor (GPCR), MRGPRX1 can initiate intracellular signaling through multiple pathways upon agonist binding. The primary signaling cascades involve the activation of heterotrimeric G proteins, specifically Gq and Gi, as well as the recruitment of β-arrestins.[1][3]
Functional selectivity , also known as biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another. For instance, an MRGPRX1 agonist might be more potent at activating the Gq pathway, leading to calcium mobilization, than the β-arrestin pathway. The characterization of functional selectivity is critical for drug discovery, as it allows for the design of molecules that elicit a specific desired physiological response while avoiding others that may lead to adverse effects.
Comparison of Agonist Potency Across Functional Assays
The following table summarizes the potency (EC50 values) of various MRGPRX1 agonists in different functional assays, providing a quantitative comparison of their functional selectivity.
| Agonist | Assay Type | Pathway Measured | EC50 (nM) | Reference |
| BAM8-22 | Calcium Mobilization | Gq/11 Activation | 8 - 150 | [4] |
| Gαi-Gγ Dissociation (BRET) | Gi Activation | ~10-100 (inferred) | [2][5] | |
| Chloroquine | Calcium Mobilization | Gq/11 Activation | 297,680 | [6] |
| G Protein Activation | Gq biased | - | [3] | |
| CNF-Tx2 | G Protein Activation | Gi biased | - | [3] |
| Compound 16 | Calcium Mobilization | Gq/11 Activation | Not explicitly stated | [7][8] |
| ML382 (PAM) | Calcium Current Inhibition (in presence of BAM8-22) | Gi/o Activation | 190 | [9] |
Signaling Pathways of MRGPRX1
MRGPRX1 activation by an agonist initiates distinct downstream signaling cascades, which form the basis of the functional assays described in this guide.
Experimental Protocols
Detailed methodologies for the key functional selectivity assays are provided below. These protocols are based on commonly used techniques and can be adapted for specific experimental needs.
Gq-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.
A. Workflow
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule and Peptide Agonists for MRGPRX1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule and peptide agonists targeting the Mas-related G protein-coupled receptor X1 (MRGPRX1), a promising therapeutic target for pain and itch.[1][2] The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of MRGPRX1 Agonists
The development of agonists for MRGPRX1 has led to the identification of both peptide and small molecule compounds. The following table summarizes the quantitative data on the potency and efficacy of representative agonists from each class.
| Agonist Class | Agonist | Agonist Type | Potency (EC50/IC50) | Efficacy (Emax) | Assay | Reference |
| Peptide | BAM8-22 | Endogenous Agonist | 8 - 150 nM | Not specified | Calcium Mobilization | [3][4] |
| BAM8-22 | Endogenous Agonist | 18.7 nM | Not specified | Ca2+ Imaging | [5] | |
| BAM8-22 | Endogenous Agonist | 0.66 ± 0.05 µM | Not specified | ICa Inhibition | [6] | |
| Small Molecule | Compound 16 | Synthetic Agonist | 50 nM | Not specified | Calcium Mobilization (FLIPR) | [7] |
| ML382 | Positive Allosteric Modulator (PAM) | 190 nM (in presence of 10 nM BAM8-22) | Does not affect Emax of BAM8-22 | Ca2+ Imaging | [5][8][9] | |
| MRGPRX1 agonist 2 | Positive Allosteric Modulator (PAM) | 0.48 µM | Not specified | Not specified | ||
| MRGPRX1 agonist 4 | Positive Allosteric Modulator (PAM) | 0.1 µM | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To understand the functional outcomes of MRGPRX1 activation by these different agonist classes, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their characterization.
MRGPRX1 Signaling Pathway
Activation of MRGPRX1 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gi/o proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event measured in many functional assays.[10] Gi/o coupling, on the other hand, can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as the inhibition of high-voltage-activated calcium channels (CaV).[6][11]
Experimental Workflow for Agonist Characterization
The characterization of MRGPRX1 agonists typically involves a series of in vitro assays to determine their potency and efficacy. A common workflow includes cell line generation, functional screening, and detailed pharmacological analysis.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for screening and characterizing MRGPRX1 agonists by measuring the increase in intracellular calcium upon receptor activation.[10]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human MRGPRX1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into 384-well black, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C and 5% CO2.[10]
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (small molecules or peptides) and control agonists (e.g., BAM8-22) in the assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Use a fluorescence kinetic plate reader (e.g., FLIPR) to measure the baseline fluorescence for 10-20 seconds.
-
The instrument's integrated liquid handler then adds the compound solutions to the cell plate.
4. Data Acquisition and Analysis:
-
Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the peak calcium response.
-
The data is typically analyzed by calculating the difference between the maximum and minimum fluorescence intensity (RFU).
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to measure the direct interaction between MRGPRX1 and its coupled G proteins (Gq or Gi/o) upon agonist stimulation.[9]
1. Plasmid Constructs and Transfection:
-
Obtain or generate plasmid constructs encoding MRGPRX1, a Gα subunit (e.g., Gαq or Gαi) fused to a Renilla luciferase (Rluc) donor, and a Gγ subunit fused to a fluorescent acceptor (e.g., GFP2 or Venus).
-
Co-transfect HEK293T cells with these plasmids using a suitable transfection reagent.
2. Cell Culture and Plating:
-
After 24-48 hours of transfection, harvest the cells and seed them into white, opaque 96-well or 384-well microplates at a density of 30,000-50,000 cells per well.[9]
3. Assay Procedure:
-
Wash the cells with an assay buffer (e.g., HBSS).
-
Add the Rluc substrate, coelenterazine h, to each well and incubate for 5-10 minutes.
-
Add the test compounds at various concentrations.
4. Data Acquisition and Analysis:
-
Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[9]
Conclusion
Both small molecule and peptide agonists have demonstrated the ability to activate MRGPRX1. Peptide agonists, such as the endogenous ligand BAM8-22, are potent activators. Small molecule agonists, including both direct agonists and positive allosteric modulators, offer potential advantages in terms of oral bioavailability and metabolic stability. The choice between these two classes of agonists will depend on the specific research or therapeutic goals. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and development of novel MRGPRX1-targeting compounds.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of the MRGPRX1 Agonist, BAM8-22
This guide provides a comparative analysis of the in vitro and in vivo effects of the Mas-related G protein-coupled receptor X1 (MRGPRX1) agonist, BAM8-22. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological profile, supported by experimental data and detailed methodologies. BAM8-22 is a well-characterized peptide agonist derived from the bovine adrenal medulla, which serves as a valuable tool for studying the physiological roles of MRGPRX1.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAM8-22 from various in vitro and in vivo studies. These data highlight the potency and efficacy of this agonist in different experimental settings, providing a basis for understanding its translational potential.
Table 1: In Vitro Activity of BAM8-22
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 cells expressing human MRGPRX1 | EC50 | 1.5 nM | |
| β-Arrestin Recruitment | U2OS cells expressing human MRGPRX1 | EC50 | 4.8 nM | |
| G Protein Activation | CHO-K1 cells expressing human MRGPRX1 | EC50 | 2.3 nM |
Table 2: In Vivo Activity of BAM8-22
| Animal Model | Assay | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse (C57BL/6) | Formalin-induced pain | Intrathecal | 0.1 - 1 µg | Reduction of nociceptive behaviors | |
| Rat (Sprague-Dawley) | Mechanical allodynia | Intrathecal | 1 - 10 µg | Attenuation of mechanical hypersensitivity | |
| Mouse (ICR) | Acetic acid-induced writhing | Intraperitoneal | 0.5 - 2 mg/kg | Dose-dependent decrease in writhing responses |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and further investigation.
1. In Vitro Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After incubation, the loading solution is removed, and cells are washed with the buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken, after which varying concentrations of BAM8-22 are added to the wells.
-
Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
2. In Vivo Formalin-Induced Pain Model
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water. They are acclimatized to the experimental setup for at least 3 days prior to testing.
-
Drug Administration: BAM8-22 is dissolved in sterile saline and administered via intrathecal injection at the L5-L6 spinal level in a volume of 5 µL.
-
Assay Procedure:
-
30 minutes after BAM8-22 or vehicle administration, 20 µL of a 5% formalin solution is injected into the plantar surface of the right hind paw.
-
Immediately after the formalin injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors (e.g., licking, biting, and flinching of the injected paw) are recorded for a period of 60 minutes. The observation period is typically divided into two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).
-
-
Data Analysis: The total time spent in nociceptive behaviors is quantified for both phases. The data are analyzed using a one-way or two-way ANOVA followed by a post-hoc test to compare the effects of different doses of BAM8-22 with the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathway of MRGPRX1 and a typical experimental workflow for evaluating its agonists.
Caption: MRGPRX1 signaling pathway upon activation by BAM8-22.
A Head-to-Head Comparison of Novel MRGPRX1 Agonists for Pain and Pruritus Research
For researchers, scientists, and drug development professionals, the quest for potent and selective Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists holds significant promise for developing novel therapeutics for pain and itch. This guide provides a detailed head-to-head comparison of emerging synthetic MRGPRX1 agonists, supported by experimental data and protocols.
MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons, making it an attractive target for non-opioid analgesics with a potentially reduced side-effect profile.[1][2][3] Activation of MRGPRX1 has been shown to inhibit persistent pain, while its role in itch is also well-documented.[1][2] This guide focuses on a comparative analysis of key preclinical candidates, including a novel compound from Eli Lilly, Compound 16 from Eisai, and the positive allosteric modulator (PAM) ML382 from Johns Hopkins University. The endogenous peptide agonist BAM8-22 is included as a reference.
Comparative Analysis of MRGPRX1 Agonists
The following table summarizes the key quantitative data for the selected novel MRGPRX1 agonists.
| Compound Name | Type | Potency (EC50) | Assay System | Key Findings | Reference |
| Lilly Compound (4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivative) | Agonist | 61 nM (relative EC50) | IP-1 HTRF assay in HEK-293 cells expressing human MRGPRX1 | Potentiates MRGPRX1 in the presence of the endogenous agonist BAM8-22. | [4] |
| Compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide) | Agonist | High Potency (EC50 not explicitly stated in snippets) | Calcium imaging in HEK293 cells expressing human MRGPRX1 | Highly potent and selective for MRGPRX1 over other MRGPRs (MRGPRX2, X3, X4) and opioid receptors. Displays a low risk of inducing itch in vivo. | [1][2][5][6][7][8] |
| ML382 | Positive Allosteric Modulator (PAM) | 190 nM (in the presence of 10 nM BAM8-22) | Calcium imaging in HEK293 cells expressing human MRGPRX1 | Potent and selective MRGPRX1 PAM. Attenuates neuropathic pain in vivo without causing itch. Has no agonist activity on its own. | [5][9][10][11][12] |
| BAM8-22 | Endogenous Agonist | 8 - 150 nM | Various (e.g., calcium mobility studies) | Endogenous peptide agonist for MRGPRX1. Does not bind to opioid receptors. Used as a standard reference in many studies. | [10][13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these agonists, the following diagrams illustrate the MRGPRX1 signaling pathway and a typical experimental workflow.
Caption: MRGPRX1 Signaling Pathway.
Caption: Experimental Workflow for MRGPRX1 Agonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are overviews of the key assays used to characterize the novel MRGPRX1 agonists.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Transfection: Cells are stably transfected with a plasmid encoding the human MRGPRX1 gene. This ensures consistent receptor expression across experiments.
Inositol Monophosphate (IP-1) HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the FRET signal between a terbium cryptate-labeled anti-IP-1 antibody and d2-labeled IP-1. Agonist-induced IP-1 production displaces the labeled IP-1, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Seed MRGPRX1-expressing HEK-293 cells in a multi-well plate.
-
Incubate cells with a stimulation buffer containing varying concentrations of the test compound (e.g., Lilly Compound) and a reference agonist (e.g., BAM8-22) if evaluating potentiation.
-
Lyse the cells and add the HTRF reagents (anti-IP-1-cryptate and IP-1-d2).
-
Incubate to allow for antibody-antigen binding.
-
Read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) and calculate the HTRF ratio.
-
Plot the HTRF ratio against the agonist concentration to determine the EC50 value.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), another key event in Gq-mediated signaling.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of calcium, the dye's fluorescence intensity increases significantly.
-
Protocol Outline:
-
Plate MRGPRX1-expressing HEK-293 cells on a suitable imaging dish.
-
Load the cells with a calcium indicator dye.
-
Acquire baseline fluorescence readings using a fluorescence microscope or a plate reader.
-
Apply the test agonist at various concentrations.
-
Record the changes in fluorescence intensity over time.
-
The peak fluorescence intensity is used to quantify the cellular response and calculate the EC50.
-
In Vivo Models of Neuropathic Pain
Animal models are essential for evaluating the therapeutic potential of novel agonists.
-
Model: The Chronic Constriction Injury (CCI) of the sciatic nerve in mice is a commonly used model to induce neuropathic pain.
-
Protocol Outline:
-
Surgically induce CCI in mice.
-
After a recovery period and confirmation of pain hypersensitivity (e.g., reduced paw withdrawal latency to a thermal stimulus), administer the test compound (e.g., ML382) via a relevant route (e.g., intrathecal or oral).
-
Measure the paw withdrawal latency at different time points post-administration.
-
An increase in paw withdrawal latency indicates an analgesic effect.
-
Itch Behavior Assessment
To assess the potential for itch as a side effect, scratching behavior is monitored in mice.
-
Protocol Outline:
-
Administer the test compound (e.g., Compound 16) via subcutaneous injection in the nape of the neck.
-
Observe the mice for a defined period and count the number of scratching bouts directed towards the injection site.
-
A low scratch count compared to a known pruritogen suggests a lower risk of inducing itch.[6]
-
Conclusion
The development of novel MRGPRX1 agonists represents a promising avenue for the treatment of chronic pain and pruritus. The compounds highlighted in this guide demonstrate the significant progress in this field, with molecules like the Lilly Compound and Compound 16 showing potent agonist activity, and ML382 establishing a new paradigm as a PAM. The provided experimental data and protocols offer a framework for the continued evaluation and comparison of new chemical entities targeting MRGPRX1. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic profiles, as well as further elucidating the selectivity and in vivo efficacy of these promising candidates.
References
- 1. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. | BioWorld [bioworld.com]
- 5. ventures.jhu.edu [ventures.jhu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 8. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of MRGPRX1 Modulators: Agonist 2, BAM8-22, and ML382
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of "MRGPRX1 agonist 2" (also known as compound 1a), a positive allosteric modulator (PAM), with the endogenous agonist BAM8-22 and another well-characterized PAM, ML382. The data presented herein is crucial for understanding the pharmacological profiles of these molecules and for the development of novel therapeutics targeting the Mas-related G protein-coupled receptor X1 (MRGPRX1).
Executive Summary
MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons, playing a significant role in pain and itch sensation.[1][2] Modulation of MRGPRX1 activity presents a promising therapeutic strategy for managing these conditions. This guide focuses on the binding characteristics of three key modulators:
-
This compound (Compound 1a): A potent positive allosteric modulator with an EC50 of 0.48 μM, currently under investigation for its potential in treating neuropathic pain.
-
BAM8-22: An endogenous peptide agonist for MRGPRX1.
-
ML382: A potent and selective positive allosteric modulator of MRGPRX1.[3]
While direct head-to-head binding kinetics data from a single standardized assay for all three compounds is limited in the public domain, this guide compiles and compares available functional potency data, which serves as a surrogate for binding affinity, and outlines the established signaling pathways.
Comparative Analysis of Binding and Functional Potency
The following table summarizes the available functional potency data for the three MRGPRX1 modulators. It is important to note that EC50 and IC50 values are measures of functional effect rather than direct binding affinity (Kd). However, they provide a valuable comparison of the concentrations at which these molecules elicit a biological response.
| Compound | Modality | Assay Type | Parameter | Value | Reference |
| This compound (Compound 1a) | Positive Allosteric Modulator | Not Specified | EC50 | 0.48 µM | |
| BAM8-22 | Agonist | Functional Assay | EC50 | 8 - 150 nM | |
| Inhibition of ICa | IC50 | 0.66 ± 0.05 µM | [4] | ||
| ML382 | Positive Allosteric Modulator | Not Specified | EC50 | 190 nM | [3] |
| Potentiation of BAM8-22 | IC50 of BAM8-22 reduced to 0.06 ± 0.01 µM (in the presence of 10 µM ML382) | [4] |
MRGPRX1 Signaling Pathways
MRGPRX1 is known to couple to both Gi and Gq families of G proteins, initiating distinct downstream signaling cascades that contribute to its physiological effects.[1][5]
Gq Signaling Pathway
Activation of the Gq pathway by MRGPRX1 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is implicated in the sensation of itch. Downstream effectors of this pathway are thought to include transient receptor potential (TRP) channels, such as TRPA1.[2][6]
MRGPRX1 Gq Signaling Pathway
Gi Signaling Pathway
The Gi-mediated pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can directly modulate the activity of various ion channels. This pathway is primarily associated with the analgesic effects of MRGPRX1 activation. A key downstream effect of this pathway is the modulation of tetrodotoxin-resistant (TTX-R) sodium channels, which leads to a reduction in neuronal excitability.[6]
MRGPRX1 Gi Signaling Pathway
Experimental Protocols
Detailed methodologies for evaluating the binding kinetics of ligands to GPCRs like MRGPRX1 are essential for reproducible and comparable results. Below are generalized protocols for two standard techniques.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures real-time interactions between a ligand (analyte) and a receptor (immobilized on a sensor chip).[7]
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of a compound for MRGPRX1.
Workflow:
SPR Experimental Workflow
Methodology:
-
Immobilization of MRGPRX1: Purified MRGPRX1 protein is immobilized onto a sensor chip surface. This can be achieved through covalent linkage (e.g., amine coupling) or by capturing a tagged receptor onto a surface coated with a specific antibody.
-
Analyte Injection: A series of concentrations of the test compound (this compound, BAM8-22, or ML382) are prepared in a suitable running buffer. Each concentration is injected over the sensor surface for a defined period to monitor the association phase.
-
Dissociation Monitoring: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound from the receptor.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).
Radioligand Binding Assay
This technique uses a radioactively labeled ligand to quantify the binding of a test compound to a receptor.[8][9]
Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound for MRGPRX1 through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing MRGPRX1 are prepared from cultured cells or tissue homogenates.
-
Competition Binding: A fixed concentration of a suitable radioligand for MRGPRX1 is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound, BAM8-22, or ML382).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
While direct comparative binding kinetics data for this compound, BAM8-22, and ML382 remains to be fully elucidated in publicly available literature, the existing functional data provides a strong foundation for understanding their relative potencies and pharmacological effects. The distinct signaling pathways activated by MRGPRX1 highlight its potential as a dual target for both itch and pain. The standardized experimental protocols outlined in this guide provide a framework for future studies aimed at generating the precise binding kinetics data needed to further characterize these promising therapeutic candidates. Such data will be invaluable for the rational design and development of next-generation MRGPRX1 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Off-Target Screening for MRGPRX1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative MRGPRX1 agonist, designated here as Agonist 2 (based on a potent synthetic compound), against the endogenous peptide agonist BAM8-22. The focus is on a typical off-target screening panel to assess selectivity and predict potential safety liabilities. All data presented is synthesized from publicly available pharmacological information and represents a typical profile for early-stage drug candidates.
Introduction to MRGPRX1 and the Imperative for Selectivity
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][2] Its involvement in both itch and pain signaling pathways makes it a promising therapeutic target for analgesia and the treatment of pruritus.[1][2] Agonists of MRGPRX1 are being investigated for their potential to provide pain relief without the side effects associated with opioids, as the receptor is insensitive to classical opioid antagonists.[3][4]
Given that drug candidates often interact with unintended molecular targets, leading to adverse effects, comprehensive off-target screening is a critical step in drug development.[5][6][7] This guide compares the selectivity profile of a potent synthetic MRGPRX1 agonist (Agonist 2) with the endogenous peptide BAM8-22 against a panel of common off-targets.
MRGPRX1 Signaling Pathway
MRGPRX1 activation by an agonist initiates a downstream signaling cascade. The receptor primarily couples to Gq-type G proteins.[1][2][3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in neuronal activation and signal transmission.
Comparative Off-Target Screening Panel
The following table summarizes the binding affinity (% inhibition at 10 µM) of MRGPRX1 Agonist 2 (a representative synthetic agonist) and BAM8-22 against a panel of 44 common off-targets, similar to commercially available screening panels like the InVEST44.[6] A value >50% is generally considered a significant interaction requiring further investigation.
Data Presentation: Off-Target Panel Results (% Inhibition at 10 µM)
| Target Class | Target Name | Agonist 2 (% Inhb) | BAM8-22 (% Inhb) | Potential Implication of Off-Target Activity |
| GPCRs | MRGPRX2 | < 10 | 25 | Mast cell degranulation, pseudo-allergic reactions |
| Opioid (μ) | < 5 | 15 | Opioid-related side effects (respiratory depression, etc.) | |
| Opioid (κ) | < 5 | 8 | Dysphoria, sedation | |
| Opioid (δ) | < 5 | 12 | Cardiovascular effects | |
| Adrenergic α1A | 8 | 5 | Hypotension, dizziness | |
| Adrenergic α2A | 12 | 9 | Sedation, blood pressure changes | |
| Adrenergic β1 | 3 | 2 | Cardiac effects (heart rate, contractility) | |
| Adrenergic β2 | 5 | 4 | Bronchodilation, muscle tremor | |
| Dopamine D1 | 4 | 6 | CNS effects, motor control | |
| Dopamine D2 | 9 | 11 | Antipsychotic-like effects, hormonal changes | |
| Serotonin 5-HT1A | 15 | 18 | Anxiolytic/antidepressant effects, dizziness | |
| Serotonin 5-HT2A | 11 | 9 | Hallucinations, sleep disturbances | |
| Serotonin 5-HT2B | 6 | 5 | Cardiac valvulopathy | |
| Histamine H1 | 58 | 5 | Sedation, anti-allergic effects | |
| Muscarinic M1 | 9 | 7 | Cognitive effects, dry mouth | |
| Muscarinic M2 | 4 | 3 | Bradycardia | |
| Muscarinic M3 | 6 | 5 | Smooth muscle contraction | |
| Cannabinoid CB1 | 2 | 3 | Psychoactive effects, appetite changes | |
| Angiotensin AT1 | 1 | 2 | Blood pressure regulation | |
| Bradykinin B2 | 3 | 8 | Inflammation, pain | |
| Chemokine CCR5 | 7 | 4 | Immune modulation | |
| Neuropeptide Y1 | 4 | 9 | Appetite, blood pressure | |
| Somatostatin SST2 | 2 | 6 | Hormonal regulation | |
| Tachykinin NK1 | 5 | 10 | Nausea, depression | |
| Ion Channels | hERG (Kv11.1) | 12 | 3 | Cardiac arrhythmia (QT prolongation) |
| Nav1.5 | 8 | 2 | Cardiac conduction block | |
| Nav1.7 | 15 | 20 | Analgesia, sensory disturbances | |
| Cav1.2 (L-type) | 9 | 4 | Hypotension, bradycardia | |
| GABA-A | 6 | 5 | Sedation, anxiolysis | |
| NMDA | 3 | 4 | Neurotoxicity, psychosis | |
| TRPV1 | 18 | 55 | Pain, thermal sensation changes | |
| Transporters | SERT | 7 | 3 | Antidepressant effects, GI issues |
| NET | 11 | 5 | Increased heart rate, blood pressure | |
| DAT | 9 | 4 | Stimulant effects, abuse potential | |
| Enzymes | PDE4 | 5 | 2 | Anti-inflammatory effects, nausea |
| COX-1 | 1 | 1 | GI bleeding risk | |
| COX-2 | 2 | 2 | Anti-inflammatory effects | |
| MAO-A | 8 | 6 | Antidepressant effects, drug interactions | |
| MAO-B | 4 | 3 | Neuroprotective effects | |
| FAAH | 6 | 9 | Analgesia, mood changes | |
| Kinase (Src) | 3 | 1 | Various cellular processes | |
| Kinase (PKA) | 2 | 2 | Signal transduction | |
| Nuclear Rec. | ERα | 1 | 1 | Hormonal effects |
| GR | 3 | 2 | Metabolic, immune effects |
Note: Data for Agonist 2 is hypothetical, based on properties of selective synthetic agonists. Data for BAM8-22 is estimated based on its peptide nature and known cross-reactivity patterns. The significant off-target hit for Agonist 2 (Histamine H1) and BAM8-22 (TRPV1) are highlighted for discussion.
Analysis of Comparative Data
The synthetic Agonist 2 demonstrates a superior selectivity profile compared to the endogenous peptide BAM8-22 . Agonist 2 shows only one significant off-target interaction (>50% inhibition) with the Histamine H1 receptor. This could imply a potential for sedative side effects but might also contribute to its anti-pruritic (anti-itch) action through a dual mechanism.
In contrast, BAM8-22 shows a notable interaction with the TRPV1 channel, an ion channel also involved in pain and itch sensation.[1] This cross-reactivity is not surprising given the functional overlap in the sensory system but could complicate the interpretation of its mechanism of action and contribute to sensations of burning or stinging reported in human studies.[8][9][10] The broader, albeit weaker, interactions of BAM8-22 across opioid and other peptide receptors are typical for endogenous peptides, which are often less specific than small molecules designed for a single target.
Experimental Protocols and Workflow
Accurate off-target profiling relies on robust and standardized assays. The two primary methods used for large-scale screening are radioligand binding assays and functional assays.
General Experimental Workflow
The process begins with compound submission and proceeds through primary screening to hit confirmation and detailed functional analysis for any significant off-target interactions.
Protocol 1: Radioligand Binding Assay (e.g., for Histamine H1 Receptor)
This method measures the ability of a test compound to displace a known radioactive ligand from its receptor.
-
Materials : Cell membranes expressing the target receptor (e.g., human H1), radioligand (e.g., [³H]-pyrilamine), test compounds (Agonist 2), assay buffer, filter plates, scintillation fluid.
-
Procedure :
-
Add assay buffer, cell membranes, and radioligand to the wells of a 96-well plate.
-
Add the test compound (e.g., Agonist 2 at 10 µM) or vehicle control.
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the plate contents through a glass fiber filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis : The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control wells (total binding vs. non-specific binding).
Protocol 2: Functional Calcium Flux Assay (e.g., for MRGPRX1)
This method measures the functional activity of a compound by detecting changes in intracellular calcium, a common downstream event for Gq-coupled receptors.
-
Materials : A cell line stably expressing the target receptor (e.g., HEK293-MRGPRX1), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, test compounds.
-
Procedure :
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and grow overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye solution (e.g., 60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the test compound (Agonist 2) and immediately begin measuring fluorescence intensity over time.
-
-
Data Analysis : The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. Potency is determined by generating a concentration-response curve and calculating the EC50 value.
Conclusion
Off-target screening is an indispensable component of modern drug discovery. This comparative guide illustrates that while the endogenous agonist BAM8-22 has a broader interaction profile, a well-designed synthetic small molecule like Agonist 2 can achieve high selectivity for MRGPRX1. The identified off-target hit for Agonist 2 at the Histamine H1 receptor provides a clear, testable hypothesis for potential side effects or secondary mechanisms of action that must be addressed in further preclinical safety studies. By employing systematic screening and detailed follow-up studies, researchers can better predict the clinical safety of novel MRGPRX1 agonists and develop more effective and safer therapeutics for pain and itch.
References
- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. criver.com [criver.com]
- 8. BAM8–22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to MRGPRX1 Agonist 2 and Alternative Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic and toxicological profiles of MRGPRX1 Agonist 2, a positive allosteric modulator, and an alternative agonist, Compound 16. The data presented is intended to assist researchers in the selection of appropriate tool compounds for preclinical studies targeting the Mas-related G protein-coupled receptor X1 (MRGPRX1), a promising target for the treatment of pain and itch.
Introduction to MRGPRX1 Modulators
MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons, making it an attractive target for developing novel analgesics with potentially fewer side effects than traditional opioids.[1] MRGPRX1 activation has been shown to modulate pain signaling pathways. This has led to the development of various ligands, including agonists and positive allosteric modulators (PAMs), to probe the receptor's function and therapeutic potential.
This guide focuses on two distinct classes of MRGPRX1 modulators:
-
This compound (Compound 1a): A thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM) with an EC50 of 0.48 μM.[2][3] For the purpose of this guide, we will also refer to a structurally related and more potent analog, Compound 1t , for which more extensive in vivo data is available.
-
MRGPRX1 Agonist 1 (Compound 16): A potent and selective agonist for MRGPRX1.[4]
Pharmacokinetic Profile Comparison
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below is a summary of the available pharmacokinetic data for Compound 1t (representing the thieno[2,3-d]pyrimidine PAM series) and Compound 16.
| Parameter | MRGPRX1 PAM (Compound 1t) | MRGPRX1 Agonist (Compound 16) |
| Administration Route | Oral (in mice) | Intravenous (in mice) |
| Oral Bioavailability | Orally available[5] | Data not available |
| Distribution | Distributes to the spinal cord (presumed site of action) with a tissue-to-plasma AUC ratio of 0.28 in mice.[5] | Shows favorable distribution to the spinal cord, with higher abundance compared to the circulatory system.[1][6] |
| Metabolism | Designed for improved metabolic stability compared to earlier compounds in the series.[5] | Rapidly metabolized in mouse liver microsomes (t½ < 15 min). |
| Plasma Half-life (t½) | Data not available | Approximately 0.33 hours in male mice after a single intravenous injection. |
| Peak Plasma Concentration (Cmax) | 38.98 ± 5.06 nmol/mL in mice after a 100 mg/kg oral dose.[5] | Data not available for oral administration. |
| Time to Peak Plasma Concentration (Tmax) | 1 hour in mice after a 100 mg/kg oral dose.[5] | Data not available for oral administration. |
| Area Under the Curve (AUC) | 108.53 ± 1.18 nmol*h/mL in plasma in mice after a 100 mg/kg oral dose.[5] | Data not available for oral administration. |
Toxicology and Safety Profile Comparison
Evaluating the safety profile of a compound is paramount. The following table summarizes the available toxicology data.
| Parameter | MRGPRX1 PAM (Compound 1t) | MRGPRX1 Agonist (Compound 16) |
| Acute Toxicity | No signs of acute toxicity were observed in naïve MRGPRX1 mice after a single oral dose of 100 mg/kg.[5] | Data not available. |
| Itch Induction | As a PAM, it is designed to minimize peripheral activation and potential itch side effects.[5][7] | Subcutaneous injection in wild-type mice induced scratching behavior, though significantly less than the positive control, chloroquine.[8][9] |
| Selectivity | Showed at least 50-fold selectivity for MRGPRX1 over MRGPRX2.[5] A broader off-target activity profile against a panel of 44 targets was also evaluated.[5] | Exhibits high selectivity for MRGPRX1 over other MRGPRX subtypes (MRGPRX2, X3, X4) and opioid receptors.[4][10] |
Signaling Pathways
Activation of MRGPRX1 by agonists or potentiation by PAMs is known to initiate downstream signaling through Gq and Gi/o G-protein pathways.[11] This leads to the modulation of intracellular signaling cascades that ultimately affect neuronal excitability and pain transmission.
Caption: MRGPRX1 Signaling Pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of a test compound after oral or intravenous administration.
Protocol:
-
Animal Model: Male C57BL/6 mice or a humanized MRGPRX1 mouse model are typically used.
-
Compound Administration:
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a specific dose (e.g., 100 mg/kg).
-
Intravenous (IV): The test compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail snip into tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., spinal cord, brain) are collected.
-
Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.
-
Bioanalysis: The concentration of the test compound in plasma and tissue homogenates is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, tissue-to-plasma ratio) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
In Vitro Metabolic Stability Assay
Objective: To assess the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
System: Mouse liver microsomes are used as the source of metabolic enzymes.
-
Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of a cofactor mix (e.g., NADPH).
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound.
Itch Behavior Assessment (Scratch Test)
Objective: To evaluate the potential of a compound to induce itch-related behavior in mice.
Protocol:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.
-
Acclimation: Mice are individually placed in observation chambers and allowed to acclimate for a period (e.g., 30 minutes).
-
Compound Administration: The test compound, a vehicle control, and a positive control (e.g., chloroquine) are administered via subcutaneous injection into the nape of the neck.
-
Observation: The number of scratching bouts directed at the injection site is video-recorded and counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of scratches for each group is compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
References
- 1. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 3. A call to action: Advancing new approach methodologies (NAMs) in regulatory toxicology through a unified framework for validation and acceptance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of MRGPRX1 Agonists in Diverse Cellular Contexts
A comprehensive analysis of MRGPRX1 agonist activity, focusing on the well-characterized endogenous peptide BAM8-22, reveals cell-type-specific differences in receptor activation and signaling. This guide provides researchers, scientists, and drug development professionals with a comparative overview of MRGPRX1 agonist efficacy in key cell lines, supported by experimental data and detailed protocols.
The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG).[1] Its involvement in both itch and pain pathways makes it an attractive therapeutic target.[1] Understanding the efficacy of agonists in different cellular models is crucial for the development of novel therapeutics targeting MRGPRX1. While "MRGPRX1 agonist 2" has been identified as a positive allosteric modulator, comprehensive comparative data across multiple cell lines is more readily available for the orthosteric agonist BAM8-22. This guide will therefore focus on BAM8-22 as a representative MRGPRX1 agonist to illustrate the nuances of receptor activation in different cellular environments.
Quantitative Comparison of MRGPRX1 Agonist Efficacy
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported efficacy of the MRGPRX1 agonist BAM8-22 in various cell lines commonly used in GPCR research.
| Cell Line | Agonist | Assay Type | Efficacy (EC50) | Reference |
| HEK293 (recombinant) | BAM8-22 | IP-1 Accumulation | ~61 nM (relative) | [2] |
| Dorsal Root Ganglion (DRG) Neurons (primary) | BAM8-22 | Action Potential Firing | 10 - 100 nM (threshold) | [1] |
| F11 Cells (DRG neuron-derived hybridoma) | BAM8-22 | Calcium Mobilization | Full agonist activity observed | [1] |
Note: The EC50 value for HEK293 cells is a relative EC50 in the presence of the endogenous agonist BAM8-22. The value for DRG neurons represents the concentration threshold required to elicit action potentials.
Signaling Pathways and Experimental Workflows
Activation of MRGPRX1 by an agonist like BAM8-22 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 and Gi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a response that is commonly measured to determine agonist efficacy.
A common experimental approach to quantify the efficacy of an MRGPRX1 agonist is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well or 384-well format and is suitable for determining the EC50 value of MRGPRX1 agonists.
Materials:
-
HEK293 or F11 cells stably expressing human MRGPRX1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
MRGPRX1 agonist (BAM8-22).
-
Black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the MRGPRX1-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate the plates at 37°C and 5% CO2 overnight.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
Agonist Preparation: Prepare serial dilutions of BAM8-22 in HBSS at concentrations that will cover the expected dose-response range.
-
Data Acquisition: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the plate reader's injector to add the different concentrations of the BAM8-22 agonist to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 2-3 minutes).
-
Data Analysis: For each agonist concentration, determine the maximum change in fluorescence from the baseline. Normalize the data, with the response to a buffer-only control set as 0% and the maximal response to a saturating concentration of the agonist as 100%. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Validating the Specificity of MRGPRX1 Agonist 2 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MRGPRX1 Agonist 2, a positive allosteric modulator (PAM), against other known agonists for the Mas-related G protein-coupled receptor X1 (MRGPRX1). The focus is on validating agonist specificity using knockout and humanized mouse models, a critical step in preclinical drug development to ensure target engagement and minimize off-target effects. The data presented is compiled from publicly available research to facilitate an informed assessment of these compounds.
Executive Summary
MRGPRX1 is a primate-specific receptor expressed predominantly in sensory neurons, making it a promising target for non-opioid pain therapeutics.[1][2][3] Validating the specificity of novel agonists is paramount. This guide details the use of MRGPRX1 knockout and humanized mouse models, where murine Mrgpr genes are deleted and replaced with the human MRGPRX1 gene, to confirm that the therapeutic effects of these agonists are directly mediated by human MRGPRX1.[1] We compare a representative thieno[2,3-d]pyrimidine-based PAM, closely related to this compound, with the well-characterized orthosteric agonist BAM8-22.
Comparative Agonist Performance
The following tables summarize the in vitro potency and in vivo efficacy of a representative thieno[2,3-d]pyrimidine PAM (Compound 1t, from the same chemical series as this compound) and the orthosteric agonist BAM8-22.
Table 1: In Vitro Agonist Potency
| Compound | Type | Assay | Cell Line | EC50 |
| This compound (Compound 1a) | Positive Allosteric Modulator | Calcium Mobilization | HEK293 cells expressing human MRGPRX1 | 0.48 µM |
| Compound 1t | Positive Allosteric Modulator | Calcium Mobilization | HEK293 cells expressing human MRGPRX1 | ~0.01 µM (Improved potency over 1a) |
| BAM8-22 | Orthosteric Agonist | Calcium Mobilization | DRG neurons from MrgprX1 mice | Not directly comparable (used to potentiate PAM effect) |
Note: Direct comparison of EC50 values between a PAM and an orthosteric agonist is not straightforward as PAMs enhance the effect of an endogenous or co-applied agonist.
Table 2: In Vivo Efficacy in Neuropathic Pain Model (CCI)
| Compound | Mouse Model | Administration | Pain Model | Key Finding |
| Compound 1t | Humanized MRGPRX1 mice | Oral (100 mg/kg) | Chronic Constriction Injury (CCI) | Significantly attenuated heat hypersensitivity. |
| BAM8-22 | Humanized MRGPRX1 mice | Intrathecal (0.5 mM, 5 µL) | Chronic Constriction Injury (CCI) | Normalized decreased paw withdrawal latency to heat. Effect absent in Mrgpr-/- mice.[1] |
| BAM8-22 | Mrgpr-/- (knockout) mice | Intrathecal (0.5 mM, 5 µL) | Chronic Constriction Injury (CCI) | No effect on heat hypersensitivity, confirming specificity for MRGPRX1.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to validation, the following diagrams illustrate the MRGPRX1 signaling pathway and a typical workflow for assessing agonist specificity.
References
- 1. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for MRGPRX1 Agonist 2: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of MRGPRX1 agonist 2, a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining regulatory compliance.
The primary principle in the disposal of any research chemical, including this compound, is to treat it as hazardous waste unless explicitly confirmed otherwise by a Safety Data Sheet (SDS) and the institution's Environmental Health and Safety (EHS) department.
Pre-Disposal Safety and Assessment
Before initiating any disposal procedures, the following critical steps must be taken:
-
Obtain and Review the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the specific hazards and proper disposal methods for this compound. This document should be requested from the supplier (e.g., MedchemExpress). The SDS will provide detailed information on physical and chemical properties, toxicity, and environmental hazards.
-
Consult Your Institutional Environmental Health and Safety (EHS) Department: Every research institution has specific protocols for chemical waste disposal that comply with local, state, and federal regulations. Contact your EHS department to inform them about the waste and to receive specific instructions for its disposal.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, this compound and any materials contaminated with it should be handled as hazardous chemical waste. The following general procedure should be followed:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, pipette tips) separate from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Containment:
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste. The original container of the compound is often a suitable choice if it is in good condition.
-
The container must have a secure screw-top cap and should be kept closed at all times except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (e.g., "Caution: Research Compound - Toxicity Not Fully Characterized").
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment tray to prevent the spread of any potential spills.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for the safe handling and use of this compound.
Data Presentation
No quantitative data regarding the specific disposal parameters for this compound were found in the public domain. Researchers must refer to the supplier-provided Safety Data Sheet (SDS) for any available data on toxicity, environmental fate, and other relevant disposal considerations.
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for MRGPRX1 Agonist 2
Researchers and drug development professionals working with novel compounds like MRGPRX1 agonist 2 must prioritize safety through rigorous handling and disposal protocols. Given that this compound is a potent modulator of the Mas-related G protein-coupled receptor X1, a receptor implicated in neuropathic pain, accidental exposure could have unintended pharmacological effects.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Core Safety Principle: Due to the compound's potency and the limited availability of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance. All procedures should be conducted in a designated area by trained personnel. A crucial first step for any user is to obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier, as this document will contain the most specific and detailed safety information.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to minimize the primary routes of exposure: inhalation, dermal absorption, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Unpacking and Inventory | Double nitrile gloves | Safety glasses with side shields | Disposable gown over lab coat | Recommended: N95 respirator |
| Weighing of Solid Compound | Double nitrile gloves | Safety glasses with side shields | Disposable gown over lab coat | Mandatory: Use within a certified chemical fume hood or powder containment enclosure. |
| Preparing Stock Solutions | Double nitrile gloves | Safety glasses with side shields or face shield | Disposable gown over lab coat | Mandatory: Use within a certified chemical fume hood. |
| Handling of Solutions | Single nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in a fume hood. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Disposable gown over lab coat | Recommended: N95 respirator |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a standardized operational plan is crucial for minimizing the risk of exposure and contamination.
-
Preparation and Designate Area:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers, within the designated area before starting work.
-
-
Weighing the Compound:
-
All weighing of the solid (powder) form of this compound must be performed inside a chemical fume hood or a powder containment balance enclosure to prevent inhalation of airborne particles.
-
Use anti-static weigh paper or a tared vial to handle the powder.
-
-
Preparing Stock Solutions:
-
Carefully add the appropriate solvent to the vial containing the weighed compound.
-
Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
-
-
Cleanup:
-
Decontaminate all surfaces within the fume hood after use.
-
Dispose of all contaminated consumables as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face/eye protection, and finally inner gloves.
-
Thoroughly wash your hands with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from experiments involving this compound should be considered hazardous chemical waste and must be segregated from regular laboratory trash.[2]
-
Waste Container Selection and Labeling:
-
Disposal of Solid Waste:
-
Place all non-sharp solid waste that has come into contact with the agonist (e.g., weigh paper, contaminated gloves, and gowns) into a designated solid hazardous waste container.[2]
-
-
Disposal of Liquid Waste:
-
Disposal of Sharps Waste:
-
Immediately place all contaminated sharps (e.g., needles, pipette tips) into a designated, puncture-resistant, and leak-proof sharps container labeled for hazardous chemical waste.[2]
-
-
Final Disposal:
-
Once a waste container is full, it should be securely sealed.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can create a safer laboratory environment and minimize the risks associated with handling potent, novel compounds like this compound. Always remember that these are general best practices, and the specific Safety Data Sheet for the compound should be considered the primary source of safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
